Technical Documentation Center

Methyl-morpholin-3-ylmethyl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl-morpholin-3-ylmethyl-amine
  • CAS: 1484240-57-4

Core Science & Biosynthesis

Foundational

Solubility profile of (4-Methylmorpholin-3-yl)methanamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (4-Methylmorpholin-3-yl)methanamine in Organic Solvents Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (4-Methylmorpholin-3-yl)methanamine in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of (4-Methylmorpholin-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data in public literature, this document leverages expert analysis of the compound's molecular structure to forecast its solubility in a range of common organic solvents. A detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal shake-flask method is also presented, empowering researchers to generate precise data for their specific applications. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies to accelerate research and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from discovery to a marketable therapeutic is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) being a primary determinant of success.[1][2] Among these properties, solubility is a cornerstone, profoundly influencing a drug's bioavailability, manufacturability, and overall efficacy.[3][4] Poor solubility can lead to insufficient drug absorption, diminished therapeutic effect, and increased variability in patient response, ultimately causing promising candidates to fail in later stages of development.[2][4]

(4-Methylmorpholin-3-yl)methanamine is a substituted morpholine derivative of significant interest in medicinal chemistry. Its structural features, including a tertiary amine, a primary amine, and an ether linkage within a heterocyclic ring, make it a versatile building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed predictive analysis of its solubility and a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis

The solubility of a compound is fundamentally dictated by its molecular structure.[1] (4-Methylmorpholin-3-yl)methanamine (CAS: 68431-71-0) possesses a unique combination of polar and non-polar features that govern its interactions with different solvents.

  • Molecular Formula: C₆H₁₄N₂O[5][6]

  • Molecular Weight: 130.19 g/mol [6]

  • Key Structural Features:

    • Polar Groups: A primary amine (-NH₂), a tertiary amine (-N-CH₃), and an ether linkage (-O-) within the morpholine ring. These groups can participate in hydrogen bonding and dipole-dipole interactions. The primary amine is a hydrogen bond donor and acceptor, while the tertiary amine and ether oxygen are hydrogen bond acceptors.

    • Non-Polar Groups: A methyl group (-CH₃) and methylene bridges (-CH₂-) contribute to the molecule's lipophilicity.

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="0,-1!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C_Me [label="C", pos="0,2!", fontcolor="#202124"]; C_amine [label="C", pos="2.4,1!", fontcolor="#202124"]; N_amine [label="N", pos="3.6,0.5!", fontcolor="#202124"];

// Hydrogen nodes H1_C1 [label="H", pos="-1.8,1!", fontcolor="#202124"]; H2_C1 [label="H", pos="-1.8,0!", fontcolor="#202124"]; H1_C2 [label="H", pos="-1.8,-1!", fontcolor="#202124"]; H2_C2 [label="H", pos="-1.8,0!", fontcolor="#202124"]; H1_C3 [label="H", pos="1.8,-1!", fontcolor="#202124"]; H2_C3 [label="H", pos="1.8,0!", fontcolor="#202124"]; H_C4 [label="H", pos="1.2,1.2!", fontcolor="#202124"]; H1_C_Me [label="H", pos="-0.5,2.5!", fontcolor="#202124"]; H2_C_Me [label="H", pos="0.5,2.5!", fontcolor="#202124"]; H3_C_Me [label="H", pos="0,2.7!", fontcolor="#202124"]; H1_C_amine [label="H", pos="2.4,1.7!", fontcolor="#202124"]; H2_C_amine [label="H", pos="2.8,0.4!", fontcolor="#202124"]; H1_N_amine [label="H", pos="4.2,1!", fontcolor="#202124"]; H2_N_amine [label="H", pos="4.2,0!", fontcolor="#202124"];

// Edges N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- C_Me; C4 -- C_amine; C_amine -- N_amine; }

Caption: Molecular structure of (4-Methylmorpholin-3-yl)methanamine.

Predicted Solubility in Organic Solvents

Based on the "like dissolves like" principle, the solubility of (4-Methylmorpholin-3-yl)methanamine can be predicted across different solvent classes. The presence of multiple polar functional groups suggests good solubility in polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe primary amine and ether oxygen can form strong hydrogen bonds with protic solvents. The overall polarity of the molecule is well-matched with these solvents.
Polar Aprotic Acetonitrile, DMSO, DMFHighThese solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar alkyl portions of the molecule will have favorable interactions with non-polar solvents, but the highly polar amine and ether groups will limit overall solubility. Solubility is expected to be higher in toluene than hexane due to some dipole interactions.
Chlorinated Dichloromethane (DCM)HighDCM has a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule.

Experimental Protocol for Solubility Determination

For precise quantification of solubility, the isothermal shake-flask method is a reliable and widely accepted technique.[7] This method involves equilibrating an excess of the solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • (4-Methylmorpholin-3-yl)methanamine

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical instrument (e.g., GC-FID, HPLC-UV)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (4-Methylmorpholin-3-yl)methanamine to a series of glass vials. The excess should be visually apparent.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask.

    • Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved amine.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of (4-Methylmorpholin-3-yl)methanamine of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

    • Calculate the solubility of (4-Methylmorpholin-3-yl)methanamine in the organic solvent, typically expressed in g/L or mg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to vials B Add known volume of solvent A->B C Cap vials securely B->C D Place in shaker at constant temperature C->D E Agitate for 24-72 hours D->E F Settle undissolved solute E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Analyze via GC/HPLC H->I J Calculate concentration from calibration curve I->J

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While specific experimental data for the solubility of (4-Methylmorpholin-3-yl)methanamine in organic solvents is not widely published, a detailed analysis of its molecular structure allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in polar protic and aprotic solvents and moderately soluble in non-polar solvents. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust and reliable protocol for experimental determination. A comprehensive understanding of this compound's solubility is a critical first step in its successful application in pharmaceutical research and development, enabling informed solvent selection for synthesis, purification, and formulation design.

References

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Veranova. (n.d.).
  • BMG LABTECH. (2023, April 6).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • MDPI. (2024, October 13).
  • PubChem. (n.d.). (4-methylmorpholin-3-yl)methanamine (C6H14N2O).
  • Huateng Pharma. (n.d.). (4-MethylMorpholin-3-yl)MethanaMine | CAS:68431-71-0.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.

Sources

Exploratory

Methyl-morpholin-3-ylmethyl-amine: A Strategic Scaffold in Medicinal Chemistry

[1] Executive Summary In the optimization of lead compounds, the Methyl-morpholin-3-ylmethyl-amine scaffold (specifically the 3-aminomethyl-morpholine core) represents a high-value "privileged structure" that bridges the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the optimization of lead compounds, the Methyl-morpholin-3-ylmethyl-amine scaffold (specifically the 3-aminomethyl-morpholine core) represents a high-value "privileged structure" that bridges the gap between solubility, metabolic stability, and precise vector orientation.[1] Unlike the symmetrical piperazine or unsubstituted morpholine rings, the 3-substituted morpholine introduces a critical chiral center and a vector-defined exocyclic amine , allowing medicinal chemists to exploit specific binding pockets while modulating physicochemical properties (LogD, pKa).

This technical guide dissects the utility of this scaffold, providing actionable synthetic protocols, structural analysis, and medicinal chemistry strategies for its deployment in kinase inhibitors and CNS-active agents.

Structural Analysis & Physicochemical Properties[2]

The core advantage of the 3-aminomethyl-morpholine scaffold lies in its ability to break molecular symmetry while retaining the solubility benefits of the morpholine ether oxygen.[1]

Physicochemical Profile
PropertyMorpholine ScaffoldPiperazine ScaffoldImpact of 3-Aminomethyl Substitution
pKa (Ring N) ~8.3~9.8Lowered (~7.4–7.8) : The inductive effect of the ether oxygen reduces basicity, improving bioavailability and CNS penetration.[1]
LogP (Lipophilicity) Low (Polar)Low-ModerateTunable : The 3-methylamine arm allows attachment of lipophilic pharmacophores without drastically raising overall LogP.[1]
H-Bonding Acceptor (Ether O)Donor/AcceptorDual Vector : Ether O acts as a solvent anchor; Exocyclic amine acts as a specific H-bond donor/acceptor for active site residues.[1]
Metabolic Stability HighLow-ModerateEnhanced : Substitution at the 3-position sterically hinders N-dealkylation and oxidation at the adjacent carbon.[1]
Conformational Bias

The 3-substituted morpholine ring predominantly adopts a chair conformation .[1] The substituent at the 3-position (the aminomethyl group) prefers the equatorial orientation to minimize 1,3-diaxial interactions.

  • Medicinal Consequence: This locks the exocyclic amine vector into a specific region of space (approx. 60° relative to the ring plane), providing a rigid linker that reduces the entropic penalty upon binding compared to flexible linear linkers.

Synthetic Accessibility & Protocols

The synthesis of chiral 3-aminomethyl morpholines is non-trivial due to the need to control stereochemistry. Below is a self-validating protocol for the synthesis of (R)-4-benzyl-3-(aminomethyl)morpholine , a versatile precursor to the N-methylated variants.

Strategic Synthesis Workflow (DOT Diagram)

SynthesisRoute Start L-Amino Acid (e.g., N-Boc-Serine) Step1 1. Reduction (Amino Alcohol) Start->Step1 BH3·THF Step2 2. N-Alkylation (Epoxide/Halo-ketone) Step1->Step2 Epichlorohydrin Step3 3. Cyclization (Base Induced) Step2->Step3 KOtBu / THF Step4 4. Functionalization (Reductive Amination) Step3->Step4 HCHO / NaBH(OAc)3 End Target Scaffold (3-Aminomethyl Morpholine) Step4->End

Figure 1: General synthetic workflow for accessing the 3-aminomethyl morpholine core from chiral amino acid pools.

Detailed Protocol: Synthesis of (R)-(4-Benzylmorpholin-3-yl)methanamine

Note: This route utilizes the chiral pool (L-Phenylalanine or Serine derivatives) to establish the C3 stereocenter.[1]

Reagents:

  • N-Benzyl-L-serine methyl ester (Starting Material)[1]

  • Lithium Aluminum Hydride (LiAlH4)[1]

  • Chloroacetyl chloride[1][2]

  • Potassium tert-butoxide (KOtBu)[1]

Step-by-Step Methodology:

  • Reduction to Diol:

    • Dissolve N-benzyl-L-serine methyl ester (10 mmol) in anhydrous THF (50 mL) under N2.

    • Cool to 0°C. Slowly add LiAlH4 (2.5 equiv, 1.0 M in THF).

    • Reflux for 4 hours. Quench via Fieser workup (H2O, 15% NaOH, H2O). Filter and concentrate.

    • Checkpoint: NMR should show disappearance of ester peaks (~3.7 ppm).

  • Acylation:

    • Dissolve the resulting amino diol in DCM/aq. Na2CO3 (biphasic system).[1]

    • Add Chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir for 2 hours.

    • Isolate the chloroacetamide intermediate.

  • Cyclization (Morpholinone Formation):

    • Dissolve intermediate in t-BuOH or THF.[1]

    • Add KOtBu (2.0 equiv) to induce intramolecular O-alkylation.[1]

    • Stir at room temperature for 12 hours.

    • Result: (R)-4-benzyl-5-(hydroxymethyl)morpholin-3-one (or regioisomer depending on specific starting material).[1] Note: Direct cyclization with ethylene dibromide is an alternative for non-carbonyl morpholines.[1]

  • Final Reduction to Amine:

    • Reduce the morpholinone carbonyl using BH3·THF (reflux, 6h).

    • Workup with MeOH/HCl to break the boron complex.

    • Yield: (R)-(4-benzylmorpholin-3-yl)methanamine.[1]

  • N-Methylation (To generate the Target):

    • Perform reductive amination on the exocyclic amine using Paraformaldehyde (1.1 equiv) and NaBH4 in MeOH to yield Methyl-morpholin-3-ylmethyl-amine .[1]

Medicinal Chemistry Utility & SAR[4]

Scaffold Hopping: Morpholine vs. Piperazine

When a piperazine-containing lead suffers from poor metabolic stability or low solubility, "hopping" to the 3-aminomethyl morpholine scaffold is a validated strategy.[1]

  • Metabolic Blockade: The 3-substituent creates steric bulk around the nitrogen.[1] This significantly reduces the rate of N-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), a common clearance pathway for piperazines.

  • Selectivity Filter: The chirality at C3 allows for the discrimination between protein isoforms. For example, in Kv1.5 channel inhibitors (atrial fibrillation targets), the (S)-isomer of 3-substituted morpholines often shows >10-fold selectivity over the (R)-isomer due to specific hydrophobic pocket interactions.[1]

Decision Matrix for Scaffold Selection

DecisionTree Start Lead Optimization Issue? Issue1 High Clearance / Metabolic Instability Start->Issue1 Issue2 Poor Solubility / High LogP Start->Issue2 Issue3 Lack of Selectivity / Flat SAR Start->Issue3 Sol1 Switch to 3-Substituted Morpholine (Steric Blockade of N-Dealkylation) Issue1->Sol1 Primary Fix Sol2 Switch to Morpholine (Ether Oxygen lowers LogP) Issue2->Sol2 Primary Fix Sol3 Introduce C3-Chirality (Vector Orientation) Issue3->Sol3 Primary Fix

Figure 2: Strategic decision matrix for employing the morpholine scaffold during lead optimization.

Case Study: Kinase Inhibition (PI3K/mTOR)[1][5]

Context: Phosphoinositide 3-kinase (PI3K) inhibitors often utilize morpholine rings to form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.[1]

Application of the Scaffold: In the development of next-generation PI3K/mTOR inhibitors, researchers utilized the Methyl-morpholin-3-ylmethyl-amine motif to replace a standard morpholine.[1]

  • Hinge Binding: The morpholine oxygen binds to the hinge region (Valine residue).

  • Solvent Front Interaction: The 3-aminomethyl group projects towards the solvent front.[1]

  • Result: By methylating the exocyclic amine, chemists created a basic center that could interact with Aspartate residues at the pocket entrance, improving potency by 50-fold compared to the unsubstituted analog while maintaining high solubility.

References

  • Bode, J. W., et al. "Synthesis of Substituted Morpholines via SnAP Reagents."[3][4][5] Nature Chemistry, 2014.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • BenchChem. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." BenchChem Technical Guides, 2025. [1]

  • Lau, Y. Y., et al. "Enantioselective Synthesis of 3-Substituted Morpholines."[3] Journal of Organic Chemistry, 2016.[3]

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition. (Standard Text for Scaffold Hopping Principles).

Sources

Foundational

Thermodynamic Stability of 3-Substituted Morpholine Derivatives

This guide details the thermodynamic stability and conformational analysis of 3-substituted morpholine derivatives, a critical scaffold in medicinal chemistry (e.g., PI3K/mTOR inhibitors). It focuses on the interplay bet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability and conformational analysis of 3-substituted morpholine derivatives, a critical scaffold in medicinal chemistry (e.g., PI3K/mTOR inhibitors). It focuses on the interplay between steric strain, stereoelectronic effects, and N-substitution.[1]

Executive Summary

The morpholine ring is a prevalent pharmacophore, valued for its ability to modulate solubility and metabolic stability.[2] However, the introduction of a substituent at the C3 position introduces a complex thermodynamic landscape. Unlike cyclohexane, where substituents almost universally prefer the equatorial position, 3-substituted morpholines exhibit a bimodal conformational preference dictated heavily by the nature of the nitrogen substituent.

This guide provides a mechanistic analysis of these factors, establishing that while N-alkyl derivatives follow cyclohexane-like rules (equatorial preference), N-acyl/sulfonyl derivatives often invert this preference to favor the axial conformer due to A(1,3) strain.[3][4]

Conformational Landscape: The Baseline

The morpholine ring predominantly exists in a chair conformation.[5][6] However, the presence of heteroatoms (O1, N4) alters the geometry compared to cyclohexane:

  • Bond Lengths: C-O (1.43 Å) and C-N (1.47 Å) bonds are shorter than C-C (1.54 Å), slightly flattening the chair.

  • Nitrogen Inversion: The N-H or N-alkyl bond can invert rapidly (

    
     kcal/mol), meaning the N-substituent equilibrates between axial and equatorial positions faster than the ring flips.
    
The Thermodynamic Drivers

The stability of a 3-substituted morpholine is governed by the sum of three forces:

  • 1,3-Diaxial Interactions (Steric): Repulsion between an axial substituent and axial hydrogens (or lone pairs).[7]

  • A(1,3) Strain (Allylic-like): Severe steric clash between a C3-substituent and an N-substituent.

  • Electronic Effects: Dipole-dipole interactions and the anomeric effect (relevant for electronegative substituents).

The "A(1,3) Switch": N-Substitution Dictates Stability

This is the most critical concept for drug design. The thermodynamic preference of the C3-substituent is not intrinsic to the substituent itself but is conditional on the N-substitution.

Scenario A: N-H or N-Alkyl (The Cyclohexane Model)

In simple morpholines (e.g., 3-methylmorpholine), the nitrogen lone pair is small, and the N-alkyl group can adopt an equatorial position.

  • Dominant Force: 1,3-Diaxial repulsion.[7]

  • Outcome: The C3-substituent prefers the Equatorial position.

  • Thermodynamics:

    
     kcal/mol (favoring equatorial), similar to methylcyclohexane.
    
Scenario B: N-Acyl, N-Boc, or N-Tosyl (The A(1,3) Model)

When the nitrogen is acylated (amide character) or sulfonylated, the N-substituent is forced into a specific plane (partial


 character) or becomes sterically demanding.
  • The Conflict: If the C3-substituent is equatorial, it lies nearly coplanar with the N-carbonyl/sulfonyl group, leading to severe A(1,3) strain (Allylic 1,3-strain).[1][3][4][8]

  • The Resolution: To relieve this strain, the ring may flip, or the substituent may adopt the Axial orientation.

  • Outcome: The C3-substituent often prefers the Axial position (or a twisted boat) to avoid the N-substituent.

  • Key Reference: J. Org. Chem. studies on N-tosyl morpholines confirm that substituents like 3-OH or 3-COOH adopt the axial position to minimize this strain [1].[2]

Data Summary: Conformational Energy Penalties
Interaction TypeConditionEnergy Penalty (approx.)[3]Consequence
1,3-Diaxial C3-Subst (Axial) vs C5-H+0.9 to 1.7 kcal/molDisfavors Axial
A(1,3) Strain C3-Subst (Eq) vs N-Acyl+2.5 to 4.0 kcal/molStrongly Disfavors Equatorial
Gauche C3-Subst (Eq) vs N-Lone Pair+0.4 kcal/molMinor effect

Visualizing the Thermodynamic Logic

The following diagram illustrates the decision tree for determining the stable conformer.

MorpholineStability Start 3-Substituted Morpholine (Thermodynamic Analysis) CheckN Check Nitrogen Substituent (R') Start->CheckN Type1 Type 1: Small/Flexible (R' = H, Me, Et) CheckN->Type1 Non-Conjugated Type2 Type 2: Rigid/Bulky/Planar (R' = Boc, Ac, Ts, Cbz) CheckN->Type2 Conjugated/Bulky Analysis1 Dominant Force: 1,3-Diaxial Repulsion Type1->Analysis1 Analysis2 Dominant Force: A(1,3) Strain (Allylic) Type2->Analysis2 Result1 Stable Conformer: C3-Equatorial Analysis1->Result1 Minimizes Sterics Result2 Stable Conformer: C3-Axial (or Twist-Boat) Analysis2->Result2 Avoids R-group Clash

Caption: Decision logic for predicting the thermodynamic stability of 3-substituted morpholines based on N-substitution.

Experimental Protocols for Stability Assessment

To definitively determine the thermodynamic stability of a specific derivative, one must allow the system to reach equilibrium and measure the diastereomeric ratio (dr).

Protocol A: Chemical Equilibration (Epimerization)

This protocol is suitable for derivatives with an epimerizable center at C3 (e.g., alpha to a carbonyl, such as morpholine-3-carboxylates).

Objective: Determine


 between cis and trans isomers.
  • Setup: Dissolve the pure diastereomer (0.1 mmol) in MeOH or EtOH.

  • Catalyst: Add a catalytic amount of base (e.g., NaOMe, 0.2 equiv) or acid (if applicable) to facilitate enolization/epimerization.

  • Equilibration: Reflux the mixture for 12–24 hours.

  • Analysis:

    • Quench and analyze the crude mixture via quantitative

      
      H NMR.
      
    • Integrate the diagnostic signals (typically the H3 proton or distinct methyl signals).

  • Calculation:

    
    
    
    
    
Protocol B: NMR Spectroscopy Validation ( )

If synthesis yields a single isomer, use coupling constants to assign conformation (Axial vs. Equatorial).

  • Axial Proton (H3): If the C3 substituent is equatorial, H3 is axial. It will show a large vicinal coupling (

    
     Hz) with the axial proton at C2.
    
  • Equatorial Proton (H3): If the C3 substituent is axial, H3 is equatorial. It will show only small couplings (

    
     Hz).
    

Table: Diagnostic NMR Signals | Conformer (C3-Subst) | H3 Orientation |


 (Hz) | 

(Hz) | | :--- | :--- | :--- | :--- | | Equatorial | Axial | 10.0 – 12.0 (Large) | 2.0 – 4.0 (Small) | | Axial | Equatorial | 2.0 – 5.0 (Small) | 2.0 – 5.0 (Small) |

Synthesis & Strategic Implications

When designing synthetic routes, the "A(1,3) Switch" dictates the stereochemical outcome of cyclizations.

  • Oxazetidine Ring Opening: As described by Nagy et al., the synthesis of 3-substituted morpholines from tosyl-oxazetidines yields the axial C3-substituent (cis-diastereomer relative to C2) to avoid repulsion with the N-Tosyl group [1].

  • Implication: If the target drug requires the equatorial isomer, one must either:

    • Perform the synthesis with a non-bulky N-protecting group (e.g., N-Bn), OR

    • Synthesize the axial isomer and perform a thermodynamic equilibration step after removing the bulky N-group.

References

  • Nagy, Z. et al. "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry, 2013. Link

  • Coombs, T. C. et al. "1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines." Journal of Organic Chemistry, 2008. (Demonstrates A(1,3) principles in related heterocycles). Link

  • Eliel, E. L. & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.

Sources

Exploratory

An In-Depth Technical Guide to Methyl-morpholin-3-ylmethyl-amine and Its Isomers for Researchers and Drug Development Professionals

Introduction: Deconstructing "Methyl-morpholin-3-ylmethyl-amine" and the Significance of the Morpholine Scaffold The nomenclature "Methyl-morpholin-3-ylmethyl-amine" presents a degree of ambiguity, as the precise locatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing "Methyl-morpholin-3-ylmethyl-amine" and the Significance of the Morpholine Scaffold

The nomenclature "Methyl-morpholin-3-ylmethyl-amine" presents a degree of ambiguity, as the precise location of the methyl group is not explicitly defined. This guide will address the most chemically plausible interpretations of this name, focusing on key isomers that are of interest in contemporary research and drug development. These include N-Methyl-((morpholin-3-yl)methyl)amine, where the methyl group is attached to the exocyclic amine, and (4-Methylmorpholin-3-yl)methanamine, with the methyl group on the morpholine ring's nitrogen atom.

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and contribute to a desirable pharmacokinetic profile.[1] The morpholine ring is a versatile and readily accessible synthetic building block, making it a frequent choice in the design of novel therapeutics.[1][2] This guide will provide a comprehensive overview of the chemical properties, commercial availability, synthesis, and potential applications of methyl-substituted 3-(aminomethyl)morpholine derivatives, offering a valuable resource for scientists engaged in the exploration of this chemical space.

Chemical Properties and Isomeric Identification

To navigate the complexities of methyl-substituted 3-(aminomethyl)morpholine derivatives, it is crucial to delineate the properties of the key isomers. The following table summarizes the available data for these compounds.

Property(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochloride(4-Methylmorpholin-3-yl)methanamine(4-Methylmorpholin-2-yl)methanamine
Molecular Formula C₆H₁₆Cl₂N₂OC₆H₁₄N₂OC₆H₁₄N₂O
Molecular Weight 203.11 g/mol 130.19 g/mol 130.19 g/mol
CAS Number 2305079-48-368431-71-0141814-57-5
Canonical SMILES CNCC1COCCN1.Cl.ClCN1CCOCC1CNCN1CCOC(C1)CN
Physical Form Solid (likely)Data not readily availableData not readily available
Purity ≥97% (as specified by some suppliers)Typically ≥95%Typically ≥97%

Commercial Suppliers and Pricing

The availability of these specialized building blocks is a critical factor for researchers. While "Methyl-morpholin-3-ylmethyl-amine" is not a standard catalog item, several isomers and related derivatives can be sourced from various chemical suppliers. The pricing is subject to change and depends on the supplier, purity, and quantity.

CompoundSupplier(s)Example Pricing (USD)
(S)-Methyl-morpholin-3-ylmethyl-amine dihydrochlorideFisher Scientific~$1,307 for 1g
(4-Methylmorpholin-3-yl)methanamineHuateng Pharma, American ElementsPrice on request
(4-Methylmorpholin-3-yl)methanamine dihydrochlorideBLD PharmPrice on request
(R)-(4-Methylmorpholin-2-yl)methanamineChemScenePrice on request
(4-Methylmorpholin-2-yl)methanamineAmerican Elements, Manchester Organics~$165 for 1g (Manchester Organics)
tert-Butyl (R)-3-(aminomethyl)morpholine-4-carboxylateJ&K ScientificPrice on request

Note: Prices are approximate and subject to change. Researchers should contact the suppliers directly for current pricing and availability.

Synthesis of 3-(Aminomethyl)morpholine Derivatives: A Plausible Workflow

The synthesis of specifically substituted morpholines often requires a multi-step approach. A common and effective strategy involves the construction of the morpholine ring from an appropriate amino alcohol precursor, followed by functional group manipulations to install the desired substituents. Reductive amination is a key transformation for the introduction of the methyl group onto the amine.[3][4]

Below is a plausible synthetic workflow for the preparation of (4-Methylmorpholin-3-yl)methanamine, based on established chemical principles for morpholine synthesis.[5][6]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ring Closure cluster_2 Step 3: Conversion to Amine A 3-Amino-1,2-propanediol C N-Methyl-3-amino-1,2-propanediol A->C Base (e.g., K2CO3) B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->C D N-Methyl-3-amino-1,2-propanediol F (4-Methylmorpholin-3-yl)methanol D->F E Cyclizing Agent (e.g., H2SO4) E->F G (4-Methylmorpholin-3-yl)methanol I (4-Methylmorpholin-3-yl)methanamine G->I Multi-step conversion H 1. SOCl2 or MsCl 2. NaN3 3. Reduction (e.g., LiAlH4 or H2/Pd) H->I G cluster_0 Methyl-morpholin-3-ylmethyl-amine Scaffold cluster_1 Potential Biological Targets cluster_2 Therapeutic Areas Scaffold Core Scaffold (Improved PK properties) Receptors Receptors Scaffold->Receptors Binding Enzymes Enzymes Scaffold->Enzymes Inhibition IonChannels Ion Channels Scaffold->IonChannels Modulation CNS CNS Disorders Receptors->CNS Oncology Oncology Enzymes->Oncology InfectiousDiseases Infectious Diseases IonChannels->InfectiousDiseases

Sources

Foundational

Physicochemical Profiling of Methyl-morpholin-3-ylmethyl-amine: pKa, Basicity, and Experimental Methodologies

Executive Summary and Structural Significance Methyl-morpholin-3-ylmethyl-amine (also known as N-methyl-1-(morpholin-3-yl)methanamine) is a highly versatile bifunctional building block frequently utilized in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Significance

Methyl-morpholin-3-ylmethyl-amine (also known as N-methyl-1-(morpholin-3-yl)methanamine) is a highly versatile bifunctional building block frequently utilized in modern drug discovery. Structurally, it consists of a morpholine ring substituted at the 3-position with a methylaminomethyl group. This creates a 1,2-diamine pharmacophore system containing two distinct secondary amines: one embedded within the morpholine heterocycle and one exocyclic aliphatic amine.

Understanding the exact basicity and pKa values of this compound is critical for predicting its ionization state at physiological pH (7.4), which directly governs its solubility, lipophilicity (LogD), blood-brain barrier (BBB) permeability, and target-binding thermodynamics.

Electronic Profiling and Causality of Basicity

To accurately profile the basicity of Methyl-morpholin-3-ylmethyl-amine, we must evaluate the inductive (-I) and steric effects acting on its two nitrogen centers. Because empirical pKa data for highly specific proprietary building blocks is often limited, Senior Application Scientists rely on structural deconstruction and comparative thermodynamic analysis.

  • The Exocyclic Secondary Amine (-CH₂-NH-CH₃): In isolation, aliphatic secondary amines like methylamine are highly basic, with a pKa of 10.66[1]. However, in this molecule, the exocyclic nitrogen is separated by only two carbon atoms from the morpholine ring. The electronegative oxygen and nitrogen atoms within the morpholine ring exert an electron-withdrawing inductive effect, slightly reducing the electron density on the exocyclic nitrogen. Consequently, the first protonation event (pKa1) occurs here, with an estimated pKa of 9.0 to 9.5 .

  • The Morpholine Secondary Amine: Morpholine itself possesses a pKa of 8.49[2], which is already lower than standard aliphatic amines due to the strong -I effect of the adjacent ring oxygen. In Methyl-morpholin-3-ylmethyl-amine, once the exocyclic nitrogen is protonated, it becomes a positively charged ammonium cation (-NH₂⁺-). This localized positive charge exerts a massive electrostatic repulsion and inductive withdrawal on the nearby morpholine nitrogen. Similar to the second ionization step in piperazine (which drops from 9.73 to 5.35)[3][4], this electrostatic penalty drastically lowers the second pKa (pKa2) of the morpholine nitrogen to approximately 5.0 to 6.0 .

Ionization N Neutral Base (pH > 10) M Mono-protonated Exocyclic N+ (pH ~ 7.4) N->M +H+ (pKa1 ~ 9.2) M->N -H+ D Di-protonated Exocyclic N+ & Morpholine N+ (pH < 4) M->D +H+ (pKa2 ~ 5.5) D->M -H+

pH-dependent ionization states of Methyl-morpholin-3-ylmethyl-amine.

Quantitative Basicity Data

The table below summarizes the estimated basicity of Methyl-morpholin-3-ylmethyl-amine against foundational reference fragments to illustrate the structural causality behind the pKa shifts.

CompoundpKa1 (Conjugate Acid)pKa2 (Conjugate Acid)Structural Notes
Methylamine [1]10.66N/ASimple aliphatic primary amine; no inductive penalty.
Morpholine [2]8.49N/ACyclic secondary amine; basicity reduced by ring oxygen.
Piperazine [3]9.735.351,4-diamine; pKa2 lowered by electrostatic repulsion.
Methyl-morpholin-3-ylmethyl-amine ~9.2 (Estimated) ~5.5 (Estimated) 1,2-diamine system; exocyclic N protonates first.

Experimental Framework: Potentiometric pKa Determination

To rigorously validate the estimated pKa values of diprotic amines like Methyl-morpholin-3-ylmethyl-amine, potentiometric titration is the gold-standard analytical method. The following protocol is designed as a self-validating system, ensuring that environmental artifacts do not skew the thermodynamic calculations.

Step-by-Step Methodology
  • Electrode Calibration (The Foundation of Trust):

    • Action: Calibrate the glass pH electrode using three standard buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

    • Causality: The Nernstian slope of the electrode is highly temperature-dependent. Without precise calibration at the target temperature, the mV-to-pH conversion will introduce systemic error.

  • Sample Preparation & Ionic Strength Control:

    • Action: Dissolve 1.0 - 2.0 mM of Methyl-morpholin-3-ylmethyl-amine in a 0.15 M KCl aqueous solution.

    • Causality: 0.15 M KCl mimics physiological ionic strength. Because pKa is an activity-based thermodynamic constant, maintaining a constant background ionic strength ensures that the activity coefficients of the protonated and unprotonated species remain stable throughout the titration.

  • Inert Gas Purging (Artifact Elimination):

    • Action: Submerge a sparging tube into the solution and bubble ultra-pure Argon or Nitrogen gas for 15 minutes prior to and during the titration.

    • Causality: Atmospheric CO₂ rapidly dissolves in basic amine solutions to form carbonic acid (H₂CO₃), which introduces phantom inflection points in the titration curve. Purging guarantees that the measured buffering capacity is strictly derived from the amine.

  • Titration Execution:

    • Action: If the sample is a free base, titrate with standardized 0.1 M HCl using an automated micro-burette, adding aliquots of 0.01 mL. If the sample is a dihydrochloride salt, titrate with standardized 0.1 M NaOH.

    • Causality: Micro-aliquots ensure high-resolution data capture around the buffering regions (where pH = pKa), allowing for accurate mathematical derivation of the inflection points.

  • Data Analysis via Non-Linear Regression:

    • Action: Export the Volume vs. pH data into a dedicated pKa calculation software (e.g., SiriusT3 or Refinement Pro) to fit the data against a diprotic base model.

Workflow S1 1. Sample Preparation (0.15M KCl, 25°C) S2 2. Inert Gas Purging (Remove CO2) S1->S2 S3 3. Titration (Standardized HCl/NaOH) S2->S3 S4 4. Data Acquisition (pH vs. Volume) S3->S4 S5 5. Non-linear Regression (Calculate pKa1 & pKa2) S4->S5

Standardized potentiometric titration workflow for diprotic amine pKa determination.

Implications for Drug Development (ADME/Tox)

The diprotic nature of Methyl-morpholin-3-ylmethyl-amine has profound implications for pharmacokinetics. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule will exist almost exclusively (>98%) in the mono-protonated state .

  • Permeability: Because the second pKa is well below physiological pH (~5.5), the morpholine nitrogen remains neutral. This prevents the molecule from becoming a highly polar, di-cationic species, which would otherwise completely abrogate passive lipid bilayer permeability.

  • Target Binding: The protonated exocyclic amine acts as an excellent hydrogen-bond donor and can form strong salt bridges with aspartate or glutamate residues in target protein pockets (e.g., kinase hinge regions or GPCR allosteric sites). Meanwhile, the neutral morpholine oxygen serves as a strategic hydrogen-bond acceptor.

References

  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Methylamine | CH3NH2 | CID 6329 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina / Journal of Chemical and Engineering Data URL:[Link](Derived from grounded source data)

Sources

Exploratory

Morpholine-Based Building Blocks in Drug Discovery: A Technical Guide to Scaffold Optimization and Synthetic Workflows

Executive Summary In the landscape of modern medicinal chemistry, the vectorization of chemical space relies heavily on privileged scaffolds that can simultaneously optimize target binding affinity and tune pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the vectorization of chemical space relies heavily on privileged scaffolds that can simultaneously optimize target binding affinity and tune pharmacokinetic (PK) properties. Morpholine (tetrahydro-1,4-oxazine) stands out as one of the most versatile saturated heterocyclic building blocks in drug discovery. By replacing traditional all-carbon or poly-nitrogen rings with morpholine, medicinal chemists can finely calibrate a molecule's lipophilicity, basicity, and aqueous solubility. This technical guide explores the causality behind morpholine's pharmacophore dynamics, its mechanistic role in target engagement, and provides self-validating synthetic workflows for incorporating sp3-rich morpholine derivatives into drug discovery pipelines.

Physicochemical Causality: The Pharmacophore Dynamics of Morpholine

The strategic insertion of a morpholine ring into a drug candidate is rarely arbitrary; it is a calculated structural intervention designed to resolve specific absorption, distribution, metabolism, and excretion (ADME) liabilities. The unique physicochemical profile of morpholine is driven by the interplay between its weak basic nitrogen and the opposing oxygen heteroatom [[1]]().

When designing central nervous system (CNS) drugs or orally bioavailable compounds, chemists frequently face a choice between piperidine, piperazine, and morpholine. The causality behind selecting morpholine lies in its ability to suppress excessive basicity while maintaining a flexible chair conformation 2.

Quantitative Comparison of Scaffold Properties
PropertyMorpholinePiperidineCausality in Drug Design
pKa ~8.3 - 8.7~9.5 - 11.0A lower pKa increases the fraction of un-ionized drug at physiological pH (7.4). This drastically improves passive membrane permeability and blood-brain barrier (BBB) penetration while reducing hERG channel liability 3.
cLogP -0.85~1.5 - 2.5The oxygen heteroatom acts as a potent hydrogen bond acceptor, significantly lowering lipophilicity and enhancing aqueous solubility compared to the all-carbon piperidine ring [[1]]().
Metabolic Stability HighVariableMorpholine is generally resistant to oxidative metabolism, whereas piperidine rings are often highly susceptible to cytochrome P450-mediated N-dealkylation and oxidation 1.

Landscape of Morpholine in FDA-Approved Therapeutics

The clinical validation of the morpholine scaffold is evident in the approval of over 20 distinct therapeutics across diverse disease areas 4. The table below summarizes key FDA-approved drugs where morpholine plays an indispensable mechanistic or pharmacokinetic role 5.

Drug NameTherapeutic AreaMolecular TargetRole of Morpholine ScaffoldApproval Year
Gefitinib OncologyEGFR Tyrosine KinaseActs as a solubilizing tail, improving oral bioavailability and metabolic stability without disrupting kinase hinge binding.2003
Linezolid Infectious DiseaseBacterial 50S RibosomeModulates lipophilicity and enhances tissue distribution; the oxygen atom prevents excessive basicity liabilities.2000
Moclobemide NeurologyMAO-AServes as the core pharmacophore that directs binding affinity and selectivity for the MAO-A isoform.1992
Rivaroxaban CardiologyFactor XaThe morpholine oxygen acts as a critical hydrogen bond acceptor within the S4 pocket of the coagulation factor.2011

Mechanistic Role in Target Engagement: The PI3K/mTOR Paradigm

Beyond merely acting as a solubilizing appendage, morpholine frequently functions as a primary interacting element within enzyme active sites 6. In the development of Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors, the morpholine ring is a critical hinge-binding motif. The morpholine oxygen acts as a highly directional hydrogen bond acceptor, interacting specifically with the backbone amide of Valine 851 (in PI3Kα), anchoring the inhibitor within the ATP-binding pocket 7.

Morpholine_PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (ATP Binding Pocket) RTK->PI3K Activates PIP3 PIP3 Second Messenger PI3K->PIP3 Phosphorylates Morpholine Morpholine Pharmacophore Morpholine->PI3K H-Bonds to Val851 Hinge PIP2 PIP2 Substrate PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives

Mechanism of PI3K/mTOR pathway inhibition by morpholine-based pharmacophores.

Experimental Methodology: Self-Validating Synthesis of Substituted Morpholines

To access novel chemical space, medicinal chemists employ Diversity-Oriented Synthesis (DOS) to generate sp3-rich morpholine peptidomimetics and building blocks [[8]](). The following protocol details a robust, self-validating workflow for the synthesis of 2-substituted morpholines via the intramolecular cyclization of 1,2-amino alcohols [[9]]().

Synthetic_Workflow Start 1,2-Amino Alcohol Step1 N-Acylation (0°C, Selective) Start->Step1 Step2 O-Alkylation (Base-driven SN2) Step1->Step2 Step3 Amide Reduction (BH3·THF) Step2->Step3 Validation LC-MS & NMR Validation Step3->Validation Product Substituted Morpholine Validation->Product

Self-validating synthetic workflow for substituted morpholine building blocks.

Step-by-Step Protocol & Causality

Step 1: Selective N-Acylation

  • Procedure: Dissolve the starting 1,2-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq). Stir for 2 hours.

  • Causality: Chloroacetyl chloride acts as a bifunctional electrophile. The acyl chloride moiety is significantly more reactive than the alkyl chloride. Conducting the reaction at 0°C ensures strict chemoselectivity, driving N-acylation of the amine without premature O-alkylation of the hydroxyl group.

Step 2: Intramolecular Cyclization (Etherification)

  • Procedure: Concentrate the reaction mixture, redissolve in isopropanol, and add aqueous KOH (3.0 eq). Stir at room temperature for 4 hours to form the morpholin-3-one intermediate.

  • Causality: The addition of a strong base deprotonates the pendant hydroxyl group. The rigidified amide bond pre-organizes the molecular conformation, heavily favoring a 6-exo-tet intramolecular SN2 displacement of the chloride, yielding the cyclic morpholin-3-one.

Step 3: Chemoselective Amide Reduction

  • Procedure: Isolate the morpholin-3-one intermediate. Dissolve in anhydrous THF under inert atmosphere. Add Borane-Tetrahydrofuran complex (BH3·THF, 3.0 eq) and reflux for 3 hours. Quench carefully with methanol and aqueous HCl.

  • Causality: Lithium aluminum hydride (LiAlH4) is a highly reactive, unselective reducing agent that can cleave sensitive functional groups (e.g., halogens, esters) often present in advanced drug intermediates. BH3·THF, conversely, acts as an electrophilic reducing agent. It coordinates preferentially to the electron-rich carbonyl oxygen of the amide, facilitating selective reduction to the corresponding saturated morpholine amine while leaving other reducible moieties intact.

The Self-Validating System

To ensure scientific integrity, this protocol is designed with built-in validation metrics:

  • In-process Control (IPC): Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain after Step 1. A negative ninhydrin response (absence of purple spots) validates the complete consumption of the primary amine and the success of the N-acylation step.

  • Mass Verification: Subject the crude mixture from Step 2 to LC-MS. The emergence of the [M+H]+ peak corresponding to the exact mass of the morpholin-3-one validates successful cyclization.

  • Structural Elucidation (Final Validation): Post-reduction, isolate the product and perform 1H and 13C NMR. The self-validating metric is the complete disappearance of the amide carbonyl carbon signal (~170 ppm) in the 13C NMR spectrum, coupled with an upfield shift of the adjacent CH2 protons in the 1H NMR spectrum (from ~4.0 ppm to ~2.8 ppm). This unambiguously confirms the formation of the fully saturated morpholine ring.

References

  • [Morpholine – Knowledge and References] - Taylor & Francis -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHy2qWuM75F9o1JmXsrClcTOHayJhV-WxfYZ3Wr3cBXzqtrrV2cLfgmTwrLQ1vO0PLzvBtFzGxtIRcsjof6bJObJFZgSMri3iDvVbgOYXPUfMa4GfSGCCgM3a430dww9XWYl00y8JcQJAlgXJTouNuadG0UfUmwdHk4ImjVnA2FDWItfe8auy2QNcCNww3MV0-xo6tjdL402dBBvW] 2.[Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations] - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR6bcWOc9-giG1wO1QtBkMMPQ0KfX8FgR-CEF2YI0SKPOONK3HPRAAp2JEvk0xHvBvhgUHYKtESRHMVHAc3knqZJql8bSzlQoPmWuYp6vkikmQHDouXt5Efgt1NcGC4w2L_dCD3UtOiMcnpSXYue1YwLiC0LZ19wF0qmhSPG0oOfr2f4FJNQw5rp15QUqYKPrYsw1ealsqNlGgds5TJtndraV3-sM8MdZOgz0FgZFlrgk2ncvxd-pHoJgyTCk=] 3.[A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023] - Thieme -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbAfkld67o0vYGp6BGlP_JQgxEfLlP7vWqleTJlalpoCdAF3X0cqbRhI4bvkyfVKCdqJLDpta6WB0uCRU-h_pg6DKsjqBlyDDrygHfjgpgWPJdAT6ZE5oJAoFlOgqEIXPPFqVi2fmO_gTioVbyR3K9eSC7MwojjWRP1lcgAwKM19imLiM7AS15g==] 4.[Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies] - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmu3_qUyiYvAw0mIIFIrsHMikg3gltmWKFinaw1Nc3U50OluevSIt768Gq6SDmCaF2U5B9G6zabba2FuTaTGoyG4CUV-hjxmga6bfnirFU51yqPuKukw-iEgqsw5twun_Q-mq7eEzLc8wgqvZKTBUQUKdn8HBgy2q3VlC41_ygRTBMea3lGq3HRSSMRQbxjUdKNYqRS17ljS4OXw0XwddoEx9tZK_P9X4S_78gS7zdnGqg7qgTYajQaK_AJiQ-P-w=]
  • [Occurrence of Morpholine in Central Nervous System Drug Discovery] - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhBC1Dt79h7elgp61G5_gmCHcDZLp00YUEcEhPDIGfHIeaEJLnQ4WiX0nFKSEL3SfEwJOxGBT-JGhLmq9u2s6YWOGkA4j1gvaoMl1MkCMg_Xbi7AjarAfRnHaZMPeP7aAmc7ue_XKW46Ye5Xo=] 6.[Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics] - Frontiers -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEamazAJLpxsk7C2qZZtpVTA34Q5orY2fWyKITFzdHNXTQZLEc2glHjyBgFTts_8XmW0AQ7OW6AreGAZS2Q1q3hpCI-flbZcVWgys6ihdazlL4Sc6QgW405T9BCDmZraPIG2pSphfZwxGZyGObiGDKhzwreOdhlENM45WnFi8BZHP-JRNTbJzl_x3-lZzEqI6I=] 7.[4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery] - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVTyNORZIPGZaGWSm2Od1Yufs1ktx8Bu28DxPD6K0P1A8TpyBhSY_b8QnqQiv21JzSMyZTXWigY4634eQrmN2JJZbu5ebFk25ZLb1ZtX6HUuyNSYUDlZGENPY6PvrNv4mbar2AwbsMZuEUes4jty2vsm_wrUAKeU5byfhfqIpavV2XMMhUsz8VwhdIkDnUfK-wDtXPF8a2X5YcpOfxtpjn6E706dWdspkYCLJZqi_FzRWJxqK0LWLD4oo56a-y9yIS]
  • [Morpholine - LookChem] - LookChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKZxcYSc16zoWSCE_ZNcR-LknVfFNDGN6PyWuwbMKc6_1kSo_XqWZ3clS_zkCvFbYVrkUbD2hvLloFdRl7IEZMT74bSnNXzwiSWws2N2MtwgWTzMSRv4P75ki9egZtl1o0uXS6Lh_DJ_uUW6BWyWAulvyYQE7ouQ==] 9.[A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23] - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFksnzf9bHVB3t_QWRlArYlC_tMuBp7Z1ddMdAlIPAM49QuubfRg9EXEN6u99qRmYU7hKnx5P2kTR8u7n3u3PUtggvfP5AsavP_LqVk8-ZU8x9o5e8ayphzVPTKWBx-CSlmtKYe6QGciJWgwGiTGXzbcEKWEd8vcqpip_xXvUXU_tEwx7gujA6F7xP6d4EgG5nKC1aJkTkgDhCxBJnlNDPPRwcLPIsZtivg2OZ8fzICbe7jJWbk3fumix38QSdS0FpWisSAT9D-T1EHiJyZuDbyJGgUfaoxIDN_KaWgHjQBYztVWUEJ]

Sources

Foundational

Stereochemical Divergence in Drug Design: A Technical Guide to the R- and S- Enantiomers of Methyl-morpholin-3-ylmethyl-amine

Executive Summary: The Morpholine Scaffold in Modern Therapeutics Morpholine rings are ubiquitous in central nervous system (CNS) and oncology drug discovery. The incorporation of a morpholine moiety modulates the pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Scaffold in Modern Therapeutics

Morpholine rings are ubiquitous in central nervous system (CNS) and oncology drug discovery. The incorporation of a morpholine moiety modulates the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the overall structure. The weak basic nitrogen (pKa ~ 8.7) opposite an oxygen atom provides optimal lipid and aqueous solubility, enhancing brain permeability and metabolic stability .

When a chiral center is introduced—such as in Methyl-morpholin-3-ylmethyl-amine (also known as N-methyl-1-(morpholin-3-yl)methanamine)—the 3D spatial arrangement dictates the trajectory of the methylamine appendage. This in-depth guide explores the physicochemical, synthetic, and pharmacological divergences between its (R)- and (S)-enantiomers, providing actionable frameworks for drug development professionals.

Structural and Physicochemical Profiling

Chemical Identity:

  • Formula: C6H14N2O

  • (R)-Enantiomer CAS: 1484240-57-4 (Free base), 2305080-40-2 (Dihydrochloride)

  • (S)-Enantiomer CAS: 2305080-43-5 (Free base), 2305079-48-3 (Dihydrochloride)

The chiral center at the C3 position of the morpholine ring forces the methylaminomethyl group into either an equatorial or axial orientation relative to the receptor pocket. This stereocenter acts as a vector-directing scaffold. While both enantiomers share identical intrinsic solubility and basicity, their 3D topological differences result in profound divergences during target engagement.

Stereochemistry A Methyl-morpholin-3-ylmethyl-amine (Racemic Mixture) B (R)-Enantiomer CAS: 1484240-57-4 A->B Chiral Resolution C (S)-Enantiomer CAS: 2305080-43-5 A->C Chiral Resolution D Receptor Pocket A (Steric Clash) B->D Vector Mismatch E Receptor Pocket B (Optimal H-Bonding) C->E Vector Alignment

Caption: Stereochemical divergence of Methyl-morpholin-3-ylmethyl-amine enantiomers dictating target binding.

Pharmacokinetic & Pharmacodynamic Causality

Why does the chirality at C3 matter? The causality lies in the spatial orientation of the exocyclic amine. In CNS drug discovery, such as the development of dopamine D4 receptor antagonists, chiral morpholines have shown unprecedented selectivity. For instance, in specific morpholine-based D4 antagonists, the (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer due to the precise alignment of the basic amine with the conserved aspartate residue in the GPCR transmembrane domain .

Table 1: Comparative Impact of R- vs S- Morpholine Enantiomers on Drug Profiles
Parameter(R)-Methyl-morpholin-3-ylmethyl-amine(S)-Methyl-morpholin-3-ylmethyl-amineCausality / Mechanism
Receptor Affinity (GPCRs) Often exhibits steric clashes in specific sub-pockets.Frequently aligns perfectly with key Asp/Glu residues.3D vector projection of the exocyclic methylamine group.
Metabolic Stability Susceptible to specific CYP450 orientations.May evade CYP-mediated N-dealkylation.Stereospecific active site binding of metabolic enzymes.
Solubility (Aqueous) High (pKa ~ 8.7)High (pKa ~ 8.7)Driven by the morpholine core's heteroatoms, independent of chirality.
Brain Permeability HighHighFavorable lipophilic-hydrophilic balance inherent to the scaffold.

Experimental Protocols: Asymmetric Synthesis and Chiral Resolution

To ensure scientific integrity and self-validating results, researchers must employ rigorous protocols for isolating and verifying the R- and S- enantiomers. Relying solely on optical rotation is insufficient; absolute configuration must be orthogonalized.

Protocol: Step-by-Step Chiral Resolution via Preparative SFC

Supercritical Fluid Chromatography (SFC) is the industry standard for resolving chiral morpholine building blocks due to its high throughput and minimal solvent waste.

  • Sample Preparation: Dissolve racemic Methyl-morpholin-3-ylmethyl-amine in a co-solvent mixture of Methanol/Ammonia (0.2% NH

    
    ). Causality: The ammonia ensures the basic secondary and primary amines remain unprotonated, preventing peak tailing and irreversible binding to the stationary phase.
    
  • Stationary Phase Selection: Utilize a chiral stationary phase (CSP) such as Chiralpak IG or AD-H (amylose/cellulose derivatives), which provide distinct chiral recognition environments via hydrogen bonding and steric inclusion.

  • Chromatographic Conditions:

    • Mobile Phase: CO

      
       / MeOH (with 0.2% NH
      
      
      
      ) gradient.
    • Flow Rate: 3.0 mL/min (analytical) scaled to 50 mL/min (preparative).

    • Back Pressure: 120 bar.

  • Fraction Collection & Validation: Collect the early and late eluting peaks. Validate enantiomeric excess (ee > 99%) using analytical SFC.

  • Absolute Configuration Determination: Perform Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction (derivatized to the dihydrochloride salt) to definitively assign the R- and S- configurations. Causality: VCD provides a self-validating system by comparing experimental IR/VCD spectra against DFT-calculated theoretical spectra.

Workflow Step1 Step 1: Racemic Synthesis (Methyl-morpholin-3-ylmethyl-amine) Step2 Step 2: Sample Prep (MeOH + 0.2% NH3) Step1->Step2 Step3 Step 3: Preparative SFC (Chiralpak IG, CO2/MeOH) Step2->Step3 Step4A Fraction 1: (R)-Enantiomer Step3->Step4A Step4B Fraction 2: (S)-Enantiomer Step3->Step4B Step5 Step 5: Validation (Analytical SFC & VCD) Step4A->Step5 Step4B->Step5

Caption: Self-validating experimental workflow for the chiral resolution of morpholine enantiomers.

Application in Target-Directed Drug Design

The morpholine ring is not merely a passive solubilizing group; it is an active pharmacophore. When utilizing the C3-methylamine as a linker, the chirality dictates the trajectory of the appended pharmacophores.

For example, in the development of mTOR inhibitors or dopamine D4 receptor antagonists, the morpholine ring improves water solubility and facilitates specific interactions with the ATP-binding pocket or orthosteric sites . The chiral C3 position ensures that the appended methylamine group projects directly into solvent-exposed regions or secondary binding pockets, enhancing potency and selectivity while minimizing off-target effects.

Pathway Ligand (S)-Enantiomer Derivative Receptor Target GPCR / Kinase Ligand->Receptor Binds Interaction1 H-Bonding (Aspartate/Glutamate) Receptor->Interaction1 Interaction2 Hydrophobic Pack (Morpholine Core) Receptor->Interaction2 Response High Selectivity & Potency Interaction1->Response Interaction2->Response

Caption: Pharmacodynamic target engagement logic for chiral morpholine derivatives.

Conclusion

The distinction between the R- and S- enantiomers of Methyl-morpholin-3-ylmethyl-amine is a critical consideration in rational drug design. While both enantiomers share identical physicochemical baseline properties, their 3D spatial vectors dictate target affinity, metabolic fate, and overall therapeutic efficacy. Rigorous chiral resolution and stereochemical validation are paramount for leveraging this versatile building block in modern medicinal chemistry.

References

  • Thomas, R. R., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." Chemistry – A European Journal, 2025. URL:[Link]

  • National Center for Biotechnology Information. "3-(Methylaminomethyl)morpholine | C6H14N2O | CID 19835000." PubChem Database. URL:[Link]

  • Bubser, M., et al. "Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity." ACS Medicinal Chemistry Letters, 2014. URL:[Link]

  • MDPI. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Pharmaceuticals, 2025. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis Protocols for Methyl-morpholin-3-ylmethyl-amine Derivatives: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale Methyl-morpholin-3-ylmethyl-amine derivatives—specifically N-methyl-1-(morpholin-3-yl)methanamine and its enantiomers—are highly versatile aliphatic heterocycles. They serve as cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl-morpholin-3-ylmethyl-amine derivatives—specifically N-methyl-1-(morpholin-3-yl)methanamine and its enantiomers—are highly versatile aliphatic heterocycles. They serve as critical building blocks in the design of advanced therapeutics, functioning as key structural motifs in NLRP3 inflammasome inhibitors[1], atypical protein kinase C (aPKC) inhibitors[2], and PFKFB3/4 inhibitors utilized in oncology[3].

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with these derivatives: controlling chemoselectivity during reduction and preventing epimerization at the chiral C3 center of the morpholine ring. The strategy utilizes N-Boc-morpholine-3-carboxylic acid as a stable, commercially available starting material[4]. The workflow proceeds through a highly efficient HATU-mediated amidation[5], followed by a chemoselective borane reduction, and concludes with an anhydrous deprotection to yield the bench-stable dihydrochloride salt.

Synthetic Pathway & Experimental Workflow

The synthesis is structured as a self-validating, three-phase system. Each phase includes specific analytical checkpoints to ensure intermediate integrity before proceeding to the next step.

SynthesisPathway A N-Boc-morpholine- 3-carboxylic acid B Amidation (MeNH2, HATU, DIPEA) A->B C N-Boc-3-(methylcarbamoyl) morpholine B->C D Reduction (BH3-THF, 65°C) C->D E N-Boc-3-((methylamino) methyl)morpholine D->E F Deprotection (4M HCl in Dioxane) E->F G Methyl-morpholin-3-ylmethyl- amine dihydrochloride F->G

Figure 1: Three-phase synthetic pathway for Methyl-morpholin-3-ylmethyl-amine dihydrochloride.

Workflow Step1 1. Preparation Dry DMF/THF, N2 atmosphere, 0°C Step2 2. Activation Add HATU & DIPEA, stir 15 min Step1->Step2 Step3 3. Coupling Add Methylamine, stir 12h at RT Step2->Step3 Step4 4. Reduction BH3-THF reflux (65°C) for 16h Step3->Step4 Step5 5. Quenching MeOH reflux, break amine-borane complex Step4->Step5 Step6 6. Isolation HCl salt precipitation & filtration Step5->Step6

Figure 2: Step-by-step experimental workflow for amidation, reduction, and isolation.

Detailed Step-by-Step Methodologies

Phase 1: Synthesis of tert-Butyl 3-(methylcarbamoyl)morpholine-4-carboxylate

Causality & Rationale: HATU is selected over EDC/NHS because its superior kinetics suppress epimerization at the morpholine C3 position. DIPEA acts as a non-nucleophilic base, neutralizing the methylamine hydrochloride without competing for the activated ester[5].

  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with

    
    .
    
  • Dissolution: Dissolve N-Boc-morpholine-3-carboxylic acid (10.0 g, 43.2 mmol) in anhydrous DMF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Activation: Add DIPEA (22.6 mL, 129.6 mmol, 3.0 eq) followed by HATU (19.7 g, 51.8 mmol, 1.2 eq) portion-wise. Stir at 0 °C for 15 minutes to allow the active ester to fully form.

  • Coupling: Add methylamine hydrochloride (4.38 g, 64.8 mmol, 1.5 eq). Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (300 mL). Wash sequentially with saturated aqueous

    
     (2 × 100 mL), water (3 × 100 mL to remove DMF), and brine (100 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    Self-Validation: TLC (EtOAc/Hexane 1:1) should reveal a new, UV-inactive spot that stains faintly with 
    
    
    
    . ¹H NMR must show a sharp doublet at ~2.75 ppm corresponding to the newly introduced N-methyl group.
Phase 2: Chemoselective Reduction to the Aminomethyl Derivative

Causality & Rationale: Borane-THF (


) is explicitly chosen over 

. While

is a powerful hydride donor, it risks premature cleavage or reduction of the Boc carbamate. Borane is chemoselective for amides at elevated temperatures. The methanol quench is mandatory to destroy excess borane and break the highly stable amine-borane complex formed during the reaction.
  • Setup: In a dry 500 mL flask under

    
    , dissolve the intermediate from Phase 1 (10.0 g, 40.9 mmol) in anhydrous THF (150 mL). Cool to 0 °C.
    
  • Reduction: Dropwise, add

    
     (1.0 M in THF, 122.7 mL, 122.7 mmol, 3.0 eq) over 30 minutes to manage the evolution of 
    
    
    
    gas.
  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 16 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (50 mL) dropwise until effervescence ceases. To fully disrupt the amine-borane complex, heat the quenched mixture to reflux for 1 hour, then cool to room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane (200 mL) and 1M NaOH (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Combine organic layers, dry over

    
    , and evaporate.
    Self-Validation: FT-IR spectroscopy must show the complete disappearance of the strong amide carbonyl stretch at ~1650–1680 cm⁻¹.
    
Phase 3: Deprotection and Salt Formation

Causality & Rationale: Anhydrous 4M HCl in dioxane is used rather than aqueous HCl or TFA. Dioxane solubilizes the Boc-protected intermediate, but the resulting highly polar dihydrochloride salt is insoluble in this medium. This induces spontaneous precipitation, driving the equilibrium forward and eliminating the need for complex chromatographic purification.

  • Setup: Dissolve the crude amine from Phase 2 (8.0 g) in a minimal volume of anhydrous DCM (30 mL). Cool to 0 °C.

  • Deprotection: Add 4M HCl in Dioxane (40 mL) dropwise.

  • Precipitation: Stir at room temperature for 2 hours. A dense white precipitate will form as the Boc group is cleaved and isobutylene gas evolves.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake extensively with cold diethyl ether (3 × 50 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the highly hygroscopic white solid under high vacuum at 40 °C for 12 hours to yield Methyl-morpholin-3-ylmethyl-amine dihydrochloride. Self-Validation: ¹H NMR (in

    
     or DMSO-
    
    
    
    ) must confirm the complete absence of the 9H singlet at ~1.45 ppm (Boc group).

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields and analytical benchmarks required to validate the success of each synthetic phase.

Table 1: Quantitative Reaction Parameters and Analytical Characterization

StepIntermediate / ProductExpected YieldPurity (HPLC)Key ¹H NMR Signals (δ, ppm)ESI-MS (m/z)
1 N-Boc-3-(methylcarbamoyl)morpholine85–90%>98%2.75 (d, 3H, N-CH₃), 1.45 (s, 9H, Boc)[M+H]⁺ 245.1
2 N-Boc-3-((methylamino)methyl)morpholine75–80%>95%2.60 (m, 2H, CH₂-N), 2.40 (s, 3H, N-CH₃)[M+H]⁺ 231.2
3 Methyl-morpholin-3-ylmethyl-amine·2HCl90–95%>99%3.0–3.5 (complex, morpholine core)[M+H]⁺ 131.1

Troubleshooting & Process Optimization

  • Incomplete Amidation: If unreacted carboxylic acid remains, ensure the DMF is strictly anhydrous. Moisture rapidly hydrolyzes the highly reactive HOAt-ester intermediate. Verify the quality of the HATU reagent (it degrades upon prolonged exposure to humidity).

  • Low Yield in Reduction: If the yield of the aminomethyl derivative is low, the amine-borane complex was likely not fully broken. Ensure the methanol quench is followed by a strict 1-hour reflux. If necessary, a mild acidic workup (e.g., 1M HCl followed by basification) can be employed, though it risks premature Boc cleavage.

  • Hygroscopicity of the Final Salt: The dihydrochloride salt is highly hygroscopic. It must be handled rapidly in ambient air and stored in a desiccator over

    
     or under an argon atmosphere to prevent deliquescence.
    

References

  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.
  • Title: Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin | Journal of the American Chemical Society Source: acs.org URL:[Link]

Sources

Application

Chemoselective N-Alkylation of Methyl-morpholin-3-ylmethyl-amine: Strategic Methodologies and Protocols

Executive Summary Morpholine and its derivatives are privileged pharmacophores in drug discovery, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and target specific biological pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine and its derivatives are privileged pharmacophores in drug discovery, frequently utilized to modulate physicochemical properties, improve aqueous solubility, and target specific biological pathways[1]. The functionalization of Methyl-morpholin-3-ylmethyl-amine —a diamine scaffold presenting a sterically accessible exocyclic amine alongside a morpholine ring nitrogen—presents a unique synthetic challenge: achieving chemoselective N-alkylation without triggering over-alkylation or unwanted cross-reactivity. This application note details the mechanistic rationale, biological context, and validated protocols for the selective N-alkylation of this critical building block.

Biological Context: The PI3K/Akt Pathway

N-alkylated morpholines are indispensable in the design of kinase inhibitors. The morpholine oxygen acts as a crucial hydrogen bond acceptor in the hinge region of the PI3K ATP-binding pocket. By effectively anchoring the inhibitor, these derivatives halt the downstream activation of Akt and mTOR, pathways that are frequently dysregulated in various human cancers[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives Morpholine N-Alkylated Morpholine Inhibitor Morpholine->PI3K Competitive Inhibition

Mechanism of action for morpholine-derived PI3K/Akt pathway inhibitors.

Strategic Rationale & Mechanistic Causality

Alkylation of primary and secondary amines is notoriously difficult to control. The classical S_N2 reaction with alkyl halides often results in a statistical mixture of mono-, di-, and over-alkylated (quaternary) products because the resulting alkylated amine is more nucleophilic than the starting material[2]. To circumvent this, modern synthetic protocols rely on self-limiting systems:

  • Reductive Amination: This is the premier method for chemoselective mono-alkylation. The primary/secondary amine of the methyl-morpholin-3-ylmethyl-amine reacts with an aldehyde or ketone to form a transient imine/enamine. By utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃), the reaction becomes self-validating: the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly reactive toward the protonated imine intermediate[2].

  • Hydrogen Autotransfer (Borrowing Hydrogen): A greener, atom-economical alternative utilizing primary or secondary alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Ru or Ni). The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the amine. The catalyst then re-donates the hydrogen to reduce the imine, generating water as the sole byproduct[3][4].

Workflow A Methyl-morpholin-3- ylmethyl-amine B Reductive Amination (Aldehyde, NaBH(OAc)3) A->B Mild Conditions C Direct Alkylation (Alkyl Halide, K2CO3) A->C Basic Conditions D Hydrogen Autotransfer (Alcohol, Ru/Ni Catalyst) A->D Catalytic Heating E Selective Mono-Alkylation (High Yield) B->E Preferred F Mixed Alkylation Products (Low Selectivity) C->F Side Reactions G Green Mono-Alkylation (H2O Byproduct) D->G Atom Economical

Workflow comparing chemoselective N-alkylation strategies for morpholine derivatives.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Recommended)

This protocol is highly recommended for functionalizing the exocyclic amine of methyl-morpholin-3-ylmethyl-amine due to its unparalleled chemoselectivity and mild conditions[2].

Materials:

  • Methyl-morpholin-3-ylmethyl-amine (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Procedure:

  • Imine Formation: Dissolve Methyl-morpholin-3-ylmethyl-amine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous DCE (10 mL) under an inert argon atmosphere. Stir at room temperature for 30–60 minutes to allow for complete imine/enamine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portion-wise to control the mild exotherm. Causality Note: Adding the reducing agent only after imine formation prevents the premature reduction of the aldehyde to a primary alcohol.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the disappearance of the starting amine via LC-MS or TLC (using a Ninhydrin stain for visualization).

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality Note: This neutralizes any residual acetic acid and destroys unreacted hydride, preventing post-extraction side reactions and ensuring the amine is in its free-base form for extraction.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N-alkylated product.

Protocol B: Direct S_N2 Alkylation with Alkyl Halides

While prone to over-alkylation, this method is necessary for introducing sterically hindered alkyl groups (e.g., benzyl or bulky alkyl bromides) where reductive amination is sterically hindered. Using a weak base like K₂CO₃ or selective promoters like CsOH can improve mono-alkylation chemoselectivity[5][6].

Materials:

  • Methyl-morpholin-3-ylmethyl-amine (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Procedure:

  • Activation: Suspend Methyl-morpholin-3-ylmethyl-amine (1.0 mmol) and K₂CO₃ (2.0 mmol) in anhydrous CH₃CN (10 mL). Stir for 15 minutes at room temperature. Causality Note: K₂CO₃ acts as an acid scavenger to neutralize the HX generated, driving the equilibrium forward without being strong enough to cause unwanted E2 elimination reactions in the alkyl halide[1][5].

  • Alkylation: Add the alkyl halide (1.0 mmol) dropwise over 10 minutes to the stirred suspension.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess CH₃CN[5].

  • Purification: Concentrate the filtrate using a rotary evaporator. Dissolve the crude residue in Ethyl Acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Data Synthesis: Comparison of Alkylation Methodologies

The following table synthesizes the quantitative and qualitative metrics of the discussed N-alkylation methodologies to aid in strategic route selection[2][3][4].

MethodologyReagents / CatalystPrimary ByproductsChemoselectivitySubstrate ScopeTypical Yield
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Acetate saltsExcellent (Mono)Broad (Aldehydes > Ketones)75 - 95%
Direct S_N2 Alkylation Alkyl Halide, K₂CO₃Halide saltsPoor to ModerateSterically hindered halides40 - 70%
Hydrogen Autotransfer Primary Alcohol, Ru(II) / Ni(II)WaterGoodPrimary and Secondary Alcohols60 - 85%

References

  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine Source: Benchchem URL
  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)
  • Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols Source: Benchchem URL
  • Source: d-nb.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer Source: ACS Publications URL
  • Synthesis of secondary and tertiary amines Source: Organic Chemistry Portal URL

Sources

Method

Application Note: (4-Methylmorpholin-3-yl)methanamine as a Chiral Scaffold in Asymmetric Catalysis

Abstract This guide details the strategic application of (4-methylmorpholin-3-yl)methanamine (CAS: 141556-45-8 / 757910-97-7) as a privileged scaffold in the design of asymmetric catalysts. Unlike simple aliphatic diamin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of (4-methylmorpholin-3-yl)methanamine (CAS: 141556-45-8 / 757910-97-7) as a privileged scaffold in the design of asymmetric catalysts. Unlike simple aliphatic diamines, this heterocyclic building block offers a rigid morpholine core that restricts conformational flexibility, enhancing stereocontrol in catalytic cycles. This note covers its utilization as a precursor for bifunctional thiourea organocatalysts and as a bidentate N,N-ligand in transition metal catalysis (specifically Copper(II)-catalyzed Henry reactions).

Part 1: Ligand Design & Mechanistic Rationale

The Structural Advantage

(4-Methylmorpholin-3-yl)methanamine features a 1,2-diamine motif embedded within a morpholine ring. This structure provides distinct advantages over flexible acyclic diamines (like ethylenediamine):

  • Conformational Rigidity: The morpholine ring predominantly adopts a chair conformation, locking the spatial arrangement of the tertiary ring nitrogen (

    
    ) and the exocyclic primary amine (
    
    
    
    ). This pre-organization reduces the entropy penalty upon metal coordination.
  • Electronic differentiation: The ligand possesses two distinct nitrogen donors:

    • 
       (Tertiary):  Sterically hindered, moderate 
      
      
      
      -donor.
    • 
       (Primary):  Highly nucleophilic, easily derivatized into imines (Schiff bases) or thioureas, or used as a primary anchor for metal binding.
      
  • Chirality: The C3 stereocenter creates a chiral pocket essential for asymmetric induction.

Coordination Modes

In transition metal catalysis (e.g., Cu, Ni, Pd), the molecule acts as a neutral bidentate ligand (


 type), forming a stable 5-membered chelate ring.

CoordinationMode Ligand (4-Methylmorpholin-3-yl)methanamine Complex M-Ligand Chelate (5-membered ring) Ligand->Complex N(exo) binding Ligand->Complex N(ring) binding Metal Metal Center (M) (Cu, Ni, Pd) Metal->Complex Coordination

Figure 1: Bidentate coordination of the morpholine scaffold forming a rigid 5-membered metallacycle.

Part 2: Application Protocols

Application A: Synthesis of Bifunctional Thiourea Organocatalysts

Target Reaction: Asymmetric Michael Addition

Chiral thioureas derived from vicinal diamines are powerful organocatalysts. The morpholine scaffold acts as the "chiral base" component, activating the nucleophile, while the thiourea moiety activates the electrophile via hydrogen bonding.

Protocol 1: Derivatization to Thiourea Catalyst

Materials:

  • (4-Methylmorpholin-3-yl)methanamine (1.0 eq)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of (4-Methylmorpholin-3-yl)methanamine in 5 mL of anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol in 2 mL DCM) over 15 minutes.

    • Note: The electron-deficient isothiocyanate is crucial for increasing the acidity of the resulting thiourea protons.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Workup: Evaporate volatiles under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc to obtain the white crystalline solid catalyst.

Validation Check:

  • 
    H NMR:  Look for the characteristic thiourea NH protons downfield (
    
    
    
    8.0–10.0 ppm) and the disappearance of the sharp primary amine signal.
Application B: Copper(II)-Catalyzed Henry (Nitroaldol) Reaction

Target Reaction: Enantioselective synthesis of


-nitroalcohols.

This protocol utilizes the diamine directly as a chiral ligand for Copper(II), exploiting the rigidity of the morpholine backbone to induce enantioselectivity.

Protocol 2: Catalytic Asymmetric Henry Reaction

Reagents:

  • Ligand: (4-Methylmorpholin-3-yl)methanamine (10 mol%)

  • Metal Source: Cu(OAc)

    
     (10 mol%)
    
  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Nitromethane (10.0 mmol, excess)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Catalyst Formation (In-Situ):

    • In a vial, dissolve Cu(OAc)

      
       (20 mg, 0.1 mmol) and the Ligand (13 mg, 0.1 mmol) in 2 mL EtOH.
      
    • Stir for 1 hour at room temperature. The solution should turn deep blue, indicating chelation.

  • Reaction Setup:

    • Add Benzaldehyde (106 mg, 1.0 mmol) to the blue catalyst solution.

    • Cool the mixture to 0°C to maximize enantioselectivity.

    • Add Nitromethane (0.54 mL, 10 mmol) slowly.

  • Execution:

    • Stir at 0°C for 24–48 hours.

    • Monitoring: Check consumption of aldehyde via TLC.

  • Quench & Analysis:

    • Quench with saturated NH

      
      Cl solution. Extract with EtOAc (
      
      
      
      mL).
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Chiral HPLC Analysis: Use a Chiralcel OD-H column (Hexane/iPrOH 90:10) to determine enantiomeric excess (ee).[1]

Data Summary: Expected Performance

Based on comparative performance of morpholine-derived ligands in literature [1, 2].[2][3]

EntryLigand ScaffoldMetal SaltYield (%)ee (%)Notes
1Ethylenediamine (Control)Cu(OAc)

85< 5No chiral induction
2(4-Methylmorpholin-3-yl)methanamine Cu(OAc)

92 88–94 High rigidity = High ee
3N-Methyl-1,2-diaminocyclohexaneCu(OAc)

9090–95Standard benchmark

Part 3: Troubleshooting & Optimization Workflow

If enantioselectivity (ee) is lower than 85%, follow this optimization logic:

Optimization Start Low Enantioselectivity (<85% ee) CheckSolvent Check Solvent Coordination Start->CheckSolvent CheckTemp Temperature Control Start->CheckTemp CheckMetal Metal Counter-ion Start->CheckMetal Action1 Switch from EtOH to THF (Reduce competing coordination) CheckSolvent->Action1 Action2 Lower Temp to -20°C (Slower rate, higher selectivity) CheckTemp->Action2 Action3 Switch Cu(OAc)2 to Cu(OTf)2 (Open coordination sites) CheckMetal->Action3

Figure 2: Logic flow for troubleshooting low enantioselectivity in Cu-catalyzed reactions.

References

  • Synthesis of Chiral Morpholine Derivatives: Nurnabi, M., & Ismail, M. (2012). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

  • Morpholine Ligands in Henry Reaction: Sreenivasa Rao, D. H., & Padhi, S. K. (2019).[3] New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction. Tetrahedron Letters, 60(9), 653-659.[3] [3]

  • General Chiral Vicinal Diamines in Catalysis: MilliporeSigma. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.

  • Compound Data & Properties: PubChem. (2023). (4-methylmorpholin-3-yl)methanamine.[4][5][6]

Sources

Application

Incorporating morpholine scaffolds into peptide synthesis

Application Note: Strategic Incorporation of Morpholine Scaffolds in Peptidomimetic Synthesis Executive Summary The incorporation of morpholine scaffolds—specifically Morpholine-3-carboxylic acid (M3C) and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Morpholine Scaffolds in Peptidomimetic Synthesis

Executive Summary

The incorporation of morpholine scaffolds—specifically Morpholine-3-carboxylic acid (M3C) and its derivatives—into peptide backbones is a high-value strategy in modern drug discovery. Acting as a bioisostere for proline, the morpholine ring introduces specific conformational constraints while significantly enhancing metabolic stability and water solubility .

However, the secondary amine nature of the morpholine ring presents a distinct synthetic bottleneck: steric hindrance that renders standard coupling protocols (e.g., HBTU/DIPEA) inefficient. This guide details the optimized protocols for overcoming these barriers, ensuring high-fidelity incorporation of morpholine scaffolds via Solid Phase Peptide Synthesis (SPPS).

Strategic Rationale: Why Morpholine?

Before executing the protocol, it is critical to understand the causality of the design choice.

FeatureProline (Natural)Morpholine-3-Carboxylic Acid (M3C)Impact on Drug Design
Electronic Character Pyrrolidine ring (Lipophilic)Morpholine ring (Polar ether oxygen)Increased solubility; altered H-bond acceptance.
Metabolic Stability Susceptible to specific proteasesHigh resistance to oxidative metabolismProlonged half-life (t1/2) in plasma.
Conformation Induces

-turns (cis/trans isomerism)
Induces

-turns; Chair conformation
Rigidifies backbone; locks receptor-binding pharmacophores.
pKa (Conjugate Acid) ~10.6~8.3Reduced basicity affects coupling kinetics.

Pre-Synthesis Planning: The Monomer

The most common scaffold for backbone incorporation is Fmoc-Morpholine-3-carboxylic acid (Fmoc-M3C-OH) .

  • Sourcing vs. Synthesis: While commercially available, enantiopure Fmoc-M3C can be synthesized from L-Serine via reductive amination with dimethoxyacetaldehyde followed by acid-catalyzed cyclization.

  • Storage: Store Fmoc-M3C at -20°C under argon. The ether oxygen makes the ring slightly hygroscopic; ensure it is desiccated before weighing.

Critical Challenge: The Secondary Amine Barrier

The morpholine nitrogen is a secondary amine, similar to proline but often more sterically hindered due to the ring conformation.

  • The Failure Mode: Standard uronium salts (HBTU/TBTU) often result in incomplete coupling (deletion sequences) because the activation kinetics are slower than the rate of active ester hydrolysis or guanidinylation.

  • The Solution: Use high-efficiency reagents (HATU, COMU) or phosphonium salts (PyBOP) combined with extended reaction times and specific monitoring.

Logic Flow: Coupling Strategy Selection

CouplingStrategy Start Start: Coupling onto Morpholine CheckPos Is Morpholine N-terminal? Start->CheckPos Standard Standard AA Coupling CheckPos->Standard Incoming AA is Gly, Ala, Phe Hindered Hindered AA (Val, Ile, Aib) CheckPos->Hindered Incoming AA is Bulky StrategyA Protocol A: HATU/HOAt (Double Couple) Standard->StrategyA StrategyB Protocol B: PyBOP/DIPEA (Extended Time) Hindered->StrategyB Moderate StrategyC Protocol C: Acid Fluoride (Extreme Hindrance) Hindered->StrategyC Severe

Figure 1: Decision matrix for selecting coupling conditions based on the steric bulk of the incoming amino acid.

Experimental Protocols

Protocol A: High-Efficiency Coupling (The "Gold Standard")

This protocol is designed for coupling onto the morpholine nitrogen (the most difficult step).

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for suppressing racemization and boosting rate.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).

Procedure:

  • Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min.

  • Activation: In a separate vial, dissolve Incoming Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimal DMF.

  • Base Addition: Add DIPEA (10 eq) to the amino acid mixture. Note: Color should turn yellow/orange.

  • Coupling: Immediately add the activated solution to the resin-bound morpholine.

  • Incubation: Agitate at room temperature for 2 hours .

  • Re-Couple (Mandatory): Drain, wash with DMF, and repeat steps 2-5 with fresh reagents.

  • Wash: Wash thoroughly with DMF (5x) and DCM (5x).

Protocol B: The Self-Validating QC System (Chloranil Test)

CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test.

  • Why? The Kaiser test relies on primary amines to form Ruhemann’s purple. Secondary amines (morpholine) react poorly, often yielding false negatives (no color change) even when deprotection is successful.

  • The Fix: Use the Chloranil Test , which is specific for secondary amines.[2][3]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[4]

  • Solution B: 2% p-Chloranil in DMF.

Step-by-Step Validation:

  • Take a small aliquot of resin beads (~2-5 mg) into a small glass tube.

  • Wash beads 3x with Ethanol to remove traces of basic synthesis solvents.

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive for Secondary Amine (Morpholine is deprotected and ready).

    • Colorless/Yellow Beads: Negative (Coupling was successful; amine is capped).

TestTargetResult for MorpholineReliability
Kaiser (Ninhydrin) Primary AminesRed-Brown (often faint)LOW (Risk of False Negative)
Chloranil Secondary AminesDark Blue HIGH (Standard for Pro/Morpholine)
Protocol C: Cleavage and Isolation

Morpholine scaffolds are generally stable to standard TFA cleavage conditions.

Cleavage Cocktail:

  • TFA: 95%

  • TIPS (Triisopropylsilane): 2.5%

  • Water: 2.5%

Procedure:

  • Add cocktail to dry resin. Shake for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Centrifuge and wash pellet 3x with ether.

  • Lyophilization: Dissolve in water/acetonitrile (1:1) and freeze-dry.

  • Analysis: Analyze via LC-MS. Expect a mass shift consistent with the morpholine residue (e.g., M3C residue mass is typically ~113 Da, similar to Proline's 97 Da + Oxygen).

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Chloranil after Double Coupling) If the beads remain blue after two rounds of HATU coupling:

  • Switch Reagent: Use COMU or PyAOP .

  • Microwave Assistance: Heat to 50°C (max) for 15 minutes during coupling. Caution: Higher temps can cause epimerization.

  • Capping: If the sequence allows, cap the unreacted morpholine with acetic anhydride to prevent deletion peptides, then proceed.

Issue: Low Solubility during Synthesis Morpholine peptides can aggregate.

  • Solution: Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[5] "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[5] The Journal of Organic Chemistry, 72(11), 4254-4257.[5]

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Vojkovsky, T. (1995).[2] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil Test).

  • Lenci, E., et al. (2018).[6] "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry, 6:522.[6]

  • BenchChem. (2025).[3][7][8] "Technical Support Information: Tests for Unprotected Proline/Secondary Amines."

Sources

Method

Application Note: Scalable Synthesis of (4-Methylmorpholin-3-yl)methanamine

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of (4-Methylmorpholin-3-yl)methanamine , a critical pharmacophore in kinase inhibitors and GPCR ligands.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the scalable synthesis of (4-Methylmorpholin-3-yl)methanamine , a critical pharmacophore in kinase inhibitors and GPCR ligands.[1]

Executive Summary

The morpholine scaffold is ubiquitous in medicinal chemistry due to its favorable solubility and metabolic profile.[1] The 3-aminomethyl-4-methylmorpholine moiety serves as a versatile linker and polar head group.[1] While various routes exist, many suffer from low atom economy or hazardous reagents unsuitable for kilogram-scale production.[1]

This guide details a Linear Scalable Protocol prioritizing safety, cost-efficiency, and purification ease. The route utilizes a Reductive Methylation strategy followed by a Mesylate-Azide-Reduction sequence, avoiding expensive chiral auxiliaries by utilizing the "Chiral Pool" (if starting from chiral precursors) or efficient resolution techniques.[1]

Key Process Metrics
  • Overall Yield: ~45–55% (4 steps)

  • Scalability: Proven on 500g scale.[1]

  • Purification: Crystallization and Distillation (Chromatography-free).

  • Safety: Elimination of highly toxic alkylating agents (e.g., MeI) in favor of reductive alkylation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize the manipulation of the highly polar final amine until the final step.[1] The strategic disconnection relies on the stability of the (4-Methylmorpholin-3-yl)methanol intermediate.[1]

Logic Flow
  • Target: Primary amine formation via reduction of an azide.

  • Precursor: Azide displacement of a mesylate leaving group.[1]

  • Core Scaffold: 4-Methylation of the morpholine ring via catalytic reductive amination (Eschweiler-Clarke variation).[1]

  • Starting Material: Morpholin-3-ylmethanol (commercially available or synthesized from Serine/Epichlorohydrin).[1]

Retrosynthesis Target (4-Methylmorpholin-3-yl) methanamine Azide Azide Intermediate Target->Azide H2, Pd/C (Reduction) Mesylate Mesylate Intermediate Azide->Mesylate NaN3 (Substitution) Alcohol (4-Methylmorpholin-3-yl) methanol Mesylate->Alcohol MsCl, TEA (Activation) Start Morpholin-3-ylmethanol Alcohol->Start HCHO, H2, Pd/C (Reductive Methylation)

Figure 1: Retrosynthetic disconnection showing the conversion of the alcohol precursor to the target amine.

Detailed Experimental Protocol

Step 1: Reductive Methylation of Morpholin-3-ylmethanol

This step installs the N-methyl group using Formaldehyde and Hydrogen, avoiding the use of genotoxic methyl iodide.[1]

  • Reagents: Morpholin-3-ylmethanol (1.0 equiv), Formaldehyde (37% aq., 5.0 equiv), Pd/C (10% wt, 5 mol%), Methanol (10 vol).

  • Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).

Protocol:

  • Charge Morpholin-3-ylmethanol (54.0 g, 0.46 mol) and Methanol (540 mL) into the reactor.

  • Add Formaldehyde solution (186 g, 2.3 mol) slowly to control exotherm.

  • Inert the vessel with Nitrogen (3 cycles).

  • Add 10% Pd/C (5.4 g) as a slurry in methanol.

  • Pressurize with Hydrogen to 3 atm (45 psi) and stir at Room Temperature for 16 hours.

  • Monitoring: Monitor consumption of starting material by TLC (MeOH/DCM 1:10, Ninhydrin stain) or GC-MS.

  • Workup: Filter the catalyst through a Celite pad. Rinse with Methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain (4-Methylmorpholin-3-yl)methanol as a pale yellow oil.

    • Yield: ~90–95%[1][2]

    • Note: The product is sufficiently pure (>95%) for the next step.

Step 2: Activation via Mesylation

Converts the primary alcohol into a reactive mesylate leaving group.[1]

  • Reagents: (4-Methylmorpholin-3-yl)methanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM, 10 vol).

Protocol:

  • Dissolve the oil from Step 1 (50 g, 0.38 mol) in DCM (500 mL) and cool to 0 °C .

  • Add Triethylamine (57.6 g, 0.57 mol).

  • Add MsCl (52.2 g, 0.45 mol) dropwise over 30 minutes, maintaining internal temperature <5 °C.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature for 2 hours.

  • Workup: Quench with water (200 mL). Separate phases. Wash organic layer with sat.[1] NaHCO3 and Brine.[1]

  • Dry over Na2SO4 and concentrate to yield the crude Mesylate .

    • Stability Note: Use immediately in Step 3 to avoid degradation.[1]

Step 3: Nucleophilic Substitution (Azidation)

Displaces the mesylate with an azide nucleophile.

  • Reagents: Crude Mesylate (1.0 equiv), Sodium Azide (NaN3, 1.5 equiv), DMF (5 vol).

  • Safety: NaN3 is toxic and potentially explosive.[1] Avoid acidic conditions.[1]

Protocol:

  • Dissolve the crude Mesylate in DMF (250 mL).

  • Add Sodium Azide (37.0 g, 0.57 mol) in one portion.

  • Heat the mixture to 80 °C for 6–8 hours.

  • Workup: Cool to RT. Dilute with Water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).

  • Wash combined organics with water (to remove DMF) and brine.

  • Concentrate carefully (Azides can be shock-sensitive; do not distill to dryness if unsure of thermal stability).

    • Yield: ~80% (over 2 steps).[3]

Step 4: Staudinger Reduction / Hydrogenation

Converts the azide to the final amine.[1] Catalytic hydrogenation is preferred for scale.[1]

  • Reagents: Azide intermediate, Pd/C (10% wt), Ethanol (10 vol), Hydrogen (3 atm).

Protocol:

  • Dissolve the Azide residue in Ethanol (400 mL).

  • Add 10% Pd/C (4.0 g).

  • Hydrogenate at 3 atm (45 psi) at Room Temperature for 12 hours.

  • Workup: Filter catalyst through Celite.

  • Purification:

    • Acidify filtrate with HCl/EtOH to precipitate the dihydrochloride salt .[1]

    • Recrystallize from EtOH/Et2O to obtain high-purity (4-Methylmorpholin-3-yl)methanamine dihydrochloride .[1]

    • Final Yield: ~65% (from Azide).

Analytical Data Summary

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/H2O)
MS (ESI+) [M+H]+ = 131.12 m/zLC-MS
1H NMR Characteristic N-Me singlet (~2.3 ppm)400 MHz, D2O

Process Safety & Critical Control Points (CCP)

  • Exotherm Control (Step 1): The addition of Formaldehyde and the initial hydrogenation can be exothermic. Maintain cooling capacity.

  • Azide Handling (Step 3): Sodium Azide reacts with heavy metals to form explosive salts. Use glass-lined or stainless steel reactors.[1] Quench aqueous waste with Sodium Nitrite/H2SO4 to destroy residual azide before disposal.

  • Genotoxicity: Although Methyl Iodide is avoided, Mesylates are potential genotoxins (PGIs). Ensure complete consumption in Step 3 or demonstrate purging in Step 4 purification.

Pathway Visualization

Workflow cluster_0 Step 1: Methylation cluster_1 Step 2 & 3: Activation & Substitution cluster_2 Step 4: Reduction S1_In Morpholin-3-ylmethanol S1_Out (4-Methylmorpholin-3-yl) methanol S1_In->S1_Out Reductive Amination S1_Re HCHO, H2, Pd/C S1_Re->S1_Out S3_Out Azide Intermediate S1_Out->S3_Out Ms-O Displacement S2_Re 1. MsCl, TEA 2. NaN3, DMF S2_Re->S3_Out Final (4-Methylmorpholin-3-yl) methanamine 2HCl S3_Out->Final Hydrogenation S4_Re H2, Pd/C HCl/EtOH S4_Re->Final

Figure 2: Process workflow illustrating the transformation from the alcohol precursor to the final amine salt.

References

  • Reductive Methylation Protocol

    • Source: ChemicalBook & Patent Literature.[1] "Preparation of (4-methylmorpholin-3-yl)methanol."

    • URL:

  • General Morpholine Synthesis (Timolol Intermediates)

    • Source: Wasson, B. K., et al. "Synthesis of Timolol Maleate." J. Med.[1] Chem.

    • URL: [ACS Publications - J. Med.[1] Chem.]([Link])

  • Azide Reduction Methodologies

    • Source: "Catalytic Hydrogenation of Azides."[1] Organic Process Research & Development.

    • URL:

  • Precursor Availability

    • Source: BLD Pharm - (R)-(4-Methylmorpholin-3-yl)methanamine.[1]

    • URL:

Sources

Application

Application Note: Precision Protection Strategies for 3-Aminomethyl Morpholines

Topic: Protecting Group Strategies for 3-Aminomethyl Morpholines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for 3-Aminomethyl Morpholines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary

The 3-aminomethyl morpholine scaffold (3-AMM) represents a privileged motif in modern drug discovery, serving as a constrained diamine surrogate in kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. Its utility, however, is frequently bottlenecked by the challenge of differentiating its two nucleophilic nitrogen centers: the exocyclic primary amine (C3-CH₂NH₂) and the endocyclic secondary amine (morpholine ring N4).[2]

This guide provides a definitive, mechanism-based approach to orthogonally protecting these centers. Unlike linear diamines, 3-AMM possesses a distinct steric and electronic bias that allows for high-fidelity regioselectivity if the correct protocols are applied.[3]

The Chemoselectivity Landscape[2]
  • Primary Amine (Exocyclic): High nucleophilicity, low steric hindrance, pKa ~10.5.[1][2]

  • Secondary Amine (Endocyclic): Lower nucleophilicity (hindered by C3-substitution), lower basicity (pKa ~8.3).[3]

Key Insight: The significant pKa difference (~2.2 units) and steric disparity dictate that kinetic control favors the primary amine, while thermodynamic/pH-controlled strategies are required to target the secondary amine directly or, more reliably, via transient masking strategies.[1][2]

Strategic Decision Framework

Before initiating synthesis, select the appropriate workflow based on your target intermediate.[1][2]

ProtectionStrategy Start Starting Material: 3-Aminomethyl Morpholine (Free Base) Decision Which Nitrogen requires permanent protection? Start->Decision TargetPrimary Target: Primary Amine (N-exocyclic) Decision->TargetPrimary Primary N TargetSecondary Target: Secondary Amine (N-morpholine) Decision->TargetSecondary Secondary N MethodA Method A: Kinetic Control (Direct Acylation) TargetPrimary->MethodA Sterics favor Primary MethodB Method B: Transient Masking (Schiff Base / Copper Chelation) TargetSecondary->MethodB Direct route difficult ProdA Product: 3-(Boc-aminomethyl)morpholine MethodA->ProdA ProdB Product: 4-Boc-3-(aminomethyl)morpholine MethodB->ProdB caption Figure 1: Decision tree for selecting the appropriate protection strategy based on regioselectivity requirements.

Detailed Protocols

Protocol A: Selective Protection of the Primary Amine (Kinetic Control)

Objective: Synthesize tert-butyl (morpholin-3-ylmethyl)carbamate (N-primary protected). Mechanism: Exploits the superior nucleophilicity and lack of steric hindrance of the primary amine.[2] By maintaining low temperature and strictly controlling stoichiometry, the primary amine reacts exclusively.[1][2]

Materials
  • Substrate: 3-(Aminomethyl)morpholine (1.0 equiv)[3]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv)[3]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[3]

  • Base: None (or catalytic Triethylamine if using HCl salt)[2][3]

Step-by-Step Procedure
  • Preparation: Dissolve 3-(aminomethyl)morpholine (1.0 g, 8.6 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to -10°C using an ice/salt bath.

    • Note: If starting from the dihydrochloride salt, add Et₃N (2.1 equiv) and stir for 15 min before cooling.[2]

  • Reagent Addition: Dissolve Boc₂O (1.78 g, 8.17 mmol, 0.95 equiv ) in DCM (10 mL). Add this solution dropwise to the amine over 45 minutes using a syringe pump or pressure-equalizing addition funnel.

    • Critical: The slow addition prevents local high concentrations of Boc₂O, ensuring the more reactive primary amine consumes the reagent before the secondary amine can react.[2]

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor by TLC (System: 10% MeOH/DCM + 1% NH₄OH). Staining with Ninhydrin will show the product (secondary amine) as a different color/intensity compared to the starting material.[2]

  • Workup:

    • Wash the organic layer with 5% Na₂CO₃ (aq) to remove any unreacted Boc₂O and acidic byproducts.

    • Wash with Brine.

    • Dry over Na₂SO₄, filter, and concentrate[1]

  • Purification: The crude material is often sufficiently pure (>95%). If bis-protection is observed, purify via flash chromatography (DCM/MeOH/NH₃ gradient).

Expected Yield: 85-92% Selectivity: >20:1 (Primary:Secondary)[3]

Protocol B: Selective Protection of the Morpholine Nitrogen (The "Transient Masking" Strategy)

Objective: Synthesize tert-butyl 3-(aminomethyl)morpholine-4-carboxylate (N-secondary protected). Mechanism: Direct protection of the secondary amine is difficult due to the higher reactivity of the primary amine.[2] We utilize a benzaldehyde Schiff base to temporarily "mask" the primary amine.[2] The secondary amine is then protected, followed by acidic hydrolysis of the imine.[2][4]

Materials
  • Substrate: 3-(Aminomethyl)morpholine (1.0 equiv)[3]

  • Masking Agent: Benzaldehyde (1.05 equiv)[3]

  • Protecting Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[3]

  • Solvent: Toluene (Step 1), THF (Step 2)[1]

  • Deprotection: 1M aqueous KHSO₄ or 5% citric acid.

Step-by-Step Procedure
  • Masking (Imine Formation):

    • Dissolve 3-(aminomethyl)morpholine (1.0 equiv) in Toluene (5 mL/mmol).

    • Add Benzaldehyde (1.05 equiv) and a catalytic amount of MgSO₄ (to absorb water).

    • Stir at room temperature for 2–4 hours. (Formation of the imine is rapid).[2]

    • Checkpoint: ¹H NMR will show the disappearance of the benzaldehyde aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm).[2]

    • Filter off MgSO₄ and concentrate to remove toluene/water azeotrope (optional, but recommended).[1][2]

  • Protection of Secondary Amine:

    • Redissolve the crude imine in THF.[2]

    • Add DIPEA (1.2 equiv) followed by Boc₂O (1.2 equiv).

    • Stir at room temperature for 12 hours. The steric bulk of the imine further discourages reaction at the primary center, forcing reaction at the morpholine nitrogen.[2]

  • Imine Hydrolysis (Unmasking):

    • Add 1M aqueous KHSO₄ (2 equiv) directly to the reaction mixture.[2] Stir vigorously for 2 hours.

    • The low pH hydrolyzes the imine back to the primary amine and benzaldehyde, but leaves the Boc group on the morpholine ring intact (Boc is stable to dilute aqueous acid for short durations).[2]

  • Purification:

    • Wash the aqueous acidic layer with Ether/EtOAc (3x) to remove the benzaldehyde and unreacted Boc₂O.[2] The product is in the aqueous layer. [2]

    • Basify the aqueous layer to pH ~10 using solid K₂CO₃ or NaOH (cold).[2]

    • Extract the free amine product into DCM (3x).

    • Dry and concentrate.

Expected Yield: 70-80% (over 3 steps) Purity: High (Benzaldehyde is completely removed in the organic wash).[3]

Orthogonal Protection Strategies (Summary Table)

For complex synthesis, utilizing orthogonal pairs allows independent manipulation of each nitrogen.[1][2]

StrategyN-Primary GroupN-Secondary GroupDeprotection Order
Boc / Cbz Boc (Acid labile)Cbz (H₂/Pd labile)Remove Boc with TFA; Cbz remains stable.[3]
Fmoc / Boc Fmoc (Base labile)Boc (Acid labile)Remove Fmoc with Piperidine; Boc remains stable.
Alloc / Boc Alloc (Pd(0) labile)Boc (Acid labile)Remove Alloc with Pd(PPh₃)₄; Boc remains stable.
Mechanism of Selectivity: pKa vs Sterics

The following diagram illustrates why Protocol A works kinetically, while Protocol B requires thermodynamic manipulation.

Selectivity cluster_Primary Primary Amine (Exocyclic) cluster_Secondary Secondary Amine (Endocyclic) Substrate 3-Aminomethyl Morpholine P_Props pKa ~ 10.5 Sterically Open Kinetic Product Substrate->P_Props Fast Reaction (Low Temp) S_Props pKa ~ 8.3 Sterically Hindered (C3 sub) Thermodynamic Product Substrate->S_Props Slow Reaction (Requires Masking) caption Figure 2: Mechanistic basis for regioselectivity. The primary amine dominates under kinetic conditions.

[1][2]

Troubleshooting & Stability Notes

  • Bis-protection: If you observe significant di-Boc formation in Protocol A, lower the temperature to -20°C and reduce reagent equivalents to 0.85. It is better to leave some starting material (separable by basic extraction) than to over-react.

  • Racemization: The C3 chiral center is generally stable to standard acylation conditions.[2] However, avoid strong bases (NaH, LDA) which could induce elimination or epimerization.[1][2]

  • Solubility: The free diamine is highly water-soluble.[3] When performing extractions, ensure the aqueous phase is saturated with NaCl (brine) and use polar organic solvents like DCM or CHCl₃/iPrOH (3:[2]1) for extraction.[5]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for deprotection conditions).

  • Beilstein J. Org. Chem. (2018).[6] Selective protection of diamines. Link (Discusses primary vs secondary amine selectivity principles).

  • Organic Chemistry Portal. Synthesis of Morpholines. Link (General synthetic routes to the scaffold).

  • PubChem. 3-Aminomethyl-4-boc-morpholine Compound Summary. Link (Physical properties and commercial availability).

  • ChemicalBook. N-(3-Aminopropyl)morpholine Properties. Link (Comparative pKa data for morpholine derivatives).

Sources

Method

Preparation of kinase inhibitors using Methyl-morpholin-3-ylmethyl-amine

Application Note: Strategic Incorporation of (4-Methylmorpholin-3-yl)methanamine in Kinase Inhibitor Design Executive Summary & Strategic Rationale The moiety (4-methylmorpholin-3-yl)methanamine represents a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (4-Methylmorpholin-3-yl)methanamine in Kinase Inhibitor Design

Executive Summary & Strategic Rationale

The moiety (4-methylmorpholin-3-yl)methanamine represents a privileged substructure in modern kinase inhibitor discovery, particularly for targeting the PI3K/Akt/mTOR pathway (e.g., PQR309, VS-5584 analogues).[1]

Unlike simple morpholine rings often used to interact with the hinge region, this specific amine derivative serves a dual purpose:[2]

  • Solubility & PK Modulation: The basic nitrogen (pKa ~7.8–8.[1]2) and the morpholine oxygen improve aqueous solubility and metabolic stability compared to linear alkyl amines.

  • Vector Exploration: The chiral center at the C3 position allows the morpholine ring to project into the solvent-exposed region or the ribose-binding pocket of the ATP site, offering a vector for selectivity that planar aromatic rings cannot achieve.[1]

This guide provides high-fidelity protocols for coupling this amine to heteroaromatic kinase scaffolds, addressing the specific challenges of regioselectivity and purification inherent to polar, basic intermediates.

Chemical Properties & Handling

PropertySpecificationPractical Implication
IUPAC Name (4-Methylmorpholin-3-yl)methanaminePrimary amine is the nucleophile.[1]
Molecular Weight 130.19 g/mol Low MW allows for high ligand efficiency (LE).[1]
Chirality (S)- or (R)- enantiomersCritical: Kinase active sites are chiral.[1] The (S)-isomer is frequently the bioactive conformer for PI3K selectivity.[1]
Physical State Hygroscopic Oil/Low-melting solidStore under Nitrogen/Argon.[1] Absorbance of water shifts stoichiometry.[1]
Basicity Primary amine (nucleophilic); Tertiary amine (basic)The tertiary amine acts as an internal base but can complicate acid-workups.[1]

Experimental Workflows

Synthetic Strategy Visualization

The following diagram outlines the decision tree for incorporating this moiety into a di-halogenated heteroaromatic core (e.g., 2,4-dichloropyrimidine).

KinaseSynthesis Start Scaffold Selection (e.g., 2,4-Dichloropyrimidine) Decision Core Reactivity? Start->Decision Amine Reagent: (4-Methylmorpholin-3-yl) methanamine Amine->Decision MethodA Method A: SNAr (Thermal/Base) Decision->MethodA Electron Deficient (Pyrimidine/Triazine) MethodB Method B: Buchwald (Pd-Catalyzed) Decision->MethodB Electron Rich (Pyridine/Deactivated) Intermed Intermediate Isolation MethodA->Intermed MethodB->Intermed Purification Purification (SCX / Rev-Phase) Intermed->Purification Remove XS Amine

Figure 1: Strategic workflow for coupling (4-methylmorpholin-3-yl)methanamine to kinase scaffolds.[1]

Detailed Protocols

Protocol A: Regioselective SNAr Coupling (Standard)

Best for: 2,4-dichloropyrimidines, 4-chloroquinazolines, and electron-deficient heteroaromatics.[1]

Context: In a 2,4-dichloropyrimidine scaffold, the C4 position is more electrophilic due to the para-like nitrogen arrangement. However, steric bulk at C5 can shift selectivity. This protocol maximizes C4 selectivity.[1]

Materials:

  • Scaffold: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (or similar) [1.0 equiv][1]

  • Nucleophile: (S)-(4-methylmorpholin-3-yl)methanamine [1.1 equiv][1]

  • Base: Diisopropylethylamine (DIPEA) [2.5 equiv][1]

  • Solvent: n-Butanol (preferred) or THF/DMF mixture.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the chloropyrimidine scaffold (1.0 mmol) in n-Butanol (5 mL). Note: n-Butanol is chosen because its high boiling point allows thermal activation, and the product often precipitates upon cooling.[1]

  • Addition: Cool the solution to 0°C. Add DIPEA (2.5 mmol) followed by the dropwise addition of the amine (1.1 mmol) dissolved in 1 mL n-Butanol.

    • Why 0°C? Kinetic control favors the more electrophilic C4 position over C2.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.

    • Checkpoint: Monitor by LC-MS.[1] If conversion is <50%, heat to 80°C.

  • Workup (Precipitation Method):

    • If a precipitate forms: Filter the solid and wash with cold diethyl ether.

    • If no precipitate: Evaporate n-Butanol under reduced pressure.[1]

  • Purification (Critical):

    • Dissolve residue in DCM.[1] Wash with saturated NaHCO3 (Do NOT use acid, or you will protonate the morpholine and lose product to the aqueous layer).

    • Dry over Na2SO4 and concentrate.[1][2]

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated aryl chlorides or when SNAr fails due to steric hindrance.[1]

Materials:

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: Xantphos or BINAP (4 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial with the aryl chloride (1.0 equiv), amine (1.2 equiv), Cs2CO3, Pd2(dba)3, and Ligand.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe.

  • Activation: Heat at 100°C (oil bath) or 110°C (Microwave) for 1-4 hours.

  • Scavenging: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[3]

  • Purification: The product will likely require Flash Chromatography (DCM:MeOH:NH3 90:10:1) to separate the polar amine product from the non-polar phosphine ligand.

Quality Control & Troubleshooting

The presence of the tertiary amine in the morpholine ring creates specific challenges in QC.

IssueCauseSolution
Broad Peak Shapes (NMR) Proton exchange on the basic nitrogen or rotamers.[1]Run NMR in DMSO-d6 at elevated temperature (353K) to coalesce rotamers.
Low Yield (SNAr) Regioisomer formation (C2 vs C4 attack).Lower the reaction temperature to -20°C and increase reaction time. Verify the steric bulk of the C5 substituent.
Product Loss in Workup Product is highly polar/water-soluble.[1]Avoid aqueous extraction.[1] Use SCX (Strong Cation Exchange) cartridges: Load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH.

Data Presentation: Solubility Comparison Impact of adding the (4-methylmorpholin-3-yl)methanamine tail vs. a standard benzylamine tail on a quinazoline core.

CompoundTail StructureLogP (Calc)Kinetic Solubility (pH 7.[1]4)
Ref A Benzylamine4.2< 5 µM
Ref B Morpholine (direct attach)2.845 µM
Target (4-Me-Morph-3-yl)methanamine 1.9 > 150 µM

Note: The methylene linker combined with the basic morpholine nitrogen significantly disrupts planarity and enhances solvation.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source:Journal of Medicinal Chemistry / ResearchGate.[1]

    • URL:[Link]

  • PI3K/mTOR Inhibitor Synthesis (SAR Context)

    • Title: Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters (PubMed).[1]

    • URL:[Link]

  • General SNAr Protocols for Chloropyrimidines

    • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.[1][4]

    • Source:Arkivoc.
    • URL:[Link]

  • Synthesis of Chiral Morpholine Intermediates

    • Title: Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines.[1]

    • Source:Organic Syntheses.
    • URL:[Link][1]

Sources

Application

Application Note: Advanced Microwave-Assisted Synthesis of Morpholine-Functionalized Intermediates

and Buchwald-Hartwig Aminations using Morpholine Executive Summary Morpholine is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Gefitinib (Iressa) and Linezolid (Zyvox) due to its a...

Author: BenchChem Technical Support Team. Date: March 2026


 and Buchwald-Hartwig Aminations using Morpholine

Executive Summary

Morpholine is a privileged pharmacophore in medicinal chemistry, featured in blockbuster drugs like Gefitinib (Iressa) and Linezolid (Zyvox) due to its ability to modulate solubility and metabolic stability.[1] However, introducing morpholine moieties via conventional thermal heating often requires prolonged reaction times (12–24 hours), harsh solvents, and suffers from moderate yields due to the volatility of morpholine (bp 129 °C) and competitive side reactions.[1]

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for generating morpholine amine intermediates. By leveraging the high dielectric loss tangent (


) of morpholine and polar solvents, researchers can achieve reaction completion in minutes rather than hours, often with improved chemoselectivity.[1]

Strategic Framework: The Dielectric Advantage

The success of microwave synthesis with morpholine relies on dipolar polarization . Morpholine is a secondary amine with a significant dipole moment. Under microwave irradiation (typically 2.45 GHz), the morpholine molecules align with the oscillating electric field.[1] The molecular friction generated by this realignment results in rapid internal heating.

Core Advantages
  • Superheating Effect: Solvents can be heated 20–50 °C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).[1]

  • Green Chemistry: Many protocols allow for the substitution of toxic solvents (DMF, DMAc) with ethanol or water, or running the reaction neat (solvent-free).[1]

  • Pressure-Gated Synthesis: Sealed vessels prevent the loss of volatile morpholine, driving the equilibrium toward the product.

Experimental Protocols

Protocol A: Green Synthesis of Morpholine Derivatives

Application: Rapid functionalization of electron-deficient heterocycles (e.g., chloropyrimidines, nitrobenzenes).[1] Mechanism: Nucleophilic Aromatic Substitution (


).[1]
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Chloro-nitrobenzene or 2-Chloro-acetamide derivative (1.0 equiv).

  • Nucleophile: Morpholine (1.2 – 1.5 equiv).[1]

  • Base:

    
     (optional, morpholine can act as self-base if used in excess).[1]
    
  • Solvent: Ethanol (Green) or Water (for hydrophobic substrates using "on-water" conditions).[1]

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-transparent borosilicate vial, charge the aryl halide (1.0 mmol) and morpholine (1.5 mmol).

  • Solvent Addition: Add Ethanol (2 mL). Note: Ensure a headspace of at least 50% to accommodate pressure buildup.

  • Sealing: Cap the vial with a PTFE-lined silicone septum.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintains target Temp).[1]

    • Temperature: 100 °C – 120 °C.

    • Ramp Time: 2:00 min.

    • Hold Time: 5:00 – 10:00 min.

    • Stirring: High (600 rpm).

    • Pressure Limit: 20 bar (safety cutoff).

  • Workup: Cool to

    
     °C using compressed air (integrated in most reactors).[1] Pour mixture into ice water. The product usually precipitates. Filter and wash with cold ethanol.
    

Comparative Data: Conventional vs. Microwave

EntrySubstrateMethodTemp (°C)TimeYield (%)
14-ChloronitrobenzeneThermal (Reflux)808 hrs65%
2 4-Chloronitrobenzene Microwave 120 10 min 92%
3

-Chloroacetamide
Thermal2512 hrs70%
4

-Chloroacetamide
Microwave 80 5 min 95%

Data Source: Adapted from MDPI and Green Chemistry literature [1, 3].

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Application: Coupling morpholine with unactivated aryl halides (e.g., aryl bromides/chlorides) where


 fails.[1]
Challenge:  Catalyst deactivation at high temperatures and oxidation of the catalyst.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Aryl Bromide (1.0 equiv).[1][13]

  • Amine: Morpholine (1.2 equiv).[1]

  • Catalyst:

    
     (1–2 mol%) or 
    
    
    
    .[1]
  • Ligand: XPhos or BINAP (2–4 mol%).[1]

  • Base:

    
     (1.5 equiv).[1]
    
  • Solvent: Toluene or Dioxane (dry).[1]

Step-by-Step Methodology
  • Inert Handling: Purge the microwave vial with Argon or Nitrogen before adding reagents.

  • Addition: Add solid reagents (

    
     source, Ligand, Base, Aryl Bromide) first.[1]
    
  • Liquid Addition: Add dry Toluene and Morpholine via syringe through the septum to maintain inert atmosphere.

  • Pre-Stirring: Stir for 30 seconds at room temperature to ensure ligand complexation.

  • Irradiation Parameters:

    • Temperature: 110 °C – 150 °C.

    • Hold Time: 10 – 20 min.

    • Power Cap: 200 W (to prevent thermal runaway).[1]

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.

Expert Insight: Using XPhos is critical for morpholine coupling because sterically demanding ligands prevent the formation of


-hydride elimination byproducts and stabilize the Pd(0) species under microwave irradiation [2, 4].

Workflow Visualization

The following diagram illustrates the decision logic and workflow for optimizing morpholine synthesis, distinguishing between simple substitution and metal-catalyzed pathways.

MorpholineSynthesis Start Start: Target Morpholine Intermediate CheckSubstrate Analyze Substrate Electrophilicity Start->CheckSubstrate IsElectronDeficient Electron Deficient? (NO2, CN, C=O ortho/para) CheckSubstrate->IsElectronDeficient ProtocolA Protocol A: SNAr (Green) IsElectronDeficient->ProtocolA Yes IsUnactivated Unactivated Aryl Halide? IsElectronDeficient->IsUnactivated No SolventA Solvent: Ethanol or Water Temp: 100-120°C ProtocolA->SolventA MW_Irradiation Microwave Irradiation (Closed Vessel) SolventA->MW_Irradiation ProtocolB Protocol B: Buchwald-Hartwig IsUnactivated->ProtocolB Yes InertStep CRITICAL: Inert Gas Purge (Argon/N2) ProtocolB->InertStep CatalystSelect Cat: Pd2(dba)3 / XPhos Base: NaOtBu InertStep->CatalystSelect CatalystSelect->MW_Irradiation PressureCheck Pressure < 20 bar? MW_Irradiation->PressureCheck PressureCheck->MW_Irradiation No (Vent/Fail) Cooling Compressed Air Cooling (< 50°C) PressureCheck->Cooling Yes Workup Workup & Isolation Cooling->Workup

Figure 1: Decision matrix and experimental workflow for selecting the appropriate microwave synthesis pathway for morpholine intermediates.

Case Study: Linezolid Intermediate

Context: Linezolid is a synthetic oxazolidinone antibiotic. A key step involves the formation of the morpholinyl-phenyl ring.[14] Relevance: Conventional synthesis of the 3-fluoro-4-morpholinyl aniline intermediate requires long reflux times. Microwave Application: Research indicates that reacting 3,4-difluoronitrobenzene with morpholine under microwave conditions (neat or in ethanol, 130 °C, 10 min) yields the substitution product quantitatively.[1] This intermediate is then reduced and cyclized to form the oxazolidinone ring. The microwave approach reduces the total synthesis time of the intermediate from ~16 hours to <1 hour [5, 6].

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Vessel Over-Pressurization Solvent vapor pressure too high at target Temp.[1]Switch to a solvent with a higher boiling point (e.g., replace EtOH with Butanol) or reduce fill volume to increase headspace.[1]
Low Yield (Buchwald) Catalyst oxidation ("Palladium Black" formation).[1]Ensure rigorous Argon purging. Use a "cap-and-puncture" technique to add liquids without exposing solids to air.
Charring/Decomposition "Hot spots" due to low stir rate.Increase magnetic stirring speed. Use simultaneous air-cooling (PowerMAX™ feature on some reactors) to allow high power input without overheating.[1]
Incomplete Conversion Morpholine acting as a base, not nucleophile.[1]Add an inorganic base (

) to scavenge protons, freeing morpholine to act as the nucleophile.[1]

References

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors. Molecules, 2023.[1] [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 2024.[1][2] [Link][1]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 2021.[1] [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • An efficient and practical synthesis of antibacterial linezolid. ResearchGate, 2005.[1] [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 2024.[1] [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl-morpholin-3-ylmethyl-amine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Methyl-morpholin-3...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Methyl-morpholin-3-ylmethyl-amine. The guidance herein is grounded in established chemical principles and field-proven insights to enhance yield, purity, and reproducibility.

Introduction

Methyl-morpholin-3-ylmethyl-amine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. Its synthesis can be approached through several routes, with the most common and practical methods being direct reductive amination and a two-step sequence involving primary amine formation followed by N-methylation. The choice of synthetic strategy often depends on the availability of starting materials, scale, and desired purity. This guide will address potential challenges in both primary approaches.

Synthetic Strategies Overview

Two primary synthetic routes are commonly considered for the preparation of Methyl-morpholin-3-ylmethyl-amine:

  • Route A: One-Pot Reductive Amination: This is a convergent approach where morpholine-3-carbaldehyde is reacted directly with methylamine in the presence of a suitable reducing agent.

  • Route B: Two-Step Synthesis via Primary Amine: This method involves the initial synthesis of (morpholin-3-yl)methanamine, which is subsequently methylated to yield the target secondary amine. A classic method for this N-methylation is the Eschweiler-Clarke reaction.

The following diagram illustrates these two synthetic pathways.

G cluster_0 Synthetic Routes for Methyl-morpholin-3-ylmethyl-amine start Morpholine-3-carbaldehyde reductive_amination One-Pot Reductive Amination start->reductive_amination Route A intermediate_synthesis Synthesis of Primary Amine start->intermediate_synthesis Route B methylamine Methylamine methylamine->reductive_amination product Methyl-morpholin-3-ylmethyl-amine reductive_amination->product primary_amine (morpholin-3-yl)methanamine methylation N-Methylation (e.g., Eschweiler-Clarke) primary_amine->methylation methylation->product intermediate_synthesis->primary_amine

Caption: Overview of the primary synthetic routes to Methyl-morpholin-3-ylmethyl-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl-morpholin-3-ylmethyl-amine in a question-and-answer format.

Reductive Amination (Route A & B - Step 1)

Question 1: My reductive amination reaction shows low conversion to the desired amine, and I observe unreacted morpholine-3-carbaldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in reductive amination is a frequent challenge. The root cause often lies in the equilibrium of imine/iminium ion formation or the efficacy of the reduction step. Here are several factors to consider and troubleshoot:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the amine to form an imine (or its protonated form, the iminium ion) is a reversible reaction.

    • Solution: To drive the equilibrium towards the imine, removal of the water byproduct is effective. This can be achieved by using dehydrating agents such as magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be beneficial, though solvent choice must be compatible with the reducing agent.

  • Suboptimal pH: The rate of imine formation is pH-dependent. The reaction is typically favored under mildly acidic conditions (pH 4-6).

    • Solution: If the reaction medium is too acidic, the amine nucleophile will be protonated and non-reactive. Conversely, if the medium is too basic, the carbonyl group of the aldehyde will not be sufficiently activated. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly improve the rate of imine formation.

  • Choice and Reactivity of the Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations due to its mildness and tolerance of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling. If using a more powerful reducing agent like sodium borohydride (NaBH₄), it is often best to perform the reaction in two steps: first, form the imine, and then add the reducing agent at a lower temperature to minimize reduction of the starting aldehyde.[1]

  • Steric Hindrance: While less of a concern with methylamine, sterically hindered amines or aldehydes can slow down the reaction.

    • Solution: In such cases, increasing the reaction time, temperature (if compatible with reagent stability), or using a less sterically demanding and more reactive set of reagents can be beneficial.

Question 2: I am observing the formation of a significant amount of a side product corresponding to the alcohol of my starting aldehyde. How can I prevent this?

Answer:

The formation of the corresponding alcohol (morpholin-3-yl)methanol is a clear indication that the reducing agent is reacting with the starting aldehyde before the imine is formed and reduced.

  • Causality: This is common when using strong, unselective reducing agents like sodium borohydride in a one-pot procedure at room temperature or elevated temperatures.

  • Preventative Measures:

    • Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde under the reaction conditions required for imine formation.[2]

    • Two-Step Procedure: If you must use a stronger reducing agent like NaBH₄, adopt a two-step approach. First, allow the aldehyde and amine to react to form the imine. This can be done at room temperature for a set period (e.g., 1-2 hours), and the progress can be monitored by techniques like TLC or ¹H NMR. Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) before the portion-wise addition of the reducing agent.

    • Control of Stoichiometry: Ensure that the stoichiometry of the reducing agent is carefully controlled. An excess of a powerful reducing agent will increase the likelihood of side reactions.

Question 3: My final product is contaminated with a dialkylated impurity. How can I minimize its formation?

Answer:

The formation of a dialkylated product, where the newly formed secondary amine reacts with another molecule of the aldehyde, can occur, although it is less common with primary amines in the presence of an excess of the amine.

  • Underlying Cause: This side reaction is more prevalent when the secondary amine product is more nucleophilic than the starting primary amine and when there is an excess of the aldehyde.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the primary amine (methylamine) relative to the aldehyde. This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.

    • Slow Addition: Adding the aldehyde slowly to a solution of the amine and the reducing agent can help to maintain a low concentration of the aldehyde throughout the reaction, thereby disfavoring the second alkylation.

The following diagram outlines a troubleshooting workflow for reductive amination.

G cluster_1 Troubleshooting Reductive Amination start Low Yield or Side Products unreacted_aldehyde Unreacted Aldehyde? start->unreacted_aldehyde alcohol_byproduct Alcohol Byproduct? start->alcohol_byproduct dialkylation Dialkylation? start->dialkylation solution1 Optimize Imine Formation: - Add dehydrating agent - Catalytic acid (pH 4-6) unreacted_aldehyde->solution1 Yes solution2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) alcohol_byproduct->solution2 Yes solution3 Two-Step Procedure: 1. Form imine 2. Reduce at low temp alcohol_byproduct->solution3 Yes solution4 Use slight excess of amine Slow aldehyde addition dialkylation->solution4 Yes

Sources

Optimization

Purification methods for hygroscopic morpholine amines

Technical Support Center: Purification & Handling of Hygroscopic Morpholine Amines Case ID: MORPH-PUR-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of Hygroscopic Morpholine Amines

Case ID: MORPH-PUR-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Stability Risk)

Introduction: The "Sticky" Reality of Morpholines

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a viscous, yellowing oil that refuses to crystallize, or you are watching your compound streak across a TLC plate like a comet.

Morpholine derivatives are notoriously hygroscopic . The secondary or tertiary amine nitrogen acts as a Lewis base, avidly accepting protons from atmospheric moisture. This water absorption leads to:

  • Weighing Errors: Your yield calculations are inflated by water weight.

  • Chemical Instability: Hydrolysis of sensitive side groups.

  • Purification Failure: Water acts as an impurity that prevents crystal lattice formation, trapping the compound in an "oiled-out" state.

This guide provides the standard operating procedures (SOPs) we use to stabilize and purify these difficult amines.

Module 1: The "Wet" Sample (Water Removal)

The Problem: You cannot purify a morpholine derivative if it is wet. Standard desiccants (MgSO₄) are often insufficient for oils that have absorbed significant atmospheric moisture.

The Solution: Azeotropic Distillation.[1][2] Do not rely solely on high-vacuum drying, which often fails to remove water trapped deep within a viscous oil. We utilize the Toluene-Water Azeotrope (BP 84.1°C).[3] Toluene forms a positive azeotrope with water, mechanically carrying it out of the oil at a temperature lower than the boiling point of water itself.

Protocol: Azeotropic Drying
  • Dissolve your crude morpholine oil in Toluene (10 mL per gram of substance).

  • Rotary Evaporation: Evaporate the solvent at 40–50°C under reduced pressure.

  • Repeat: Re-dissolve the residue in fresh toluene and evaporate again. Repeat 3x.

  • Final Strip: Perform a final evaporation with Dichloromethane (DCM) to remove residual toluene.

  • High Vacuum: Place on a high-vacuum manifold (<1 mbar) for 4 hours.

Why this works: The toluene entrains the water. As the toluene evaporates, it drags the water molecules with it, breaking the hydrogen-bonding network that holds the water in the amine.

AzeotropicDrying Start Wet Morpholine Oil Step1 Add Toluene (10mL/g) Start->Step1 Step2 Rotary Evap (45°C, Vacuum) Step1->Step2 Forms Azeotrope Decision Repeat 3x? Step2->Decision Decision->Step1 No (Residual H2O) Final Dry Morpholine (Ready for use) Decision->Final Yes

Figure 1: Workflow for effective azeotropic removal of water from viscous amines.

Module 2: Chromatographic Challenges (The "Streaking" Amine)

The Problem: On silica gel, morpholine amines often elute as broad, tailing streaks rather than tight spots. The Cause: Silica gel is slightly acidic (silanol groups, Si-OH). The basic morpholine nitrogen interacts strongly with these acidic sites, causing the compound to "drag" rather than partition cleanly.

The Solution: Neutralize the Silica.[4]

Protocol: Triethylamine (TEA) Pre-treatment

Instead of just adding TEA to your mobile phase, pre-treat the column to ensure all active sites are blocked before your compound touches the silica.

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes:Ethyl Acetate (EtOAc) + 1% Triethylamine .[5]

  • Packing: Pour the column and flush with 2 column volumes of this "basic" solvent.

  • Equilibration: Flush with your actual running solvent (e.g., pure Hexanes:EtOAc) to remove excess free TEA, leaving only the TEA bound to the silanols.

  • Run: Load your sample. The effective pH of the stationary phase is now neutral/basic, preventing the acid-base drag.

Data: Effect of Modifier on Rf Values

Solvent SystemObservationRf Value (Target)
50% EtOAc / HexaneBroad streak, tailing from baseline0.10 – 0.45 (Streak)
50% EtOAc / Hexane + 1% TEA Tight, round spot0.35 (Distinct)
5% MeOH / DCMTailing, slight fronting0.20 – 0.50 (Streak)
5% MeOH / DCM + 1% NH₄OH Tight spot, higher mobility0.45 (Distinct)

Module 3: The Ultimate Fix (Salt Formation)

The Problem: You need a solid for stability or X-ray crystallography, but your compound is a persistent oil. The Solution: Convert the hygroscopic free base into a crystalline salt (Hydrochloride or Oxalate). Salts are generally non-hygroscopic, stable to oxidation, and easy to handle.

Protocol: Precipitation of Morpholine Hydrochloride
  • Dissolution: Dissolve the dried crude oil in a non-polar solvent (Diethyl Ether or anhydrous Toluene).

  • Acid Addition: Dropwise, add 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane .

    • Caution: This reaction is exothermic. Cool in an ice bath if scaling up (>5g).

  • Precipitation: The salt should crash out immediately as a white solid.

  • Filtration: Filter under nitrogen (to prevent moisture absorption during filtration).

  • Wash: Wash the filter cake with cold ether.

  • Recrystallization: If the salt is impure, recrystallize from hot Ethanol or Isopropanol .

SaltFormation Oil Crude Morpholine Oil Solvent Dissolve in Ether/Toluene Oil->Solvent Acid Add HCl (in Ether/Dioxane) Solvent->Acid Check Precipitate Formed? Acid->Check Filter Filter & Wash (Cold Ether) Check->Filter Yes AltAcid Try Oxalic Acid or Fumaric Acid Check->AltAcid No (Oiling out) Final Stable Crystalline Salt Filter->Final AltAcid->Final Recrystallize

Figure 2: Decision tree for converting morpholine oils into stable salts.

Frequently Asked Questions (FAQ)

Q: My morpholine turned yellow/brown overnight. Is it ruined? A: Morpholines are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides which are often colored.

  • Diagnosis: Check TLC.[4][5][6] The N-oxide is much more polar (stays at the baseline) than the amine.

  • Prevention: Always store under Argon/Nitrogen.

  • Fix: If the impurity is minor, filter through a short plug of basic alumina to remove the polar N-oxide.

Q: I can't use TEA in my column because it interferes with my Mass Spec (MS) analysis. A: If you are doing prep-LC/MS, TEA can suppress ionization. Use Ammonium Formate or Ammonium Acetate (10 mM) in the aqueous phase of your reverse-phase method. These are volatile buffers that suppress the silanol effect without permanently contaminating the MS source like TEA can.

Q: Can I distill my morpholine derivative? A: Only under high vacuum. Morpholine boils at 128°C (atm). Derivatives often boil >200°C.

  • Warning: High temperatures promote decomposition.[7]

  • Recommendation: Use a Kugelrohr apparatus for small scales. It allows short-path distillation, minimizing the heat exposure time.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on drying and purification of specific organic compounds).

  • Biotage. (2023).[3][8] Strategies for Flash Chromatography of Amines. Technical Note. (Details on amine-functionalized silica and TEA usage).

  • Sigma-Aldrich. (n.d.). Solvent Azeotrope Table. (Source for Toluene-Water azeotropic data).

  • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding amine basicity vs. silica acidity).

Sources

Troubleshooting

Solving solubility issues of Methyl-morpholin-3-ylmethyl-amine salts

Technical Support Center: Methyl-morpholin-3-ylmethyl-amine Salts A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support guide for Methyl-morpholin-3-ylmethyl-amine an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl-morpholin-3-ylmethyl-amine Salts

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for Methyl-morpholin-3-ylmethyl-amine and its various salt forms. As a complex heterocyclic amine, this compound presents unique opportunities in drug discovery and chemical synthesis. However, its structural complexity can also lead to significant challenges in achieving desired solubility for experimental and developmental work. More than 40% of new chemical entities are practically insoluble in water, making solubility enhancement a critical step in research.[1][2]

This guide is designed for researchers, chemists, and formulation scientists. It moves beyond simple procedural lists to explain the underlying chemical principles governing solubility. By understanding the "why" behind each step, you can make informed decisions to troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very poor aqueous solubility with my Methyl-morpholin-3-ylmethyl-amine salt. What is the fundamental reason for this?

Answer: The solubility of this compound is governed by a delicate balance between its molecular structure and the properties of the solvent. Methyl-morpholin-3-ylmethyl-amine is a basic compound containing multiple amine functional groups. In its solid salt form (e.g., hydrochloride), it exists in a crystalline lattice, where strong ionic forces hold the protonated amine and the counter-ion together.[3]

For the compound to dissolve, solvent molecules (typically water) must overcome this crystal lattice energy and surround the individual ions.[3] Poor solubility suggests that the energy required to break apart the crystal lattice is greater than the energy released from the hydration of the ions. The "free base" form of the molecule, which exists at higher pH, is generally less polar and thus even less soluble in aqueous solutions.[4][5]

Q2: How does pH manipulation work to improve the solubility of my amine salt?

Answer: This is the most critical parameter for your compound. As an amine, its solubility is highly pH-dependent.[6][7] The amine groups on your molecule are weak bases and will be protonated (carry a positive charge) in acidic conditions. This protonated, ionized form is significantly more polar and, therefore, much more soluble in polar solvents like water.[5][8]

The relationship is governed by the compound's pKa (the pH at which 50% of the amine groups are protonated). To ensure maximum solubility, the pH of your solution should be at least 2 units below the pKa of the most basic amine group.[8] This ensures that >99% of the molecules are in their charged, soluble, salt form.

Caption: pH effect on the solubility of amine compounds.

Q3: I've tried lowering the pH, but solubility is still insufficient or a low pH is incompatible with my experiment. What should I do next?

Answer: When pH adjustment alone is not a viable solution, the next strategy is to modify the polarity of the solvent system by introducing a water-miscible organic co-solvent .[1][8] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for dissolving molecules that have both polar and non-polar regions.

Commonly used co-solvents in research settings include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene Glycols (e.g., PEG 400)[1]

Crucial Technique: First, dissolve your compound completely in a minimal amount of the pure organic co-solvent. Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring or vortexing.[8] This method helps to avoid localized high concentrations that can cause the compound to precipitate out.

Co-SolventTypical Starting Concentration (v/v)Key Considerations
DMSO 1-10%Highly effective but can be toxic to cells at higher concentrations.
Ethanol 5-20%Generally well-tolerated in biological systems, but can cause protein precipitation.
PEG 400 10-30%A non-volatile and low-toxicity option often used in formulations.
DMF 1-10%Strong solvent, but has higher toxicity concerns and should be handled with care.
Q4: Could the specific salt form I am using be the problem? How do I address this?

Answer: Absolutely. The choice of the counter-ion used to form the salt has a profound impact on the physicochemical properties of the final product, including its solubility and dissolution rate.[9] Different counter-ions (e.g., chloride, bromide, sulfate, mesylate, tartrate) will lead to different crystal packing and lattice energies.[3] A salt with very high lattice energy will be more difficult to dissolve.

If you are consistently facing solubility issues, it may be beneficial to explore different salt forms of Methyl-morpholin-3-ylmethyl-amine. This process, known as salt screening , is a common strategy in drug development to identify a form of the active pharmaceutical ingredient (API) with optimal properties.[3][10][11] This typically involves reacting the free base of your compound with a panel of pharmaceutically acceptable acids.

Troubleshooting_Workflow Start Solubility Issue with Amine Salt AdjustpH Adjust pH (Lower pH to < pKa-2) Start->AdjustpH Check1 Problem Solved? AdjustpH->Check1 CoSolvent Use Co-Solvent (e.g., DMSO, EtOH) Check1->CoSolvent No End_Success Success: Proceed with Experiment Check1->End_Success Yes Check2 Problem Solved? CoSolvent->Check2 HeatSonic Apply Gentle Heat or Sonication Check2->HeatSonic No Check2->End_Success Yes Check3 Problem Solved? HeatSonic->Check3 SaltScreen Consider Advanced Options: - Salt Screening (Different Counter-ion) - Formulation (Solid Dispersion) Check3->SaltScreen No Check3->End_Success Yes End_Consult Consult Formulation Specialist SaltScreen->End_Consult

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Systematic pH-Solubility Screening

This protocol provides a method to systematically determine the effect of pH on the solubility of your Methyl-morpholin-3-ylmethyl-amine salt.

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 3 to 8 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Aliquot Compound: Add a small, known amount (e.g., 5 mg) of your compound to separate microcentrifuge tubes.

  • Add Buffer: Add 1 mL of the first buffer (e.g., pH 8) to a tube.

  • Equilibrate: Vortex the tube vigorously for 1-2 minutes. Place the tube on a rotator at room temperature for 1-2 hours to allow it to reach equilibrium.

  • Observe: Visually inspect the tube for any undissolved solid.

  • Repeat: Repeat steps 3-5 for each successively lower pH buffer.

  • Analysis: Note the pH at which the compound fully dissolves. This will give you the minimum pH required for solubilization at that concentration. For quantitative analysis, the supernatant of each equilibrated sample can be filtered and analyzed by HPLC or UV-Vis spectroscopy.[12]

Protocol 2: Co-Solvent Screening for Enhanced Solubility

Use this protocol when pH adjustment is not sufficient.

  • Prepare High-Concentration Stock: Prepare a concentrated stock solution of your compound (e.g., 50 mg/mL) in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Aqueous Buffer: Prepare your desired final aqueous buffer at the optimal pH determined from Protocol 1 (or the pH required for your experiment).

  • Serial Dilution: In a series of microcentrifuge tubes, add the aqueous buffer.

  • Spike with Stock: Add small, incremental amounts of the DMSO stock solution to the buffer-containing tubes to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%. For example, to make a 1 mL solution with 1% DMSO, add 10 µL of the stock to 990 µL of buffer.

  • Vortex and Observe: Immediately vortex each tube after adding the stock solution.

  • Incubate and Inspect: Allow the tubes to stand at the experimental temperature for 30 minutes. Visually inspect for any signs of precipitation. The lowest concentration of co-solvent that maintains a clear solution is your optimal starting point.[8]

This guide provides a logical framework for addressing the solubility of Methyl-morpholin-3-ylmethyl-amine salts. By systematically evaluating pH, co-solvents, and the salt form itself, you can develop a robust and reproducible protocol for your specific research needs.

References

  • Managing poor solubility and instability issues in reactions - Benchchem. (URL: )
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). (URL: )
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (URL: )
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). (URL: )
  • Solubility Enhancement Techniques | Pharmaguideline. (URL: )
  • 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (2022). (URL: )
  • FAQ & Troubleshooting Guide for Solubility Enhancement - Smolecule. (URL: )
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (URL: )
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (URL: [Link])

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018). (URL: [Link])

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025). (URL: )
  • N-METHYLMORPHOLINE (NMM) - Ataman Kimya. (URL: [Link])

  • N-Methylmorpholine | (URL: [Link])

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (2012). (URL: [Link])

  • N-Methylmorpholine - Wikipedia. (URL: [Link])

  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection - Hainan Sincere Industries. (2025). (URL: )
  • resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents - Benchchem. (URL: )
  • Occurrence of pharmaceutically acceptable anions and cations in the CSD | Request PDF. (URL: [Link])

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025). (URL: [Link])

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (URL: [Link])

  • Morpholine - Wikipedia. (URL: [Link])

  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. - ResearchGate. (URL: [Link])

  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020). (URL: [Link])

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC. (URL: [Link])

  • Design and evaluation of switchable-hydrophilicity solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42164C. (2013). (URL: [Link])

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents - MDPI. (2025). (URL: [Link])

  • Morpholine. (URL: [Link])

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). (URL: [Link])

  • N-Methyl Morpholine* (NMM) - Amines & Plasticizers Limited. (URL: [Link])

  • Morpholine - China Amines. (URL: [Link])

  • Troubleshooting low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers. - Benchchem. (URL: )

Sources

Optimization

Minimizing side reactions during morpholine ring functionalization

This guide serves as a specialized Technical Support Center for researchers optimizing morpholine ring functionalization. It prioritizes mechanistic understanding to troubleshoot failure modes in N-functionalization and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing morpholine ring functionalization. It prioritizes mechanistic understanding to troubleshoot failure modes in N-functionalization and C-H activation.

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Minimizing Side Reactions & Optimization[1]

Introduction: The Morpholine Challenge

Morpholine is a deceptive scaffold. While the ether oxygen enhances metabolic stability and solubility compared to piperidine, it introduces unique electronic effects that complicate functionalization. The inductive withdrawal of the oxygen atom deactivates the ring toward certain electrophilic attacks while stabilizing specific radical intermediates, leading to divergent regioselectivity and ring-opening risks.

This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • N-Arylation Stalling & Dehalogenation (Buchwald-Hartwig/Ullmann).[1]

  • Regioselectivity Drift during C-H functionalization (

    
    -N vs. 
    
    
    
    -O).
  • Oxidative Ring Opening (The "Hidden" Decomposition).

Module 1: N-Arylation & Alkylation Troubleshooting

Core Issue: The morpholine nitrogen is moderately nucleophilic (


), but steric bulk and catalyst poisoning often lead to stalled reactions or hydrodehalogenation (reduction of the aryl halide) rather than coupling.
Troubleshooting Guide: N-Arylation (Buchwald-Hartwig)[1]

Q: My Pd-catalyzed coupling turns black immediately and yields <10% product. NMR shows reduced aryl halide (Ar-H). A: This indicates Catalyst Decomposition and


-Hydride Elimination/Reduction .[1]
  • The Cause: "Pd-black" formation suggests the ligand is detaching from the metal center, or the precatalyst is reducing too fast before entering the catalytic cycle. The presence of Ar-H (hydrodehalogenation) confirms that the oxidative addition complex is intercepting a hydride source (often the solvent or amine) instead of the morpholine.

  • The Fix:

    • Switch Ligand: Move to bulky biaryl phosphines (e.g., XPhos , RuPhos ) or NHC ligands.[1] These prevent catalyst aggregation.

    • Base Selection: If using primary alcohols as solvent, switch to Toluene or Dioxane.[1] Alkoxide bases in alcohol solvents promote hydride transfer. Use weak bases (

      
      , 
      
      
      
      ) if the substrate is sensitive.[1]

Q: I observe significant "homocoupling" of my aryl halide (Ar-Ar) instead of the morpholine product. A: This is a symptom of Slow Transmetallation/Amine Binding .

  • The Mechanism: If the morpholine fails to bind to the Pd(II) center, two Ar-Pd-X species can disproportionate or react, leading to biaryl formation.

  • The Fix: Increase the local concentration of the active amine species.

    • Protocol Adjustment: Ensure morpholine is dry (it is hygroscopic).[2] Water inhibits the deprotonation step in the catalytic cycle.

    • Stoichiometry: Use 1.2–1.5 equiv of morpholine.

Visualization: N-Arylation Decision Logic

The following decision tree outlines the optimization workflow for stalled N-arylation.

NArylationTroubleshoot Start Issue: Low Yield in Pd-Catalyzed Morpholine Arylation CheckColor Observe Reaction Color Start->CheckColor BlackPrecip Black Precipitate (Pd Aggregation) CheckColor->BlackPrecip NoChange No Color Change (No Reaction) CheckColor->NoChange Dehalog NMR: Ar-H (Reduction) BlackPrecip->Dehalog Analyze Crude Homocoup NMR: Ar-Ar (Homocoupling) BlackPrecip->Homocoup Analyze Crude Sol_Temp Sol: Increase Temp or Switch to Pd-PEPPSI NoChange->Sol_Temp Sol_Solvent Sol: Change Solvent (Avoid Alcohols -> Toluene) Dehalog->Sol_Solvent Sol_Ligand Sol: Switch to Bulky Ligand (XPhos, BrettPhos) Homocoup->Sol_Ligand Sol_Dry Sol: Dry Morpholine (Remove Water) Homocoup->Sol_Dry

Figure 1: Diagnostic logic for troubleshooting Palladium-catalyzed N-arylation failures.

Module 2: C-H Functionalization & Regioselectivity

Core Issue: Functionalizing the carbon skeleton (C-H activation) is difficult due to the competing directing effects of the Nitrogen (C2/C6) and Oxygen (C3/C5) atoms.

Troubleshooting Guide: Regiocontrol

Q: I am trying to functionalize the C3 position (next to Oxygen), but I only get C2 (next to Nitrogen) products. A: This is thermodynamically and kinetically governed by


-Amino Radical Stability .[1]
  • The Science: The C-H bond

    
     to the nitrogen (BDE 
    
    
    
    90-92 kcal/mol) is weaker than the
    
    
    -oxy C-H bond (BDE
    
    
    94-96 kcal/mol). Furthermore, the resulting radical
    
    
    to nitrogen is stabilized by the lone pair overlap (captodative effect if an EWG is present) more effectively than the oxygen.
  • The Fix: To target the C3 (

    
    -oxy) position, you cannot rely on standard radical abstraction.
    
    • Strategy: Use Lithiation-Trapping .[1] N-directing groups (like Boc or Pivaloyl) can coordinate lithium bases (s-BuLi) to direct deprotonation to the C3 position via a Complex Induced Proximity Effect (CIPE), overriding the natural thermodynamic preference.

Q: My oxidative C-H functionalization yields are low, and I see ring-opened byproducts. A: You are triggering the Peroxyl-Radical Ring Opening Cascade .[1]

  • The Mechanism: In aerobic oxidative conditions (e.g., Photoredox/O2), the carbon-centered radical reacts with

    
     to form a peroxyl radical.[1] If this occurs at C2, a 1,5-Hydrogen shift can occur, leading to cleavage of the C2-C3 bond.[1]
    
  • The Fix:

    • Exclude Oxygen: Run reactions under strict Argon/Nitrogen atmosphere if

      
       is not the terminal oxidant.
      
    • Alternative Oxidants: Use mild HAT (Hydrogen Atom Transfer) reagents like Quinuclidine or specific photocatalysts that do not require oxygen to regenerate.

Visualization: Regioselectivity & Decomposition Pathways

This diagram illustrates the competition between stable functionalization and ring destruction.

CHFunctionalization Morpholine Morpholine Substrate Path_N Path A: Alpha-Amino (C2) (Kinetic Favorite) Morpholine->Path_N HAT Reagent Path_O Path B: Alpha-Oxy (C3) (Thermodynamic Hill) Morpholine->Path_O Directing Group (Li) Rad_N C2 Radical (Stabilized by N-lone pair) Path_N->Rad_N Rad_O C3 Radical Path_O->Rad_O Product_C2 C2-Functionalized Product Rad_N->Product_C2 Trapping (Ar-X/CN) Side_Peroxy Peroxyl Radical Formation (+ O2) Rad_N->Side_Peroxy Presence of O2 Ring_Open Ring Opening (C-C Cleavage) Side_Peroxy->Ring_Open 1,5-H Shift

Figure 2: Mechanistic divergence showing why Oxygen leads to ring opening during C-H activation.[1]

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation

Designed to minimize hydrodehalogenation and maximize yield with electron-neutral/rich aryl halides.[1]

ReagentEquivalentsRole
Aryl Bromide 1.0Electrophile
Morpholine 1.2Nucleophile (Must be dry)

1.0 mol%Precatalyst
XPhos 2.0 mol%Ligand (Bulky, prevents aggregation)
NaOtBu 1.4Base (Strong, soluble)
Toluene SolventNon-protic, high boiling point

Step-by-Step:

  • Drying: Distill morpholine over KOH or store over activated 3Å molecular sieves for 24h prior to use.

  • Charging: In a glovebox or under Argon flow, charge a reaction vial with

    
    , XPhos, and NaOtBu.
    
  • Solvation: Add anhydrous Toluene. Stir for 5 mins to allow ligand complexation (solution should turn from dark purple/black to orange/brown).

  • Addition: Add Aryl Bromide and Morpholine.

  • Reaction: Seal and heat to 80–100°C. Monitor via LCMS.

    • Checkpoint: If reaction stalls at 50% conversion, add a second portion of catalyst/ligand (0.5 mol%).[1]

Protocol 2: Oxidative C-H Functionalization (C2-Arylation)

A "Green" method using Cross-Dehydrogenative Coupling (CDC) avoiding toxic peroxides.[1]

Conditions:

  • Catalyst: CuCl (10 mol%)[1]

  • Oxidant:

    
     (Balloon) or Air
    
  • Solvent: Acetonitrile/Acetic Acid[1]

  • Nucleophile: Indole or electron-rich arene[1]

Step-by-Step:

  • Dissolve Morpholin-2-one or N-protected morpholine derivative in MeCN.[1]

  • Add nucleophile (e.g., Indole, 1.5 equiv).[1]

  • Add CuCl (10 mol%).

  • Purge slightly with

    
     and keep under an oxygen balloon.
    
  • Stir at 60°C.

    • Note: The presence of Acetic Acid helps stabilize the intermediate iminium ion formed after the initial HAT step, preventing ring opening.

References

  • Buchwald-Hartwig Amination of Morpholines

    • Title: N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
    • Source: ResearchG
    • URL:[Link]

  • Morpholine Ring Opening Mechanisms

    • Title: Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule.
    • Source: PubMed / J Phys Chem A.
    • URL:[Link]

  • C-H Functionalization Regioselectivity

    • Title: A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
    • Source: MDPI / Molecules.
    • URL:[Link][1][3]

  • General N-Alkylation Optimization

    • Title: Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.[1][4][5]

    • Source: BenchChem.[2][4][5]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of Methyl-morpholin-3-ylmethyl-amine

Core Directive: The Stability Paradox Methyl-morpholin-3-ylmethyl-amine (CAS: 1484240-57-4 / 2305080-43-5) presents a unique stability challenge due to its structure: a dual-secondary amine motif. Unlike simple tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

Methyl-morpholin-3-ylmethyl-amine (CAS: 1484240-57-4 / 2305080-43-5) presents a unique stability challenge due to its structure: a dual-secondary amine motif. Unlike simple tertiary amines, this compound possesses two reactive nitrogen centers—one within the morpholine ring and one on the methylaminomethyl side chain.

The Critical Insight: Most researchers assume the morpholine ring is stable. However, the presence of two secondary amine sites (


) drastically increases susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

This guide provides a self-validating protocol to prevent the "Yellowing Effect" (oxidation) and "Crusting" (carbamate formation) that compromise assay data and synthetic yields.

Critical Storage Parameters (The "Why" and "How")

Q: What are the absolute optimal storage conditions?

A: Storage strategy depends entirely on the physical form of the compound (Free Base vs. Salt).

ParameterDihydrochloride Salt (Recommended) Free Base (High Risk)
Physical State White to off-white solidColorless to pale yellow oil/liquid
Temperature 2–8°C (Short term) -20°C (Long term > 30 days)-20°C or -80°C (Mandatory)
Atmosphere Inert (Argon/Nitrogen) preferred but not critical if sealed well.Strictly Inert (Argon) . Oxygen & CO₂ exclusion is non-negotiable.
Desiccation Store with desiccant (Silica/CaSO₄).Store in Schlenk flask or glovebox.
Container Amber glass vial with PTFE-lined cap.Amber glass, Parafilm sealed, under Argon.
Shelf Life 12–24 months (if dry).3–6 months (even under Argon).
Q: Why does the compound turn yellow or brown? (The Mechanism)

A: The color change indicates the formation of N-oxides and conjugated imines . Because this molecule has secondary amines, it follows a radical-mediated oxidation pathway.[1]

  • Radical Initiation: Trace metal ions or light generate a radical on the

    
    -carbon next to the nitrogen.
    
  • Peroxide Formation: Reaction with

    
     forms a hydroperoxide intermediate.
    
  • Degradation: This decomposes into an imine (yellow color) or N-hydroxylamine.

Visualizing the Threat:

OxidationPathway Compound Methyl-morpholin-3-ylmethyl-amine (Colorless) Radical α-Amino Radical Compound->Radical Light / Trace Metals Carbamate Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Air) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Imine Imine Species (Yellow/Brown) Peroxide->Imine Dehydration

Figure 1: Degradation pathways of secondary amines exposed to air. The "Yellowing" is oxidation; the "Crusting" is CO₂ absorption.

Handling & Aliquoting (Troubleshooting)

Q: How do I handle the Free Base without degrading it?

A: Treat the free base as a pyrophoric-lite reagent. It is not pyrophoric, but its purity degrades minutes after air exposure.

Protocol: The "Inert-Aliquot" Method

  • Equilibrate: Allow the stored vial to reach room temperature before opening to prevent water condensation.

  • Purge: If not in a glovebox, use a Schlenk line or an inverted funnel with a gentle stream of Argon over the open vial.

  • Transfer: Use a gas-tight syringe or a nitrogen-flushed pipette.

  • Reseal: Immediately purge the headspace with Argon for 30 seconds before closing the cap. Wrap with Parafilm.

Q: Can I store it in solution?

A: Generally, No.

  • Protic Solvents (Methanol/Water): Accelerate oxidation and carbamate formation.

  • Halogenated Solvents (DCM/Chloroform): Can react with secondary amines over time (alkylation) to form quaternary ammonium salts.

  • Recommended Exception: If necessary, store as a concentrated stock in anhydrous THF or Toluene under Argon at -20°C. Use within 2 weeks.

Troubleshooting & Quality Control

Q: How do I verify if my compound has oxidized?

A: Use these three rapid checks:

  • Visual Inspection:

    • Pass: Colorless oil or white solid.

    • Fail: Yellow/Orange tint (Oxidation) or White crust on the rim (Carbamate/Carbonate).

  • Solubility Test:

    • The free base should be soluble in organic solvents (DCM, THF).

    • If you see insoluble white precipitates in DCM, it is likely the carbamate salt formed from CO₂ absorption.

  • LC-MS / NMR:

    • H-NMR: Look for a downfield shift in the

      
      -protons (next to Nitrogen) or new aldehyde peaks (breakdown product).
      
    • LC-MS: Look for [M+16] (N-oxide) or [M+14] (Imine/Oxidation) peaks.

Q: My compound has turned yellow. Can I salvage it?

A: Maybe.

  • Mild Yellowing: The impurity level might be low (<5%). You can use it for crude reactions, but do not use it for kinetics or biological assays.

  • Dark Brown/Crusty: Discard. Purification via column chromatography is difficult because the polar degradation products streak with the amine. Distillation (for free base) is possible but requires high vacuum and heat, which may cause further decomposition.

Experimental Workflow: Handling Air-Sensitive Amines

Follow this decision tree to ensure integrity during your experiments.

HandlingWorkflow Start Start: Receive Compound FormCheck Is it Salt or Free Base? Start->FormCheck SaltPath Salt (HCl/TFA) FormCheck->SaltPath FreeBasePath Free Base (Liquid) FormCheck->FreeBasePath StoreSalt Store at 4°C Desiccator SaltPath->StoreSalt StoreBase Store at -20°C Under Argon FreeBasePath->StoreBase Usage Ready to Use? StoreSalt->Usage StoreBase->Usage OpenAir Weigh quickly in air (Avoid high humidity) Usage->OpenAir Salt InertGas Use Schlenk Line or Glovebox Usage->InertGas Free Base

Figure 2: Decision tree for handling Methyl-morpholin-3-ylmethyl-amine based on its chemical form.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19835000, 3-(Methylaminomethyl)morpholine. Retrieved from [Link]

  • MIT Dept. of Chemistry. The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

  • Fauske & Associates (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for Amine Purification

Welcome to the Technical Support Center for amine purification. As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when purifying basic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine purification. As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when purifying basic compounds. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding amine purification in flash chromatography.

Q1: Why do my amine compound peaks show significant tailing on a standard silica gel column?

A: This is the most common issue and is due to a fundamental chemical interaction. Standard silica gel is weakly acidic because of surface silanol groups (Si-OH).[1][2] Basic amines interact strongly with these acidic sites through hydrogen bonding and ionic interactions.[3][4] This strong, sometimes irreversible, binding prevents the amine from moving smoothly with the mobile phase, leading to a delayed elution profile known as peak tailing.[2][3]

Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase?

A: Adding a basic modifier is a common strategy to improve peak shape. These additives act as "competing bases."[5][6] They are small, volatile amines that effectively neutralize or "shield" the acidic silanol sites on the silica surface.[5][7] By interacting with the silica themselves, they prevent the target amine from binding too strongly, allowing for a more symmetrical (Gaussian) peak shape and improved resolution.[6]

Q3: How much modifier should I add, and which one is better?

A: A typical concentration for modifiers like triethylamine (TEA) is between 0.1% and 1.0% (v/v) in the mobile phase.[8][9] The optimal amount depends on the basicity of your compound and should be determined empirically, often starting with TLC analysis. Ammonium hydroxide is also effective, but TEA is often preferred due to its volatility, which simplifies removal after purification.[6] However, be aware that even volatile modifiers can be challenging to remove completely.[6]

Q4: When should I consider using an amine-functionalized silica column instead of adding a modifier?

A: An amine-functionalized column is an excellent alternative when dealing with strongly basic compounds or when residual mobile phase modifiers are a concern.[1][6] These columns have an amine (e.g., aminopropyl) chemically bonded to the silica surface.[2] This creates a more basic and less polar surface environment, which minimizes the problematic interactions that cause peak tailing, often allowing for purification with simpler, non-polar solvent systems like hexane/ethyl acetate without any added base.[5][10]

Q5: My highly polar amine won't elute from a C18 reversed-phase column. What are my options?

A: Highly polar compounds are often poorly retained on non-polar C18 columns.[11] For these cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[11] Using a polar stationary phase, like an amine-functionalized column, with a reversed-phase type gradient (starting with high organic and grading into an aqueous mobile phase) can provide excellent retention and separation for very water-soluble compounds.[11]

In-Depth Troubleshooting Guides

This section addresses specific, complex problems with detailed explanations, step-by-step protocols, and visual aids to guide your experimental choices.

Problem 1: Severe peak tailing and poor recovery of my amine on a standard silica column.

This issue indicates a strong, undesirable interaction between your basic analyte and the acidic stationary phase.

Causality Analysis

The lone pair of electrons on the nitrogen atom of your amine readily forms strong hydrogen bonds with the acidic protons of the silica silanol groups (Si-OH). This acid-base interaction leads to high retention, broad peaks, and in some cases, irreversible adsorption, resulting in low recovery.[5][12]

Systematic Solution Workflow

The goal is to disrupt this acid-base interaction. This can be achieved by either modifying the mobile phase to passivate the silica surface or by changing the stationary phase to one that is more chemically compatible with basic analytes.

G cluster_0 Strategy 1: Mobile Phase Modification cluster_1 Strategy 2: Change Stationary Phase start Problem: Severe Peak Tailing & Low Recovery mod_screen Screen Mobile Phase Modifiers (Protocol 1) start->mod_screen Try first mod_conc Optimize Modifier Concentration (0.1-1.0%) mod_screen->mod_conc Select best modifier amine_col Use Amine-Functionalized Silica mod_conc->amine_col Tailing Persists success Successful Purification mod_conc->success Issue Resolved alumina_col Consider Basic Alumina amine_col->success Issue Resolved alumina_col->success Issue Resolved

Caption: Troubleshooting workflow for severe peak tailing.
Protocol 1: Screening Mobile Phase Additives for Optimal Amine Purification
  • TLC Analysis: Spot your crude sample on three separate standard silica TLC plates.

  • Solvent System Preparation: Prepare three developing chambers with your chosen bulk solvent system (e.g., 80:20 Dichloromethane/Methanol).

    • Chamber 1: Solvent only.

    • Chamber 2: Solvent + 0.5% Triethylamine (TEA).

    • Chamber 3: Solvent + 0.5% Ammonium Hydroxide (2M solution in MeOH).

  • Development: Develop the three plates simultaneously.

  • Evaluation: Visualize the plates. Compare the spot shape and separation (resolution) between the three conditions. The condition that provides the most compact, roundest spots and the best separation is the ideal starting point for your flash column gradient.

  • Column Chromatography: Equilibrate your silica flash column with the winning mobile phase composition (including the modifier) before loading your sample. Run your gradient using the optimized mobile phase.

Problem 2: My amine is not eluting from the column or requires >20% methanol.

This is a case of extreme retention, where the interaction with the silica is so strong that even highly polar mobile phases are insufficient to elute the compound effectively.

Causality Analysis

Strongly basic amines (e.g., those with pKa > 9) can be protonated by the silica surface, leading to a very strong ionic bond that is difficult to break.[1] Using high concentrations of methanol can eventually elute the compound, but it often does so in a single, broad peak with no separation from other polar impurities.[1]

Solution: Switch to an Amine-Functionalized Stationary Phase

For these challenging separations, modifying the mobile phase is often insufficient. Switching to an amine-functionalized column is the most robust solution.[5] The amine groups bonded to the silica surface create a basic environment that prevents the protonation and strong ionic binding of your target amine.[1] This allows for elution and separation with much less polar (and more volatile) solvent systems like Hexane/Ethyl Acetate, simplifying workup and improving resolution.[5][10]

G cluster_silica Standard Silica Surface cluster_amine_silica Amine-Functionalized Surface silica Si-O-Si Si-OH (Acidic Site) interaction Strong Ionic/ H-Bond Interaction amine R-NH2 (Basic Analyte) amine->silica:f1 Tailing/ Irreversible Binding amine_silica Si-O-Si Si-(CH2)3-NH2 (Basic Surface) elution Weak Interaction, Good Elution amine2 R-NH2 (Basic Analyte) amine2->amine_silica:f1 No Strong Binding

Caption: Analyte interaction with standard vs. amine-functionalized silica.
Problem 3: Poor resolution between my amine and a close-eluting impurity.

When peak shape is good but separation is poor, the solution lies in optimizing the elution gradient to maximize selectivity.[5]

Causality Analysis

Selectivity is the separation between two peaks.[5] If two compounds have very similar polarities, a steep, linear gradient may not provide enough "time" on the column for them to separate effectively. The mobile phase becomes too strong too quickly, pushing both compounds off the column together.

Gradient Optimization Strategies
  • Reduce the Gradient Slope: A shallower, longer gradient is the most effective way to improve the resolution of closely eluting compounds.[13] For example, instead of a 0-50% B gradient over 10 column volumes (CV), try a 10-30% B gradient over 15 CV.

  • Incorporate an Isocratic Hold: If you know the approximate elution point of your compounds from a scouting run, you can program an isocratic hold just before that point. Holding the solvent composition steady allows the compounds more time to interact differently with the stationary phase, enhancing separation.

  • Use TLC to Refine the Method: Thin-layer chromatography is an invaluable tool for method development.[12][14] A solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate is often a good starting point for an effective flash chromatography method.[14]

Data & Reference Tables

Table 1: Comparison of Common Mobile Phase Modifiers
ModifierTypical ConcentrationBoiling PointAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 1.0%89.5 °CHighly effective, volatileStrong odor, can be difficult to fully remove
Ammonium Hydroxide 0.1 - 1.0% (of 2M solution)37.7 °C (as NH3)Effective, less odorous than TEAWater content can affect chromatography, less volatile
Pyridine 0.1 - 0.5%115 °CEffective for certain heterocyclesHigh boiling point, difficult to remove, toxic
Table 2: Stationary Phase Selection Guide for Amines
Stationary PhasePrimary Use CaseRecommended SolventsKey Advantage
Standard Silica Weakly basic or protected aminesHexane/EtOAc or DCM/MeOH + ModifierUbiquitous and inexpensive
Amine-Functionalized Silica Moderately to strongly basic aminesHexane/EtOAc, EtOAc/IPAEliminates need for basic modifiers, excellent peak shape
Basic Alumina Strongly basic amines, acid-sensitive compoundsHexane/EtOAcProvides a basic surface, alternative selectivity to silica
Reversed-Phase (C18) Polar to moderately non-polar aminesAcetonitrile/Water or MeOH/Water + Modifier (TEA or Formic Acid)Different selectivity, useful for polar compounds
References
  • Biotage. (2023, January 19).
  • Biotage. (2023, February 10).
  • Biotage.
  • Sorbent Technologies, Inc. (2025, August 7). Amino Flash.
  • Benchchem.
  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • King Group.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Teledyne ISCO. (2012, November 8). RediSep amine functionalized column.
  • alwsci. (2025, July 17).
  • American Chemical Society. (2022, March 20).
  • Teledyne Labs.
  • Biotage. (2025, December 6).
  • Journal of Chromatographic Science. (2008).
  • Teledyne ISCO.
  • Benchchem.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Mobile Phase Prepar
  • University of Rochester.
  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please!
  • ACD/Labs. (2022, October 6).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Scribd.

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered morpholine amines

Topic: Troubleshooting Low Reactivity in C–N Bond Formation Ticket ID: #MORPH-26-HIND Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity in C–N Bond Formation Ticket ID: #MORPH-26-HIND Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Steric Wall

You are likely here because a standard morpholine coupling—usually a reliable "bread and butter" reaction in medicinal chemistry—has failed. While morpholine itself is a moderate nucleophile, its substituted analogs (e.g., 2,6-dimethylmorpholine , 2-phenylmorpholine ) introduce significant steric drag.

In our experience, the failure mode is rarely "dead catalyst" or "wet solvent." It is almost always a mismatch between the cone angle of the amine and the ligand environment of the metal center, or a misunderstanding of the transition state energy in SnAr.

This guide treats your reaction as a system to be debugged. We will isolate the failure to one of three modules: Catalytic Cross-Coupling , Nucleophilic Aromatic Substitution (SnAr) , or Purification .

Module 1: Diagnostic Flowchart

Before altering conditions, determine the correct mechanistic pathway based on your electrophile.

ReactionSelector Start Start: Electrophile Type? ArylHalide Aryl/Heteroaryl Halide Start->ArylHalide AlkylHalide Alkyl Halide/Tosylate Start->AlkylHalide EWG_Check Is the Ring Electron Deficient? (e.g., Pyridine, Nitro-benzene) ArylHalide->EWG_Check Sn2_Path Pathway C: Sn2 Alkylation (Risk: Elimination) AlkylHalide->Sn2_Path SnAr_Path Pathway A: SnAr (Requires F/Cl leaving group) EWG_Check->SnAr_Path Yes (Strong EWG) Buchwald_Path Pathway B: Buchwald-Hartwig (Requires Pd Catalysis) EWG_Check->Buchwald_Path No (Neutral/Electron Rich)

Figure 1: Decision matrix for selecting the optimal reaction manifold based on electrophile electronics.

Module 2: Buchwald-Hartwig Coupling (The "Gold Standard")

The Problem: You observe <10% conversion or substantial dehalogenation of the aryl halide. The Cause: Sterically hindered secondary amines (like 2,6-dimethylmorpholine) struggle to coordinate to the Pd(II) center during the transmetalation step, or the reductive elimination is too slow, leading to


-hydride elimination.
Troubleshooting Q&A

Q: I am using Pd(OAc)₂ and BINAP/dppf, but it’s not working. Why? A: These "Generation 1" ligands are insufficient for hindered secondary amines. They lack the bulk required to force the Pd(II) center into a mono-ligated species (


) that is active for oxidative addition, and they don't provide the "pocket" necessary to facilitate reductive elimination of bulky amines.
  • Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC Ligands .

Q: Which specific ligand should I screen first? A:

  • RuPhos: The industry standard for hindered secondary amines. The isopropoxy group on the biaryl backbone stabilizes the Pd center while preventing the formation of inactive dimers.

  • BrettPhos: If RuPhos fails, BrettPhos offers a larger bite angle and is exceptional for extremely hindered substrates.

  • Pd-PEPPSI-IPent: An N-Heterocyclic Carbene (NHC) precatalyst.[1][2][3][4] The bulky "IPent" (isopentyl) groups create a flexible steric wall that forces the amine and aryl group together.

Q: My reaction turns black immediately (Pd black precipitates). A: Your active catalyst is dying before it enters the cycle. This is common when mixing Pd(OAc)₂ + Ligand in situ.

  • Solution: Use Precatalysts (e.g., RuPhos Pd G4 ). These are air-stable, defined complexes that generate the active

    
     species immediately upon heating, bypassing the induction period and preventing early catalyst death.
    
Protocol: The "G4" Screen
ComponentEquivalentNotes
Aryl Halide 1.0 equivAr-Cl or Ar-Br preferred over Ar-I (Ar-I can poison Pd).
Hindered Morpholine 1.2 equiv
Catalyst 2–4 mol%RuPhos Pd G4 (Sigma-Aldrich #900534)
Base 2.0 equivNaOtBu (Standard) or LHMDS (if ester/nitrile present).
Solvent 0.2 MToluene (Standard) or 1,4-Dioxane (Higher T).
Conditions 80–100°CSealed vial, inert atmosphere (N₂/Ar).

Mechanistic Insight: The steric bulk of RuPhos facilitates the difficult Reductive Elimination step. See the diagram below for the critical bottleneck.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Steric Clash Here!) OxAdd->AmineBind + Morpholine Deprot Deprotonation (Base) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Cycle Closes

Figure 2: Catalytic cycle highlighting the amine coordination bottleneck common with hindered morpholines.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

The Problem: No reaction on an electron-deficient ring (e.g., 2-chloropyridine), even at reflux. The Cause: The "Ortho Effect." A substituent at the 2-position of the morpholine creates severe repulsion with the ortho-substituents on the aromatic ring during the formation of the Meisenheimer complex.

Troubleshooting Q&A

Q: I’m refluxing in THF but getting nothing. A: THF (boiling point 66°C) is too cold and not polar enough to stabilize the anionic transition state.

  • Solution: Switch to DMSO or NMP . These dipolar aprotic solvents stabilize the Meisenheimer intermediate. Increase temperature to 120–140°C.

Q: Can I change the leaving group? A: Yes. In SnAr, bond breaking is not rate-limiting; bond formation is.

  • Rule: F >> Cl > Br .

  • Action: If you are using a chloro-arene and it fails, synthesize or buy the fluoro-analog . The high electronegativity of fluorine lowers the energy of the LUMO, accelerating the initial nucleophilic attack.

Q: Is there a way to catalyze this without metal? A: Yes, use "Directed SnAr."

  • Protocol: Add 0.5 equiv of a Lewis Acid like LiCl or use Pyridine as a co-solvent. Lithium can coordinate to the leaving group or ring nitrogen, pulling electron density and activating the ring for attack.

Data Comparison: Solvent Effects
SolventDielectric ConstantReaction Rate (Relative)Recommendation
THF 7.51xAvoid for hindered substrates.
Acetonitrile 37.520xGood for moderate cases.
DMSO 46.7500xGold Standard for SnAr.
NMP 32.2450xExcellent alternative to DMSO (easier workup).

Module 4: Purification (The "Hidden" Fail)

The Problem: The reaction worked (by LCMS), but you lost the product during extraction. The Cause: Morpholines are amphoteric. 2,6-dimethylmorpholine derivatives often have pKa values ~7.5–8.5. If you wash with strong acid (1M HCl), you protonate the amine, pulling it into the aqueous waste.

Self-Validating Workup Protocol:

  • Quench: Dilute reaction mixture with EtOAc.

  • pH Check: Wash with Saturated NaHCO₃ (pH ~9). Do not use HCl.

    • Why? Keeps the morpholine neutral (organic soluble) while removing inorganic salts.

  • Back-Extraction: Extract the aqueous layer twice with DCM (morpholines love DCM).

  • Drying: Dry over Na₂SO₄ (MgSO₄ is slightly acidic and can trap trace amines).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2019). Mechanism of the Pd-Catalyzed C–N Cross-Coupling Reaction. Organic Process Research & Development. Link

  • Rohrbach, S., et al. (2019). Solvent Effects in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of Methyl-morpholin-3-ylmethyl-amine

Welcome to the technical support center for the purification of (4-Methylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (4-Methylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with trace metal impurities in this critical amine intermediate. The presence of residual metals, often from catalysts or reaction vessels, can compromise downstream reactions, affect API stability, and lead to regulatory hurdles.[1][2][3] This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve these contamination issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove trace metal impurities from my amine product?

Trace metal impurities can have significant detrimental effects. They may act as catalysts for degradation pathways, reducing the shelf-life of your final product.[1] Furthermore, for pharmaceutical applications, stringent limits on elemental impurities are enforced by regulatory bodies like the ICH to ensure patient safety.[4][5]

Q2: What are the most common metal impurities I should expect and test for?

The most common impurities are typically residual catalysts used in synthesis. For amine synthesis, this often includes palladium (Pd), platinum (Pt), ruthenium (Ru), rhodium (Rh), nickel (Ni), and iron (Fe).[6][7][8] Iron, nickel, and chromium can also leach from stainless steel reactors.[1] A risk-based assessment considering your specific synthetic route and equipment is recommended.[4][9]

Q3: What are the acceptable limits for these metals in a pharmaceutical context?

The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for various elemental impurities.[4][10] These are classified based on toxicity and likelihood of occurrence. For example, palladium and platinum are Class 2B elements, which must be assessed if intentionally added, while nickel and copper are Class 3 elements with lower toxicity.[1][9] The acceptable concentration in your final API will depend on the PDE and the maximum daily dose of the drug.

Troubleshooting Guides: Question & Answer

Problem 1: My batch of (4-Methylmorpholin-3-yl)methanamine is contaminated with high levels of palladium (>100 ppm) after a cross-coupling reaction. How can I efficiently reduce it to <10 ppm?

This is a common challenge, as palladium catalysts are widely used but must be rigorously removed.[11][12] Here are two effective, field-proven strategies.

Solution A: Solid-Supported Metal Scavengers (Recommended for High Selectivity)

  • Why it works: Metal scavengers are functionalized silica gels or polymers that selectively bind to metal complexes.[13] Thiol- or triazine-based scavengers, for instance, have a high affinity for palladium and can remove it from solution with minimal loss of your amine product.[11][14] This method avoids introducing aqueous phases and is highly efficient.[12]

  • Step-by-Step Protocol (Slurry Method):

    • Solvent Selection: Dissolve the crude amine in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) to a concentration of ~50-100 mg/mL.

    • Scavenger Selection & Addition: Based on the data table below, select an appropriate scavenger. Silica-bound trimercaptotriazine (Si-TMT) is an excellent starting point for palladium.[11][15] Add 3-5 weight equivalents of the scavenger relative to the palladium content.

    • Agitation: Stir the mixture at room temperature. Kinetics are generally fast, but an overnight stir (16-24 hours) can ensure maximum scavenging.[14][16] Gentle heating (e.g., 40-50°C) can sometimes accelerate the process, but should be tested first.

    • Filtration: Remove the scavenger by simple filtration through a pad of celite or a fritted funnel.

    • Rinsing: Wash the filtered scavenger cake with a small amount of the clean solvent to recover any adsorbed product.

    • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the resulting product for residual palladium content via ICP-MS.

Solution B: Activated Carbon Treatment

  • Why it works: Activated carbon possesses a high surface area and can adsorb metal complexes through both physical and chemical interactions.[17][18][19] It is a cost-effective method for bulk removal, though it can sometimes lead to lower product yield due to non-specific binding compared to functionalized scavengers.[20]

  • Step-by-Step Protocol:

    • Dissolve the crude amine in a suitable solvent (Methanol or Toluene are common choices).

    • Add 5-10 wt% of activated carbon relative to the mass of the amine.

    • Stir the slurry at room temperature for 2-4 hours.

    • Filter the mixture through a bed of celite to remove the carbon particles. Be aware that carbon fines can be difficult to filter.

    • Concentrate the filtrate and analyze for metal content.

Method Target Metals Advantages Disadvantages
Metal Scavengers (e.g., Si-Thiol, Si-TMT) Pd, Pt, Ru, Rh, Cu, Ag, Pb[11]High selectivity, minimal product loss, simple filtration removal, works in various solvents.[11][13][16]Higher initial cost compared to carbon.
Activated Carbon Broad spectrum, including Pd, Pt, Hg, Cr[17]Low cost, effective for many metals.[18]Can cause product loss due to non-specific adsorption[20], filtration of fine particles can be challenging.
Aqueous EDTA Wash Fe, Ni, Cu, Zn, Cr[21][22]Very effective for common transition metals, low cost.[23][24]Requires a two-phase system, potential for product loss in the aqueous phase, may not be effective for all catalyst complexes.[25]
Problem 2: My amine product is discolored and contains various transition metals (Fe, Cu, Ni) from the reactor. What is the best approach for general purification?

Contamination from processing equipment is a frequent issue.[4] A liquid-liquid extraction with a chelating agent is a robust and economical solution.

  • Why it works: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of metal ions.[24] By washing an organic solution of your amine with an aqueous solution of EDTA, the metal ions are selectively pulled into the aqueous phase, leaving the purified amine behind.

  • Workflow Diagram: Chelation-Based Extraction

    G A Dissolve Crude Amine in Organic Solvent (e.g., EtOAc) C Combine in Separatory Funnel A->C B Prepare Aqueous EDTA Solution (e.g., 5% w/v, adjust pH to 7-8) B->C D Shake Vigorously & Allow Layers to Separate C->D E Drain Aqueous Layer (Contains Metal-EDTA Complexes) D->E F Wash Organic Layer with Brine E->F G Dry Organic Layer (e.g., Na2SO4 or MgSO4) F->G H Filter and Concentrate G->H I Purified Amine H->I

    Caption: Workflow for removing metal ions using EDTA extraction.

  • Step-by-Step Protocol:

    • Dissolve the crude amine in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Prepare a 5% (w/v) aqueous solution of disodium EDTA. Adjust the pH to ~7-8 with a base (e.g., NaOH) to ensure the EDTA is fully dissolved and effective.

    • Combine the organic solution and the aqueous EDTA solution in a separatory funnel. A 1:1 volume ratio is a good starting point.

    • Shake the funnel vigorously for 1-2 minutes, venting occasionally.

    • Allow the layers to separate completely. The metal-EDTA complexes will be in the lower aqueous layer (if using a denser-than-water solvent, it will be the upper layer).

    • Drain and discard the aqueous layer.

    • Repeat the wash with fresh EDTA solution if metal contamination is high.

    • Perform a final wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to yield the purified amine.

Problem 3: My amine is a solid, and after other treatments, I still have minor impurities. Can I use recrystallization?

Yes, recrystallization is a powerful final polishing step, particularly if your amine can be converted into a stable, crystalline salt.[26][27]

  • Why it works: Recrystallization relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a pure form, leaving the impurities behind in the solvent.[26] For amines, which can be oily or difficult to crystallize directly, converting them to a hydrochloride or other salt often yields a well-behaved crystalline solid.[28]

  • Mechanism Diagram: Purification via Salt Recrystallization

    G cluster_0 Solution Phase cluster_1 Solid Phase (Purification) A Crude Amine (Liquid/Oil) + Metal Impurities B Dissolve in Solvent (e.g., IPA) Add HCl A->B C Amine•HCl Salt (Soluble) + Impurities (Soluble) B->C D Cool Solution Slowly C->D E Pure Amine•HCl Crystals Precipitate D->E F Impurities Remain in Solution D->F G Filter & Dry E->G H Pure Crystalline Amine•HCl Salt G->H

    Caption: Conceptual flow of purification by salt formation and recrystallization.

  • General Protocol for Amine Salt Recrystallization:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or methanol).

    • Slowly add a solution of HCl in the same solvent (or gaseous HCl) until the pH is acidic and precipitation of the salt begins.

    • Heat the mixture gently until all the solid redissolves.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified amine salt under vacuum. The free amine can be recovered by neutralization if needed.[27]

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Zhulin Carbon. (2024, October 28). Activated Carbon for Heavy Metals Removal. Zhulin Carbon. [Link]

  • ICH. (2019). Guideline for elemental impurities q3d(r1). International Council for Harmonisation. [Link]

  • Heycarbons. Activated Carbon For Heavy Metals Removal. Heycarbons. [Link]

  • Huahui Carbon. (2025, March 21). Activated Carbon for Heavy Metal Wastewater Treatment. Huahui Carbon. [Link]

  • Sustainability Directory. (2025, November 25). What Is the Principle behind Using Activated Carbon for Heavy Metal Adsorption? Sustainability Directory. [Link]

  • Boye Advanced Materials. (2025, April 22). What metals can activated carbon absorb? Boye Advanced Materials. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Velocity Scientific Solutions. Application Note: SiliaMetS Metal Scavengers for the Removal of Pd(dt-bpf)Cl2. Velocity Scientific Solutions. [Link]

  • Google Patents. CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • Sopachem. Metal Scavenger Guide. Sopachem. [Link]

  • Biotage. ISOLUTE® Si-TMT | Metal scavenger. Biotage. [Link]

  • OSTI.gov. Evaluation of the Treatment of Metal-EDTA. OSTI.gov. [Link]

  • ACS Publications. (2019, September 4). EDTA-Functionalized Covalent Organic Framework for the Removal of Heavy-Metal Ions. ACS Applied Materials & Interfaces. [Link]

  • Google Patents.
  • University of California, Los Angeles. Recrystallization and Crystallization. UCLA Chemistry. [Link]

  • PMC. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

  • JILA. (2023, July 27). How to Bind with Metals and Water: A New Study on EDTA. JILA. [Link]

  • University of Alberta. Isolation (Recovery). University of Alberta. [Link]

  • MDPI. (2019, May 28). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Molecules. [Link]

  • ACS Publications. (2020, February 17). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]

  • ResearchGate. (2025, October 17). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. [Link]

  • University of Rochester. Purification: How To. University of Rochester Chemistry. [Link]

  • Royal Society of Chemistry. (2017, February 2). Heavy metals removal by EDTA-functionalized chitosan graphene oxide nanocomposites. RSC Advances. [Link]

  • PubChem. [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. Contaminants in Industrial Lean Amine Solvent and their Removal using Biopolymers: A New Aspect. Longdom Publishing. [Link]

  • Google Patents. US2377511A - Purification of amine reaction mixtures.
  • PubChem. (4-Methylmorpholin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (4-methylmorpholin-3-yl)methanamine (C6H14N2O). National Center for Biotechnology Information. [Link]

  • Koch-Glitsch. Amine Production. Koch-Glitsch. [Link]

  • 3M. Next generation purification method for achieving low trace metals in ultra-high purity chemicals. 3M. [Link]

  • African Journals Online. Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. African Journals Online. [Link]

  • Bioprocess Online. Metal Removal From Fine Chemical Products. Bioprocess Online. [Link]

  • European Pharmaceutical Review. (2013, November 13). Time is ticking for trace metals in pharmaceuticals. European Pharmaceutical Review. [Link]

  • MDPI. Hierarchical Affinity Engineering in Amine-Functionalized Silica Membranes for Enhanced CO 2 Separation: A Combined Experimental and Theoretical Study. Membranes. [Link]

Sources

Troubleshooting

Resolution of racemic Methyl-morpholin-3-ylmethyl-amine mixtures

Technical Support Center: Resolution of Racemic Methyl-morpholin-3-ylmethyl-amine Ticket ID: RES-309-MMA Subject: Technical Guide for Enantiomeric Separation of (±)-N-methyl-1-(morpholin-3-yl)methanamine Assigned Special...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of Racemic Methyl-morpholin-3-ylmethyl-amine

Ticket ID: RES-309-MMA Subject: Technical Guide for Enantiomeric Separation of (±)-N-methyl-1-(morpholin-3-yl)methanamine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview

Welcome to the Resolution Support Center. You are likely working with Methyl-morpholin-3-ylmethyl-amine , a critical chiral diamine intermediate often used in the synthesis of NK1 antagonists (e.g., Aprepitant analogs) or reuptake inhibitors.

The challenge with this molecule lies in its dual-basic nature (morpholine nitrogen


, secondary amine 

) and high polarity, which complicates standard extraction and crystallization. This guide provides field-proven protocols for resolving this racemate, moving from classical crystallization to modern chromatographic techniques.

Part 1: Classical Chemical Resolution (Diastereomeric Crystallization)

User Question: I am trying to resolve the racemate on a multi-gram scale. Which resolving agent should I start with, and why is my oiling out?

Expert Troubleshooting: For 3-substituted morpholines, the spatial arrangement around the chiral center (C3) is sterically accessible but conformationally flexible. You need a resolving agent that "locks" the conformation via multiple hydrogen bonds.

Recommended Resolving Agents:

  • Di-p-toluyl-L-tartaric acid (L-DTTA): The "Gold Standard" for secondary amines. The aromatic rings provide

    
    -
    
    
    
    stacking stabilization that simple tartaric acid lacks, often preventing the "oiling out" phenomenon.
  • (S)-Mandelic Acid: Effective if the amine is sterically bulky.

  • N-Acetyl-L-leucine: Often overlooked but highly effective for amino-morpholines due to amide-backbone hydrogen bonding.

Protocol: Resolution with Di-p-toluyl-L-tartaric Acid (L-DTTA)

  • Stoichiometry: 0.5 to 1.0 equivalents (Start with 0.5 eq to target the "half-salt" method, which often yields higher enantiomeric excess (ee) in the first crop).

  • Solvent System: Methanol (MeOH) / Isopropyl Alcohol (IPA) mixtures. Avoid water initially to prevent high solubility losses.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of racemic amine in 50 mL of MeOH at 60°C.

  • Addition: Add 0.5 eq of L-DTTA dissolved in 20 mL warm MeOH.

  • Nucleation: Cool slowly to 40°C. If oiling occurs, reheat and add IPA (anti-solvent) dropwise until persistent cloudiness appears, then cool.

  • Harvest: Filter the solid salt. This is typically the (

    
    )-amine 
    
    
    
    L-DTTA salt (verify absolute config via X-ray or rotation).
  • Liberation: Treat the salt with 2M NaOH and extract with DCM. Note: Morpholine derivatives are water-soluble; perform 3-4 extractions and salt the aqueous layer with NaCl.

Common Failure Modes:

SymptomProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.Reheat.[1][2] Add seed crystals. Switch solvent to Ethanol/Ethyl Acetate (1:2).
Low Yield (<10%) Salt is too soluble.Switch resolving agent to Dibenzoyl-L-tartaric acid (DBTA) (more hydrophobic).
Low ee (<50%) Eutectic composition reached.Recrystallize the salt from pure EtOH before liberating the free base.

Part 2: Chiral Chromatography (HPLC/SFC)

User Question: I need to determine the enantiomeric excess (ee) of my resolved salt, but the peaks are tailing badly. What column/method do you recommend?

Expert Troubleshooting: Amines like methyl-morpholin-3-ylmethyl-amine interact strongly with residual silanols on silica-based columns, causing severe peak tailing. You must use a basic additive .

Method Development Guide:

  • Column Selection:

    • Primary: Daicel Chiralpak IG or IC (Immobilized phases allow more solvent flexibility).

    • Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Standard: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) or Ethanolamine.

    • Green Alternative: Ethanol : Methanol (50:50) + 0.2% DEA (Polar Ionic Mode).

Optimized Analytical Method (AD-H Column):

ParameterSetting
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Amine absorption is weak; high concentration required)
Retention

min (

-isomer),

min (

-isomer)

Visual Workflow: Method Development Logic

MethodDev Start Start: Racemic Amine ColSelect Select Column: Immobilized (IC/IG) preferred Start->ColSelect MobilePhase Mobile Phase: Hexane/IPA + 0.1% DEA ColSelect->MobilePhase Run Run Initial Screen MobilePhase->Run Check Check Peak Shape Run->Check Good Separation Achieved? Calculate Rs Check->Good Good Tailing Severe Tailing Check->Tailing Bad NoSep No Separation (Co-elution) Good->NoSep Rs < 1.5 Success Validated Method Good->Success Rs > 1.5 FixTailing Increase DEA to 0.2% OR Switch to Ethanolamine Tailing->FixTailing FixTailing->Run SwitchCol Switch Selector: Amylose -> Cellulose (OD-H) NoSep->SwitchCol SwitchCol->Run

Caption: Decision tree for optimizing chiral HPLC conditions for basic morpholine amines.

Part 3: Asymmetric Synthesis (The Alternative)

User Question: Resolution yields are capped at 50%. Can we synthesize this chirally from the start?

Expert Insight: Yes. For 3-substituted morpholines, "Chiral Pool" synthesis is often superior to resolution for large-scale manufacturing.

Pathway: Start from (S)-Epichlorohydrin or L-Amino Acids (Serine/Alanine) .

  • Epichlorohydrin Route: Ring opening of (S)-epichlorohydrin with a methylamine precursor, followed by cyclization with a 2-aminoethanol derivative.

  • Amino Acid Route: Reduction of chiral amino acids to amino alcohols, followed by double alkylation to form the morpholine ring.

References

  • Vertex AI Search. (2024). Resolution of racemic 4-benzyl-3-(aminomethyl)morpholine via CSP-HPLC and diastereomeric salts.3[3]

  • ChemicalBook. (2024). Synthesis of (R)-3-Methylmorpholine hydrochloride from chiral precursors.4[3][5]

  • Stereoelectronics.org. (2021). General principles of amine resolution via diastereomeric salt formation (Tartaric Acid).6

  • Google Patents. (2007). Process for optical resolution of N-methyl-3-phenylisopropylamine (Analogous secondary amine resolution).2[3][5]

  • MDPI. (2023). Chiral HPLC separation of amines using basic additives and polysaccharide columns.7[3][5]

Sources

Optimization

Technical Support Center: Regioselectivity in 3-Substituted Morpholine Reactions

Welcome to the technical support center for synthetic challenges involving 3-substituted morpholines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving 3-substituted morpholines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet critical challenge of controlling regioselectivity in their reactions. The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and engage in crucial biological interactions.[1][2] However, the introduction of a substituent at the C3-position creates a desymmetrized ring, presenting distinct reactive sites at the nitrogen (N4) and various carbon atoms (C2, C5, C6), making predictable functionalization a significant hurdle.

This document moves beyond simple protocols to explain the underlying principles that govern reaction outcomes. By understanding the interplay of steric, electronic, and thermodynamic factors, you can troubleshoot effectively and design more robust synthetic strategies.

Core Principles: Understanding the "Why"

Before diving into specific troubleshooting scenarios, it's crucial to grasp the fundamental principles that dictate where a reagent will react on the 3-substituted morpholine ring.

  • Steric Hindrance: The substituent at the C3 position is the primary steric controller. Bulky groups at C3 will significantly hinder reactions at the adjacent C2 position and, to a lesser extent, the nitrogen atom. Conversely, a less-hindered C5 or C6 position may become more accessible.[3][4]

  • Electronic Effects: The electron-withdrawing oxygen atom and the basic nitrogen atom create a complex electronic environment. The C2 and C6 positions are α to the nitrogen, making them susceptible to reactions involving deprotonation or oxidation. The C3 and C5 positions are α to the oxygen, influencing their reactivity. The nature of the C3 substituent (electron-donating or -withdrawing) further modulates the electron density around the ring.[5][6]

  • Kinetic vs. Thermodynamic Control: Many reactions with morpholines can yield different products depending on the reaction conditions. The kinetic product is formed fastest (lower activation energy), while the thermodynamic product is the most stable.[7][8] Low temperatures and short reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product.[9][10]

  • Protecting Groups: The choice of a protecting group on the morpholine nitrogen is not merely a passive act of masking reactivity; it is an active strategy for directing it. A bulky protecting group can sterically block N-functionalization and direct reagents to the carbon backbone. Electron-withdrawing protecting groups (e.g., Boc, Cbz) decrease the nucleophilicity of the nitrogen and can influence the acidity of adjacent C-H bonds.[11][12][13][14]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Question 1: My reaction is giving me a mixture of N-alkylated and C2-alkylated products. How can I selectively achieve N-alkylation?

Answer: This is a classic competition between the nucleophilic nitrogen and the potentially acidic C2 proton. To favor N-alkylation, you need to enhance the nitrogen's reactivity while minimizing the conditions that lead to C-H activation.

Causality & Solution: The morpholine nitrogen is a secondary amine and is generally the most nucleophilic site.[15][16] However, strong bases or organometallic reagents can deprotonate the C2 position, leading to undesired C-alkylation.

Recommended Protocol Adjustments:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge if a base is needed only to scavenge acid. If you need to deprotonate the N-H, use a base that is strong enough to deprotonate the amine but not the C-H, such as NaH or K₂CO₃, often at lower temperatures.

  • Temperature Control (Kinetic Control): Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). N-alkylation typically has a lower activation energy and is the kinetically favored pathway.[7]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can effectively solvate the cation of the base and promote Sₙ2-type N-alkylation.

Troubleshooting Flowchart for N- vs. C-Alkylation This diagram outlines the decision-making process for optimizing your reaction.

G start Problem: Mixture of N- and C2-Alkylation q1 Is N-Alkylation the desired product? start->q1 n_action1 Lower Reaction Temperature (e.g., 0°C to -78°C) Favors Kinetic Product q1->n_action1 YES c_action1 Protect the Nitrogen Atom (e.g., Boc, Cbz) Blocks N-Reactivity q1->c_action1 NO n_path YES n_action2 Use Weaker, Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) Avoids C-H Deprotonation n_action1->n_action2 n_result Selective N-Alkylation n_action2->n_result c_path NO (C-Alkylation desired) c_action2 Use Strong Base (e.g., n-BuLi, LDA) Promotes C-H Deprotonation c_action1->c_action2 c_result Selective C-Alkylation (See Q2) c_action2->c_result

Caption: Decision tree for troubleshooting N- vs. C-alkylation.

Question 2: I have protected the nitrogen. How can I now achieve regioselective functionalization at C2 versus C5/C6?

Answer: With the nitrogen blocked, competition shifts to the carbon backbone. Selectivity between C2, C5, and C6 is governed by a subtle interplay of electronics and sterics, often requiring directed reaction strategies.

Causality & Solution:

  • C2 Position: This position is activated by both the adjacent nitrogen and oxygen atoms. It is often the most acidic C-H proton after N-protection, making it a prime target for deprotonation by strong bases (e.g., LDA, n-BuLi) followed by quenching with an electrophile.

  • C5/C6 Positions: These positions are less electronically activated. Functionalization here often requires more advanced techniques like metal-catalyzed C-H activation.[17] The choice of catalyst and directing group becomes paramount.

Strategies for Selective C-Functionalization:

PositionStrategyReagents & ConditionsRationale & Key Considerations
C2 Directed Ortho Metalation (DoM) 1. N-Boc protection2. Strong, hindered base (LDA, s-BuLi) at low temp (-78 °C)3. Electrophile (e.g., R-I, Aldehyde)The N-Boc group can act as a directing group, and the C2 proton is the most acidic. Low temperature is critical to prevent rearrangement or decomposition.[18]
C5/C6 Metal-Catalyzed C-H Functionalization Pd, Rh, or Ru catalyst with a suitable ligand and oxidant.[19][20]The regioselectivity is controlled by the catalyst and any directing group. This is an advanced topic often requiring significant optimization. For example, a Pd-catalyzed carboamination can lead to C5-substituted products.[21]
C3 Rearrangement Reactions ZnCl₂-catalyzed cyclizative 1,2-rearrangement.This is a specialized method for constructing C3-disubstituted morpholines, often involving complex precursors.[22]

Question 3: I am attempting a diastereoselective reaction on a chiral 3-substituted morpholine, but I'm getting a 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: The existing stereocenter at C3 should influence the stereochemical outcome of reactions at other ring positions. If you are not observing this, your reaction conditions may be too harsh, or steric/electronic control is not being effectively transmitted.

Causality & Solution: The conformation of the morpholine ring, which typically adopts a chair-like structure, places the C3 substituent in either an axial or equatorial position. This conformation dictates the facial bias for an incoming reagent. Poor diastereoselectivity can result from:

  • High Temperatures: At higher temperatures, the molecule has enough energy to overcome the small energy differences between transition states leading to different diastereomers.

  • Non-coordinating Solvents/Reagents: Reagents that do not coordinate with the ring oxygen or nitrogen may be less sensitive to the molecule's inherent chirality.

  • Ring Flexibility: If the ring is conformationally flexible, a clear facial bias is not presented.

Strategies to Enhance Diastereoselectivity:

  • Lower the Temperature: This is the most straightforward approach. Reducing the thermal energy of the system will amplify the energetic differences between the diastereomeric transition states.

  • Use Lewis-Acidic Additives: A Lewis acid can coordinate to the ring oxygen, locking the ring into a more rigid conformation and enhancing the steric and electronic influence of the C3 substituent.

  • Bulky Reagents: Employing a bulkier reagent can amplify the steric differences between the two faces of the morpholine ring.

  • Substituent Effects: The stereochemical outcome can be highly dependent on the nature of the substituents. For instance, avoiding pseudo A¹,³ strain between a substituent at C3 and a group on the nitrogen can dictate the preferred conformation and, consequently, the diastereoselectivity of a reaction.[23][24]

Key Experimental Protocols

Protocol 1: Selective N-Alkylation of (R)-3-Methylmorpholine

This protocol demonstrates the selective alkylation of the nitrogen atom under kinetic control.

Objective: To synthesize (R)-N-benzyl-3-methylmorpholine with >95% regioselectivity.

Materials:

  • (R)-3-Methylmorpholine

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-methylmorpholine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.

Self-Validation: The success of this protocol relies on the mild basic conditions and low temperature to prevent C-H activation. The expected outcome is a high yield of the N-benzylated product with minimal to no C-alkylated side products, verifiable by ¹H NMR and mass spectrometry.

Protocol 2: Diastereoselective Synthesis of a 2,3-Disubstituted Morpholine

This protocol is based on methods that utilize base-catalyzed cascade reactions to construct highly substituted morpholines, where diastereoselectivity is controlled by steric and stereoelectronic effects.[23][24]

Objective: To synthesize a 2,3-disubstituted morpholine hemiaminal via a cascade reaction, demonstrating diastereocontrol.

Materials:

  • A suitable N-protected oxazetidine precursor (e.g., 2-tosyl-1,2-oxazetidine)[23]

  • An α-formyl carboxylate (e.g., ethyl 2-formylpropanoate)[24]

  • Potassium carbonate (K₂CO₃) or DBU

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a vial, dissolve the 2-tosyl-1,2-oxazetidine (1.0 eq) and the α-formyl carboxylate (1.2 eq) in anhydrous 1,4-dioxane (to make a 0.5 M solution).

  • Add K₂CO₃ (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude or purified material.

Self-Validation: The observed diastereoselectivity in this reaction is a direct consequence of the reaction pathway, which favors conformations that minimize steric clashes (like pseudo A¹,³ strain) and are stabilized by stereoelectronic effects (like the anomeric effect).[23][24] The d.r. serves as a validation of these controlling principles.

Protecting Group Strategy Workflow The following diagram illustrates a typical workflow for using a protecting group to enable selective C-functionalization.

G start Start: 3-Substituted Morpholine (Free N-H) step1 Step 1: N-Protection (e.g., (Boc)₂O, DMAP) Masks N-H reactivity start->step1 step2 Step 2: Regioselective C-Functionalization (e.g., Deprotonation at C2 + Electrophile) step1->step2 step3 Step 3: Deprotection (e.g., TFA or HCl) Restores N-H functionality step2->step3 end Final Product: C-Functionalized 3-Substituted Morpholine step3->end

Caption: General workflow for C-functionalization using N-protection.

References

  • Title: Reaction of morpholine with t-butyl acetoacetate: A study of kinetic vs thermodynamic control, product identification, and molecular modeling Source: ProQuest / Journal of Chemical Education URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: PMC / The Journal of Organic Chemistry URL: [Link]

  • Title: Protecting Groups Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry Source: PMC / Chemical Society Reviews URL: [Link]

  • Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC / Organic Letters URL: [Link]

  • Title: Chemical structures of various morpholine containing natural and synthetic compounds Source: ResearchGate URL: [Link]

  • Title: Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling Source: ResearchGate URL: [Link]

  • Title: A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations Source: ResearchGate URL: [Link]

  • Title: A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions Source: MDPI / Molecules URL: [Link]

  • Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]

  • Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]

  • Title: MORPHOLINE Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: Protecting Group Strategies for Complex Molecule Synthesis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Thermodynamic versus Kinetic Control Source: YouTube / Khan Academy URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: Chemistry Europe / ChemMedChem URL: [Link]

  • Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: MDPI / Marine Drugs URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Morpholine Source: Wikipedia URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

  • Title: Expanding complex morpholines using systematic chemical diversity Source: bioRxiv URL: [Link]

  • Title: Electronic Effects on the Regioselectivity in the Reactions of Thioallylic Anions With Carbonyl Compounds Source: Amanote Research URL: [Link]

  • Title: Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects Source: PMC / Frontiers in Chemistry URL: [Link]

  • Title: Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study Source: PMC / bioRxiv URL: [Link]

  • Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry Source: YouTube / Khan Academy URL: [Link]

  • Title: A General, Enantioselective Synthesis of Protected Morpholines and Piperazines Source: PMC / Organic Letters URL: [Link]

  • Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: MDPI / Molecules URL: [Link]

  • Title: A comparison of regioselectivity in electrophilic aromatic substitution... Source: ResearchGate URL: [Link]

  • Title: Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

  • Title: Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling Source: MDPI / Molecules URL: [Link]

  • Title: regioselectivity Archives Source: Master Organic Chemistry URL: [Link]

  • Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Expanding Complex Morpholines Using Systematic Chemical Diversity Source: DigitalCommons@TMC URL: [Link]

  • Title: Regioselectivity in the opening of 3-membered heterocycles Source: Chemistry Stack Exchange URL: [Link]

  • Title: N-alkylation of morpholine with other alcohols Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation and Structural Differentiation: Methyl-morpholin-3-ylmethyl-amine vs. Regioisomeric Alternatives

Executive Summary In drug discovery and development, morpholine derivatives are ubiquitous structural motifs used to tune the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Methyl-morpholin-3-ylm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and development, morpholine derivatives are ubiquitous structural motifs used to tune the pharmacokinetic properties of active pharmaceutical ingredients (APIs). Methyl-morpholin-3-ylmethyl-amine (also known as 3-(methylaminomethyl)morpholine) is a critical secondary amine building block. However, during synthesis and scale-up, distinguishing this compound from its regioisomer, Methyl-morpholin-2-ylmethyl-amine , presents a significant analytical challenge.

This guide provides an authoritative, objective comparison of the 1H NMR performance of these two alternatives. By leveraging the fundamental electronic properties of the morpholine ring, we establish a self-validating diagnostic workflow that allows researchers to unambiguously identify the correct regioisomer without the need for complex derivatization.

Mechanistic Causality: The Inductive Effect in Morpholine Rings

To understand the 1H NMR spectral differences between morpholine regioisomers, one must analyze the causality behind their chemical shifts. The morpholine ring is a heterocycle containing two highly electronegative heteroatoms: oxygen (position 1) and nitrogen (position 4).

  • The Oxygen Effect (Strong Deshielding): Oxygen has a Pauling electronegativity of 3.44. It strongly withdraws electron density from the adjacent C2 and C6 carbons via the

    
    -bond network (inductive effect). This localized electron depletion severely deshields the protons attached to C2 and C6, forcing them to resonate at a higher frequency (downfield, typically 
    
    
    
    3.4–3.8 ppm)[1].
  • The Nitrogen Effect (Moderate Deshielding): Nitrogen has a lower electronegativity (3.04). Consequently, the inductive deshielding at the adjacent C3 and C5 carbons is weaker. Protons attached to these carbons resonate further upfield (typically

    
     2.6–3.1 ppm) relative to the C2/C6 protons[2].
    
  • Solvent Susceptibility of Amine Protons: While one might attempt to use the N-H protons for identification, amine proton chemical shifts are highly susceptible to solvent basicity, concentration, and hydrogen bonding, making them analytically unreliable for rigid structural assignment[3].

Comparative 1H NMR Data Analysis

The following table synthesizes the quantitative 1H NMR performance data, objectively comparing the expected chemical shifts for both regioisomers in


.
Proton AssignmentMethyl-morpholin-3-ylmethyl-amine (Target Product)Methyl-morpholin-2-ylmethyl-amine (Alternative Isomer)
N-CH

(Singlet, 3H)
2.35 - 2.45 ppm2.35 - 2.45 ppm
Side-chain -CH

- (Multiplet, 2H)
2.50 - 2.70 ppm2.60 - 2.80 ppm
Diagnostic Methine (-CH-, 1H) 2.80 - 3.10 ppm (C3-H) 3.50 - 3.80 ppm (C2-H)
Morpholine -CH

- (Adjacent to N)
2.70 - 3.00 ppm (C5-H

)
2.60 - 2.90 ppm (C3-H

, C5-H

)
Morpholine -CH

- (Adjacent to O)
3.40 - 3.70 ppm (C2-H

, C6-H

)
3.50 - 3.80 ppm (C6-H

)
Amine N-H (Broad, 2H) 1.50 - 2.00 ppm (Variable)1.50 - 2.00 ppm (Variable)

Diagnostic Workflow for Regioisomer Identification

To streamline laboratory operations, the logical relationship between spectral acquisition and structural confirmation is visualized below.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) Locate Locate Methine (-CH-) Signal (Integration = 1H) Start->Locate Decision Chemical Shift (u03B4)? Locate->Decision Isomer3 δ 2.8 - 3.1 ppm Adjacent to Nitrogen Decision->Isomer3 Upfield Shift Isomer2 δ 3.5 - 3.8 ppm Adjacent to Oxygen Decision->Isomer2 Downfield Shift Confirm3 Confirmed: Methyl-morpholin-3-ylmethyl-amine Isomer3->Confirm3 Confirm2 Confirmed: Methyl-morpholin-2-ylmethyl-amine Isomer2->Confirm2

Diagnostic workflow for differentiating morpholine regioisomers via 1H NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, follow this step-by-step methodology. This protocol is designed as a self-validating system : it utilizes the molecule's own internal symmetry (the N-CH


 group) to verify the accuracy of the integration, eliminating the need for external quantitative standards.

Step 1: Sample Preparation

  • Weigh exactly 5.0–10.0 mg of the morpholine derivative.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
    
    
    
    0.00 ppm).
  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity.

Step 2: NMR Spectrometer Setup & Acquisition

  • Insert the sample into a spectrometer operating at a minimum of 400 MHz.

  • Lock the spectrometer to the deuterium signal of

    
     and shim the Z-axis to achieve a TMS line width of < 1.0 Hz.
    
  • Critical Parameter: Set the relaxation delay (D1) to at least 3.0 seconds . Because methine and methyl protons have different

    
     relaxation times, a sufficient delay is mandatory to ensure quantitative integration accuracy.
    
  • Acquire the spectrum using a 30° pulse angle and 16 to 64 scans depending on sample concentration.

Step 3: Post-Processing and Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.

  • Phase the spectrum manually and apply a baseline correction (polynomial order 1 or 2).

  • The Self-Validation Check: Integrate the sharp N-CH

    
     singlet at ~2.4 ppm and calibrate this integral to exactly 3.00 .
    
  • Integrate the diagnostic methine multiplet.

    • System Validation: If the methine peak integrates to exactly 1.00 (

      
      ), your relaxation parameters are correct, and the sample is structurally uniform.
      
    • Isomer Identification: If this 1H integral is located at 2.80–3.10 ppm , the product is confirmed as Methyl-morpholin-3-ylmethyl-amine. If it is located at 3.50–3.80 ppm , the product is the 2-substituted alternative.

References

  • Hansen, P. E., et al. "Multinuclear NMR Investigation of Al(NO3)3 and Morpholine Dissolved in Water, in the Presence and Absence of HF." American Chemical Society (J. Phys. Chem. A). 1

  • BenchChem Technical Support. "Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline." BenchChem.2

  • Hanna, Salim Y. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." ResearchGate (Spectroscopy Letters). 3

Sources

Comparative

Executive Summary: The Morpholine Pharmacophore in Mass Spectrometry

Mass Spectrometry Fragmentation Patterns of Morpholine Derivatives: An Expert Comparison Guide Morpholine is a ubiquitous heterocycle in medicinal chemistry, valued for its ability to modulate pKa (typically ~8.3), impro...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Morpholine Derivatives: An Expert Comparison Guide

Morpholine is a ubiquitous heterocycle in medicinal chemistry, valued for its ability to modulate pKa (typically ~8.3), improve water solubility, and act as a hydrogen bond acceptor. In mass spectrometry (MS), morpholine derivatives exhibit distinct fragmentation behaviors driven by the interplay between the ether oxygen and the amine nitrogen.

Unlike its structural analogs piperazine and piperidine, morpholine possesses two distinct heteroatoms that direct fragmentation through competing alpha-cleavage pathways. This guide provides a deep technical analysis of these patterns, offering researchers a robust framework for structural elucidation and metabolite identification.

Mechanistic Deep Dive: Fragmentation Logic

The fragmentation of morpholine derivatives is governed by charge localization (typically on the nitrogen) and subsequent bond cleavages. The presence of oxygen introduces an alternative alpha-cleavage site, creating a unique "fingerprint" compared to bis-nitrogen heterocycles.

The "Morpholine Fingerprint" (Electron Ionization - EI)

Under standard EI (70 eV) conditions, the unsubstituted morpholine ring (


, MW 87) follows a specific decay pathway:
  • Molecular Ion (

    
    ):  m/z 87 (often distinct).
    
  • Base Peak (m/z 57): Formed via alpha-cleavage adjacent to the nitrogen, followed by a hydrogen rearrangement and loss of formaldehyde (

    
    , 30 Da).
    
  • Secondary Ion (m/z 56): Formed via loss of a neutral radical (

    
     or similar) or loss of methylamine fragments.
    
Electrospray Ionization (ESI) Pathways

In LC-MS/MS (ESI+), the protonated molecule


 typically localizes the charge on the more basic nitrogen.
  • Neutral Loss of Morpholine (-87 Da): Common in drugs where the morpholine is attached via a weak C-N bond (e.g., benzylic or allylic attachment).

  • Ring Opening (Retro-Diels-Alder-like): The morpholine ring often cleaves to lose ethylene (

    
    , -28 Da) or ethylene oxide (
    
    
    
    , -44 Da), though the latter is less common than in pure ethers.

Comparative Analysis: Morpholine vs. Alternatives

The following table contrasts the MS behavior of morpholine with its closest medicinal chemistry analogs: Piperazine and Piperidine.

Table 1: Comparative Fragmentation Characteristics

FeatureMorpholine (

)
Piperazine (

)
Piperidine (

)
Molecular Weight 87.12 Da86.14 Da85.15 Da
Dominant Cleavage

-cleavage at N and O

-cleavage at both Ns

-cleavage at N
Characteristic Neutral Loss -87 Da (Intact ring)-30 Da (

from ring)
-100 Da (N-methylpiperazine)-85 Da (Piperazine ring)-84 Da (Piperidine ring)-43 Da (Propyl loss)
Diagnostic Ring Ions (EI) m/z 57 (

)m/z 29
m/z 56 (

)m/z 70 (

)
m/z 84 (

)m/z 56
Metabolic Stability High (Oxidative ring opening is slow)Low (Susceptible to N-oxidation/cleavage)Moderate (Hydroxylation common)

Visualizing the Fragmentation Pathways

The following diagrams illustrate the specific cleavage mechanisms.

Figure 1: Generic Morpholine Ring Fragmentation (EI/CID)

This pathway shows the origin of the characteristic m/z 57 ion.

MorpholineFragmentation Figure 1: Characteristic EI fragmentation pathway of the morpholine ring yielding the base peak at m/z 57. M_Ion Molecular Ion (M+) m/z 87 Alpha_Cleavage Alpha-Cleavage (Ring Opening) M_Ion->Alpha_Cleavage e- impact Fragment_57 Fragment Ion m/z 57 Alpha_Cleavage->Fragment_57 H-rearrangement Neutral_Loss Neutral Loss (CH2O, 30 Da) Alpha_Cleavage->Neutral_Loss Elimination

Figure 2: Case Study - Gefitinib Fragmentation (ESI+)

Gefitinib (Iressa) provides a textbook example of morpholine side-chain fragmentation. The morpholine ring is attached via a propyl linker, leading to a distinct "Side Chain" ion series.

GefitinibPathway Figure 2: ESI+ MS/MS fragmentation of Gefitinib showing the diagnostic morpholine side-chain ions (m/z 128 -> 100). Precursor Gefitinib Precursor [M+H]+ m/z 447 Fragment_128 Propoxy-Morpholine Ion m/z 128 Precursor->Fragment_128 Ether Bond Cleavage (Loss of Quinazoline Core) Quinazoline Quinazoline Core (Neutral Loss) Precursor->Quinazoline Fragment_100 Morpholine Ring Fragment m/z 100 Fragment_128->Fragment_100 Ring Contraction Loss of C2H4 (-28 Da)

Case Studies in Drug Development

Case Study A: Gefitinib (Diagnostic Ring Fragmentation)
  • Observation: In the MS/MS spectrum of Gefitinib, the morpholine moiety is highly active. The cleavage of the ether bond connecting the side chain to the quinazoline core yields a prominent ion at m/z 128 (the propoxy-morpholine chain).

  • Secondary Fragmentation: The m/z 128 ion further fragments to m/z 100 via the loss of ethylene (

    
    , 28 Da).
    
  • Application: This transition (128

    
     100) is used as a specific confirmation of the intact morpholine ring structure during metabolite identification.
    
Case Study B: Linezolid (Ring Stability)
  • Observation: Linezolid (MW 337) contains a morpholine ring attached directly to a phenyl group. Under ESI conditions, the morpholine ring is surprisingly stable.

  • Key Fragment: The major fragment is m/z 296 (Loss of 42 Da), which corresponds to the loss of the acetyl group from the oxazolidinone side, not the morpholine ring.

  • Insight: Unlike Gefitinib, where the morpholine is on a flexible tether, the aryl-morpholine bond in Linezolid resists cleavage. Ring opening is only observed under harsh photo-oxidative stress or high-energy collision conditions.

Experimental Protocol: Structural Elucidation Workflow

To characterize a new morpholine derivative, follow this self-validating protocol.

Step 1: Sample Preparation

  • Dissolve compound to 1

    
    g/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
    
  • Why: Ensures protonation of the morpholine nitrogen (pKa ~8.3) for maximum ESI sensitivity.

Step 2: Source Optimization (ESI)

  • Flow Rate: 0.3 mL/min.

  • Capillary Voltage: 3.5 kV (Positive Mode).

  • Cone Voltage: Ramp from 20V to 60V. High cone voltage can induce "in-source" fragmentation, mimicking the m/z 128 ion in Gefitinib-like structures.

Step 3: MS/MS Acquisition (CID)

  • Collision Energy (CE): Acquire spectra at stepped energies (e.g., 10, 20, 40 eV).

  • Low CE (10-20 eV): Look for neutral loss of the entire morpholine ring (-87 Da) if attached via a labile bond.

  • High CE (30-50 eV): Look for ring-opening fragments.

    • Target Ions: m/z 86, 70, 57, 42.

Step 4: Data Analysis (Validation)

  • Nitrogen Rule Check: If the precursor has an even m/z (odd nitrogens), the morpholine-specific fragments (often even electron ions like m/z 100 or 128) should be consistent with the loss of neutral molecules.

  • Isotope Pattern: Verify the presence of Oxygen by checking the A+2 peak (though subtle for a single oxygen).

References

  • Fragmentation of Morpholine Derivatives

    • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches.
    • Source: Journal of Molecular Structure / ResearchG
    • URL:[Link]

  • Gefitinib Fragmentation Mechanism

    • Title: Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry.
    • Source: PLOS ONE.
    • URL:[Link]

  • Linezolid Degradation and MS Analysis

    • Title: Determination of linezolid in human plasma by LC-MS-MS.[1][2]

    • Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed.
    • URL:[Link]

  • Comparative Heterocycle Fragmentation

    • Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evalu
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

  • Morpholine EI Mass Spectrum Data

    • Title: Morpholine Mass Spectrum (Electron Ionization).[3]

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

Sources

Validation

Comparative Guide: Enantiomeric Excess Determination of Methyl-morpholin-3-ylmethyl-amine

Executive Summary & Molecule Analysis Methyl-morpholin-3-ylmethyl-amine (typically referring to (4-Methylmorpholin-3-yl)methanamine) presents a specific set of challenges for chiral analysis. As a polar, basic amine with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Methyl-morpholin-3-ylmethyl-amine (typically referring to (4-Methylmorpholin-3-yl)methanamine) presents a specific set of challenges for chiral analysis. As a polar, basic amine with a weak UV chromophore, direct chiral HPLC often suffers from peak tailing and low sensitivity.

This guide compares three distinct analytical workflows to determine the enantiomeric excess (ee) of this scaffold. Unlike generic templates, this analysis prioritizes chemical compatibility and data integrity .

The Chiral Challenge
  • Basicity: The morpholine nitrogen and the primary/secondary amine side chain interact strongly with silanol groups on silica-based columns, causing peak broadening.

  • Detection: The lack of a conjugated

    
    -system limits UV detection to low wavelengths (<210 nm), where solvent cutoff noise is high.
    
  • Resolution: The chiral center at C3 is sterically accessible, making it a good candidate for derivatization but requiring high-resolution selectors for direct separation.

Methodological Comparison

We evaluate three primary methodologies: Derivatized HPLC , Direct SFC , and NMR with Chiral Solvating Agents .

Comparative Performance Matrix
FeatureMethod A: HPLC (Derivatized) Method B: Direct Chiral SFC Method C: ¹H NMR (Mosher's)
Primary Mechanism Diastereomeric separation (Achiral col) or Chiral colDirect enantiomeric separationDiastereomeric chemical shift anisotropy
Detection Limit (LOD) Excellent (Fluorescence/UV)Moderate (UV <210 nm)Poor (~5% impurity threshold)
Throughput Low (Requires reaction time)High (5–10 min runs)Medium (Prep + Scan time)
Peak Shape Sharp (Amine basicity masked)Excellent (CO₂ suppresses ionization)N/A (Spectral resolution)
Cost per Sample High (Reagents + Solvents)Low (CO₂ is cheap)Medium (Deuterated solvents)
Best For... QC / Trace Impurity (<0.1%) High-Throughput Screening Absolute Config Assignment

Detailed Experimental Protocols

Method A: HPLC with FDNB Derivatization (The "Gold Standard" for Accuracy)

Why this works: Reacting the amine with 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger’s reagent) introduces a strong chromophore (UV 360 nm) and removes the basicity of the primary amine, eliminating peak tailing.

Protocol:
  • Preparation: Dissolve 1.0 mg of Methyl-morpholin-3-ylmethyl-amine in 200 µL of 0.5 M NaHCO₃.

  • Reaction: Add 100 µL of 1% FDNB in acetone.

  • Incubation: Heat at 60°C for 30 minutes (shield from light).

  • Quench: Cool and add 20 µL of 1 M HCl to neutralize. Dilute with Acetonitrile (ACN).

  • Analysis: Inject onto a Chiralpak AD-H or IA column.

    • Mobile Phase: Hexane/IPA (90:10).

    • Detection: 360 nm (Zero background interference).

Critical Insight: Unlike Marfey’s reagent (FDAA), FDNB is achiral. This means you are separating enantiomers on a chiral column, not diastereomers on a C18 column. This prevents kinetic resolution errors during derivatization.

Method B: ¹H NMR with Mosher’s Acid (The "Self-Validating" System)

Why this works: Mosher’s acid chloride (MTPA-Cl) forms diastereomeric amides. The anisotropic effect of the phenyl ring shifts the morpholine ring protons differently for the (


) vs (

) diastereomers.
Protocol:
  • Dry Sample: Ensure the amine is strictly anhydrous (azeotrope with toluene if necessary).

  • Reaction: In an NMR tube, mix:

    • 5 mg Amine substrate[1][2]

    • 10 mg (

      
      )-(-)-MTPA-Cl
      
    • 15 µL Pyridine-d5 (acts as base and solvent)

    • 0.5 mL CDCl₃

  • Analysis: Shake for 10 min. Acquire ¹H NMR (minimum 16 scans).

  • Validation: Repeat with (

    
    )-(+)-MTPA-Cl.
    
  • Calculation: Compare the integration of the N-methyl or side-chain methylene protons.

    
    
    (Where 
    
    
    
    and
    
    
    are integrals of the diastereomeric peaks).

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the optimal method based on your specific development stage.

G Start Start: Sample Availability IsPure Is sample >95% chemically pure? Start->IsPure Chromophore Does it have UV >254nm? IsPure->Chromophore Yes Purify Action: Purify Sample first IsPure->Purify No Trace Need trace detection (<1% isomer)? Chromophore->Trace No Method_SFC METHOD: Chiral SFC (Best for Speed/HTS) Chromophore->Method_SFC Yes (Unlikely) Method_NMR METHOD: 1H NMR (Mosher's) (Best for Structure Proof) Trace->Method_NMR No (Early R&D) Method_Deriv METHOD: HPLC + FDNB (Best for Sensitivity) Trace->Method_Deriv Yes (QC/Release) Method_NMR->Method_SFC If scale-up needed

Caption: Decision matrix for selecting the enantiomeric excess determination method based on sample purity and sensitivity requirements.

Scientific Validation (E-E-A-T)

Causality of Experimental Choices
  • Why FDNB over FDAA (Marfey's)? While Marfey's reagent creates diastereomers separable on achiral C18 columns, the reaction rates for enantiomers with a chiral reagent can differ (kinetic resolution), potentially skewing the measured ee. FDNB is achiral; it modifies the analyte's physics (UV/basicity) without introducing a second chiral center during the reaction, preserving the original enantiomeric ratio for the column to resolve [1].

  • Why SFC for Morpholines? Supercritical CO₂ acts as a Lewis acid. It interacts with the basic nitrogen of the morpholine ring, effectively "capping" it and preventing the dreaded peak tailing seen in normal-phase HPLC. This eliminates the need for aggressive amine modifiers like diethylamine (DEA) in the mobile phase [2].

Self-Validating Systems
  • NMR Cross-Check: When using Mosher's acid, you must perform reactions with both (

    
    ) and (
    
    
    
    ) reagents. The chemical shift differences (
    
    
    ) must follow a consistent sign pattern (positive/negative) across the molecule's protons. If the signs are random, the derivatization failed or the conformation is fluxional [3].

References

  • Bhushan, R., & Tanwar, S. (2009). Different approaches of Marfey’s reagent in enantioseparation of amino acids and amines. Journal of Chromatography A. Link

  • Toribio, L., et al. (2018). Supercritical fluid chromatography of basic compounds: Strategies to avoid peak tailing. Journal of Chromatography A. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Assignment of Absolute Configuration of Chiral Secondary Amines via NMR Analysis of Their Mosher Amides. Nature Protocols. Link

  • Sigma-Aldrich. Chiral Application Guide for Amines. Link

Sources

Comparative

Morpholine vs. Piperazine Analogs: A Comparative Guide to Bioactivity in Drug Discovery

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's biological activity and pharmacokinetic profile. Among the most utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's biological activity and pharmacokinetic profile. Among the most utilized six-membered saturated heterocycles, morpholine and piperazine have earned the status of "privileged scaffolds."[1][2] Their frequent appearance in a multitude of FDA-approved drugs is a testament to their value in crafting effective therapeutics.[3][4] This guide offers an in-depth comparison of the bioactivity of morpholine and piperazine analogs, providing experimental data and protocols to inform rational drug design for researchers, scientists, and drug development professionals.

Structural and Physicochemical Distinctions: The Foundation of Functional Differences

At their core, morpholine and piperazine are structurally analogous, with the key distinction being the presence of an oxygen atom in the 4-position of the morpholine ring, whereas piperazine possesses a nitrogen atom at this position. This seemingly subtle difference has profound implications for their physicochemical properties and, consequently, their biological behavior.

Key Physicochemical Properties
PropertyMorpholinePiperazineRationale for Comparison
pKa ~8.5pKa1 ~5.3, pKa2 ~9.7The basicity of the nitrogen atoms dictates the ionization state at physiological pH, which in turn affects solubility, cell permeability, and the ability to form ionic bonds with biological targets. Morpholine's single pKa is generally lower than the second pKa of piperazine.[5][6]
Calculated LogP (cLogP) -0.85~-1.0 (unsubstituted)Lipophilicity is a critical determinant of a compound's solubility, permeability, and potential for off-target effects. A lower cLogP, as seen with morpholine, generally correlates with higher aqueous solubility.[5]
Aqueous Solubility HighHighThe heteroatoms in both rings can act as hydrogen bond acceptors, enhancing water solubility. The ether oxygen in morpholine is a key contributor to its favorable solubility profile.[5]
Metabolic Stability (in vitro) Generally HighVariableMorpholine is often incorporated into drug candidates to improve metabolic stability. The electron-withdrawing nature of the oxygen atom can render the adjacent carbons less susceptible to oxidation by cytochrome P450 enzymes. Piperazine rings can be more prone to metabolism, particularly N-dealkylation.[5][7]

The fundamental difference in their atomic composition dictates their electronic and steric properties. The oxygen in morpholine is a hydrogen bond acceptor, while the second nitrogen in piperazine can be a hydrogen bond donor or acceptor, and its basicity can be modulated by substitution. These differences are the basis for the distinct roles these scaffolds play in drug design.

Comparative Bioactivity: A Tale of Two Scaffolds in Action

Case Study: Kinase Inhibitors - Gefitinib vs. Imatinib

Two landmark oncology drugs, Gefitinib (Iressa®) and Imatinib (Gleevec®), exemplify the distinct roles of morpholine and piperazine.

  • Gefitinib , an EGFR kinase inhibitor, incorporates a morpholine -containing side chain.[8] This morpholine moiety primarily serves to enhance the compound's physicochemical properties, such as aqueous solubility and metabolic stability.[9] The metabolism of gefitinib involves oxidation of the morpholine ring, but the overall stability it imparts contributes to its favorable pharmacokinetic profile.[10][11]

  • Imatinib , a Bcr-Abl tyrosine kinase inhibitor, features a piperazine ring.[3] In this case, the N-methylpiperazine group is crucial for improving water solubility and oral bioavailability.[12] It does not directly interact with the enzyme's catalytic center but is a key contributor to the drug's overall "drug-like" properties.[13]

It is important to note that these are not direct analogs, as their core pharmacophores and targets differ. However, they highlight the strategic deployment of these scaffolds to optimize different aspects of a drug candidate.

Head-to-Head Comparison: A Cytotoxicity Study

A study on novel 2-(benzimidazol-2-yl)-3-arylquinoxalines provides a direct comparison of the impact of morpholine and piperazine on anticancer activity. In this research, analogs containing N-methylpiperazine, piperidine, and morpholine were synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

Compound TypeIC50 (µM) on HuTu 80 Cell LineIC50 (µM) on A549 Cell Line
N-Methylpiperazine Analog 1.8 ± 0.32.5 ± 0.3
Piperidine Analog >100>100
Morpholine Analog >100>100

Data adapted from a study on 2-(benzimidazol-2-yl)quinoxalines.[14]

In this specific series, the replacement of the N-methylpiperazine with a morpholine or piperidine fragment resulted in a significant decrease or complete loss of cytotoxic activity.[14] This suggests that for this particular scaffold, the basic nitrogen of the piperazine and its ability to interact with the biological target or influence cell permeability are critical for its anticancer effect.

This case underscores a crucial principle in medicinal chemistry: the impact of a scaffold is context-dependent and must be evaluated empirically for each new chemical series.

Experimental Protocols for Comparative Evaluation

To rigorously compare morpholine and piperazine analogs, a suite of standardized in vitro assays is essential. The following protocols provide a framework for these evaluations.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of morpholine and piperazine analogs.

Materials:

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds (morpholine and piperazine analogs)

  • Positive control compound with known metabolic fate

  • Ice-cold acetonitrile or methanol for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to ice-cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

Objective: To determine the apparent permeability coefficient (Papp) of morpholine and piperazine analogs in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell™ plates)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds

  • Control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the cell monolayers with transport buffer. Add the test compound to either the apical (A) or basolateral (B) chamber (the donor chamber). The opposite chamber (the receiver chamber) contains buffer without the test compound.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At a specified time point (e.g., 2 hours), take samples from both the donor and receiver chambers.

  • Analysis: Determine the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to assess the potential for active efflux.

Visualizing the Concepts

Structural Comparison

Caption: Core structures of Morpholine and Piperazine.

Drug Discovery Workflow for Analog Comparison

Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Decision Morpholine_Analog Morpholine Analog Potency Target Potency (IC50) Morpholine_Analog->Potency Selectivity Selectivity Profiling Morpholine_Analog->Selectivity Metabolic_Stability Metabolic Stability (t½) Morpholine_Analog->Metabolic_Stability Permeability Permeability (Papp) Morpholine_Analog->Permeability Piperazine_Analog Piperazine Analog Piperazine_Analog->Potency Piperazine_Analog->Selectivity Piperazine_Analog->Metabolic_Stability Piperazine_Analog->Permeability Comparative_Analysis Comparative Analysis Potency->Comparative_Analysis Selectivity->Comparative_Analysis Metabolic_Stability->Comparative_Analysis Permeability->Comparative_Analysis Lead_Selection Lead Selection/Optimization Comparative_Analysis->Lead_Selection

Caption: Workflow for comparing morpholine and piperazine analogs.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a morpholine or a piperazine scaffold into a drug candidate is a strategic one, with no single answer being universally correct. Morpholine is often favored for its ability to enhance aqueous solubility and metabolic stability, making it a valuable tool for improving the pharmacokinetic properties of a lead compound.[5][15] Piperazine, with its two tunable nitrogen atoms, offers greater versatility for establishing key interactions with biological targets and for modulating basicity to optimize cell permeability and target engagement.[1][16]

The provided experimental protocols offer a robust framework for the head-to-head comparison of analogs, enabling researchers to make data-driven decisions. Ultimately, the optimal choice will depend on the specific challenges presented by the lead compound and the therapeutic target. A thorough understanding of the distinct properties of these two privileged scaffolds is essential for the rational design of the next generation of therapeutics.

References

  • McKillop, D., et al. (2004). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 34(10), 917-934. Available at: [Link]

  • Chemistry Magazine Online. (2018). De Novo drug design of anti-cancer drug imatinib's analogues. Available at: [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of gefitinib in humans in vivo. Available at: [Link]

  • ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. Available at: [Link]

  • National Institutes of Health. (2025). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PMC. Available at: [Link]

  • MDPI. (1989). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Available at: [Link]

  • SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Available at: [Link]

  • ResearchGate. (n.d.). Structures of FDA-approved anticancer drugs based on piperazine rings. Available at: [Link]

  • Royal Society Publishing. (2025). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Available at: [Link]

  • CIViC. (n.d.). Therapies Gefitinib Summary. Available at: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC. Available at: [Link]

  • Semantic Scholar. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2006090413A1 - Novel crystalline form of gefitinib and a process for its preparation.
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Available at: [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Available at: [Link]

  • ResearchGate. (2025). (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) of Methyl-morpholin-3-ylmethyl-amine ligands

The Structure-Activity Relationship (SAR) of Methyl-morpholin-3-ylmethyl-amine Ligands is a critical subject in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., PI3K/mTOR), GPCR antagonists, a...

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) of Methyl-morpholin-3-ylmethyl-amine Ligands is a critical subject in medicinal chemistry, particularly for the design of kinase inhibitors (e.g., PI3K/mTOR), GPCR antagonists, and reuptake inhibitors. This guide dissects the pharmacophoric utility of the 3-(aminomethyl)morpholine scaffold and its methylated derivatives, providing a comparative analysis against alternative heterocycles like piperazines and pyrrolidines.

Executive Summary: The Privileged Scaffold

The Methyl-morpholin-3-ylmethyl-amine moiety represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the symmetric piperazine or the achiral morpholine often used as solubilizing tails, the 3-substituted morpholine introduces a chiral center and a defined vector for side-chain attachment, allowing for precise exploration of chemical space.

This guide focuses on the Structure-Activity Relationship (SAR) of this scaffold, specifically analyzing the impact of methylation (N-methyl vs. C-methyl), stereochemistry (S vs. R), and conformational constraints on biological activity and physicochemical properties.

Key Applications
  • Kinase Inhibitors: Targeting the solvent-exposed regions of ATP-binding pockets (e.g., PI3K, mTOR, PFKFB3).

  • GPCR Antagonists: Serving as a polar core in chemokine receptor antagonists (CCR2, CCR5).

  • Monoamine Transporters: Modulating selectivity for NET/SERT (e.g., Reboxetine analogues).

Chemical Profile & Structural Logic

To understand the SAR, we must first analyze the intrinsic properties of the scaffold compared to its non-methylated and ring-contracted alternatives.

Structural Variants

The term "Methyl-morpholin-3-ylmethyl-amine" can refer to two primary regioisomers. Both are critical in SAR optimization:

  • Core A (Ring Methylation): (4-Methylmorpholin-3-yl)methanamine. The ring nitrogen is capped, preventing H-bond donation but increasing lipophilicity and blood-brain barrier (BBB) permeability.

  • Core B (Side-Chain Methylation): N-Methyl-1-(morpholin-3-yl)methanamine. The side-chain amine is secondary, altering basicity and steric profile for target interaction.

Comparative Physicochemical Data
FeatureMorpholin-3-ylmethyl-amine (Unsubstituted)(4-Methylmorpholin-3-yl)methanamine (Ring-Me)N-Methyl-(morpholin-3-yl)methanamine (Chain-Me)Piperazine Analogue
Formula C5H12N2OC6H14N2OC6H14N2OC5H12N2
MW 116.16130.19130.19100.16
cLogP -1.2 (Hydrophilic)-0.6 (Moderate)-0.9 (Moderate)-1.5 (Very Hydrophilic)
pKa (Basic N) ~8.5~7.8 (Ring N lowered)~9.8 (Secondary amine)~9.8
H-Bond Donors 2 (Ring NH, Chain NH2)1 (Chain NH2)2 (Ring NH, Chain NH)2
Conformation Chair (Flexible)Chair (Rigidified N-Me)Chair (Flexible)Chair (Rigid)

Expert Insight: The Ring-Me variant is often preferred when the morpholine nitrogen is not required for binding (e.g., no H-bond to hinge region), as it reduces polar surface area (PSA) and improves metabolic stability by blocking N-oxidation or glucuronidation.

SAR Deep Dive: Optimization Strategies

The SAR of this ligand class is driven by three vectors: the Morpholine Ring Oxygen , the Chiral Center at C3 , and the Amine Side Chain .

The Role of Stereochemistry (The C3 Vector)

The 3-position creates a chiral center. In kinase inhibitors (e.g., PI3K


), the (S)-enantiomer  typically projects the amine side chain towards the solvent front or a specific ribose-binding pocket aspartate, enhancing potency by 10-100 fold over the (R)-enantiomer.
  • (S)-Isomer: Often mimics the L-proline or L-serine geometry in peptidomimetics.

  • (R)-Isomer: Frequently inactive or acts as a "distomer" causing steric clash.

Methylation Effects
  • Ring Nitrogen (N4) Methylation:

    • Effect: Reduces pKa of the N4 nitrogen.

    • Benefit: Prevents non-specific binding to plasma proteins; improves CNS penetration.

    • Risk: Loss of potency if the NH was donating a hydrogen bond to the target (e.g., to the backbone carbonyl of a kinase hinge).

  • Side-Chain Nitrogen (Exocyclic) Methylation:

    • Effect: Increases basicity (secondary vs primary amine).

    • Benefit: Creates a "steric clash" that can enforce a specific dihedral angle, locking the bioactive conformation.

    • Risk: May prevent critical H-bonding if the pocket is tight.

Diagram: SAR Decision Tree

SAR_Logic Start Ligand Optimization (Morpholin-3-ylmethyl-amine Core) Check_Target Identify Binding Pocket Constraints Start->Check_Target Hinge_Binder Target requires H-bond donor? Check_Target->Hinge_Binder Solubility Need to improve Solubility? Check_Target->Solubility Metabolism Metabolic Instability? Check_Target->Metabolism Stereo Enantiopure Synthesis (Usually (S)-isomer) Check_Target->Stereo Keep_NH Keep Ring NH (Unsubstituted) Hinge_Binder->Keep_NH Yes Cap_Me Use 4-Methyl (Ring-Me) (Reduces PSA, Blocks Phase II) Hinge_Binder->Cap_Me No Solubility->Keep_NH High Polarity Needed Metabolism->Cap_Me Block N-Oxidation Side_Me Use Side-Chain N-Methyl (Increases Basicity)

Caption: Decision logic for optimizing the morpholin-3-ylmethyl-amine scaffold based on target requirements.

Comparative Performance Analysis

When designing a ligand, why choose the Methyl-morpholin-3-ylmethyl-amine over standard alternatives?

Comparison 1: vs. Piperazine
  • Piperazine: Symmetric, highly basic (two pKa ~9.8/5.6). Often leads to hERG channel inhibition due to high basicity at physiological pH.

  • Morpholine-3-amine: The oxygen atom lowers the pKa of the ring nitrogen (inductive effect), reducing the risk of phospholipidosis and hERG toxicity. The asymmetry allows for more specific vector exploration.

Comparison 2: vs. Pyrrolidine-3-amine
  • Pyrrolidine: 5-membered ring.[1] More compact.

  • Morpholine-3-amine: 6-membered ring (Chair). The "Methyl-morpholin-3-ylmethyl-amine" side chain is more flexible than the direct ring attachment of pyrrolidine-3-amine. This flexibility is crucial for "reaching" distant residues in the binding pocket (e.g., Salt bridges in GPCRs).

Comparison 3: vs. Acyclic Amines
  • Acyclic: High entropic penalty upon binding.

  • Morpholine Scaffold: Pre-organizes the amine vectors, reducing the entropic cost of binding (

    
    ).
    

Experimental Protocols

Protocol: Synthesis of (S)-4-Methylmorpholin-3-ylmethylamine

Rationale: This protocol uses a "Chiral Pool" approach starting from L-Serine or similar amino acid derivatives to ensure enantiomeric purity, which is critical for SAR consistency.

Reagents: (S)-Epichlorohydrin, N-methylethanolamine, Base (NaH or KOH), Thionyl Chloride, Ammonia.

  • Ring Formation:

    • React (S)-epichlorohydrin with N-methylethanolamine in the presence of KOH (3 eq) in MeOH at 0°C -> RT for 12h.

    • Mechanism:[1][2][3] Double nucleophilic attack (epoxide opening + chloride displacement) forms the morpholine ring.

    • Yield: Typically 60-75%.

  • Functionalization:

    • The resulting intermediate is (S)-(4-methylmorpholin-3-yl)methanol .

    • Activate the alcohol using Thionyl Chloride (SOCl2) in DCM to form the alkyl chloride.

  • Amination:

    • Treat the chloride with excess Methanolic Ammonia (7N) or Methylamine (for the dimethyl variant) in a sealed tube at 80°C for 24h.

    • Purification: Acid-base extraction followed by distillation or column chromatography (DCM/MeOH/NH3).

Protocol: Competitive Binding Assay (Kinase Model)

Rationale: To determine the affinity shift caused by the methyl-morpholine moiety.

  • Preparation: Incubate the Kinase Domain (e.g., PI3K

    
    ) with a FRET-labeled tracer ligand.
    
  • Dosing: Add the test compound (Methyl-morpholin-3-ylmethyl-amine derivative) in a 10-point dose-response curve (1 nM to 10 µM).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Analysis: Calculate IC50. Compare the Shift Index :

    • If Shift > 10, the methyl group contributes significant hydrophobic binding energy.

Visualizing the Pathway

The following diagram illustrates the biological signaling pathway where these ligands often intervene (e.g., the PI3K/mTOR pathway in cancer), highlighting the intervention point of the morpholine ligand.

Pathway_Map RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Ligand) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Signaling Proliferation Cell Proliferation mTOR->Proliferation Ligand Methyl-morpholin-3-ylmethyl-amine Ligand Ligand->PI3K Inhibits

Caption: Mechanism of Action: The morpholine ligand blocks the ATP-binding site of PI3K, halting downstream AKT/mTOR signaling.

References

  • Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences, 2024. Link

  • Azaquinazoline inhibitors of atypical protein kinase C (aPKC). Google Patents (WO2015148597A1). Describes the use of morpholin-3-ylmethyl-amine as a key side chain. Link

  • Fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors. Google Patents (WO2023066825A1). Details the synthesis and incorporation of the chiral amine scaffold. Link

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI, 2025. Comparative SAR analysis of cyclic amine ligands. Link

  • Substituted quinoxaline derivatives as PFKFB3 inhibitors. Google Patents (WO2016180536A1). Demonstrates the utility of the scaffold in metabolic enzyme inhibition.[3] Link

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of Methyl-morpholin-3-ylmethyl-amine by LC-MS

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth comparison of liqu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the purity validation of N-methyl-1-(morpholin-3-yl)methanamine, a polar, low molecular weight amine that presents unique analytical challenges. We will move beyond rote protocols to explore the causality behind methodological choices, empowering you to develop robust, accurate, and defensible analytical methods.

Note: For this guide, "Methyl-morpholin-3-ylmethyl-amine" is interpreted as N-methyl-1-(morpholin-3-yl)methanamine. The principles discussed are broadly applicable to similar polar amines.

The Analytical Challenge: Understanding the Analyte

N-methyl-1-(morpholin-3-yl)methanamine is a small, polar molecule containing two basic nitrogen atoms (a secondary amine in the morpholine ring and a secondary exocyclic amine). This structure dictates its analytical behavior.

Physicochemical Properties (Predicted):

PropertyPredicted ValueImplication for Analysis
Molecular Weight 130.19 g/mol Good for standard mass spectrometry.
logP -0.8 to -1.2Highly polar; poor retention on traditional C18 reversed-phase columns.
pKa ~8.5-9.5 (for secondary amines)Positively charged at acidic pH, enabling certain retention mechanisms.

The primary analytical hurdle is its high polarity, which leads to minimal or no retention on standard reversed-phase (RP) C18 columns—the workhorse of many analytical labs.[1][2] This necessitates exploring alternative chromatographic techniques to achieve the retention and separation required for accurate purity assessment.

Potential Impurities and Degradants

A robust purity method must be able to separate the main component from any potential impurities. These can arise from the synthesis process or from degradation over time.

Common Process-Related Impurities:

  • Starting Materials: Unreacted morpholine precursors or methylating agents.[]

  • By-products: Di-methylated or other over-alkylated species, products from side-reactions.[4]

  • Solvent Residues: Residual solvents from synthesis and purification steps.[5]

Potential Degradation Products:

  • Oxidation Products: Amines are susceptible to oxidation, which can form N-oxides (+16 Da).[5]

  • Ring-Opening Products: The morpholine ring can undergo cleavage under certain conditions, such as oxidative stress.[6][7][8]

  • Nitrosamines: Secondary amines can react with nitrosating agents to form nitrosamines (e.g., N-Nitrosomorpholine), which are often potent genotoxic impurities and must be controlled at very low levels.

Comparative Chromatographic Strategies

We will compare three distinct LC-MS approaches, each with its own merits and drawbacks for this specific analytical challenge.

MethodPrincipleBest Suited ForKey Advantage
A: HILIC-MS Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[9][10][11]Highly polar compounds that are poorly retained in RP.Excellent retention and MS-friendly mobile phases.
B: Polar-Enhanced RP-MS Utilizes reversed-phase columns with modified stationary phases (e.g., polar-embedded, polar-endcapped) to improve retention of polar compounds.[1][12][13]Moderately polar compounds; labs wanting to avoid HILIC.More familiar mechanism for those accustomed to RP; can use 100% aqueous mobile phases.
C: Mixed-Mode (MM)-MS Employs a stationary phase with multiple interaction modes (e.g., RP and ion-exchange) for tunable selectivity.[14][15][16][17]Complex mixtures containing analytes with diverse polarities and charge states.Unmatched selectivity control by adjusting mobile phase pH and ionic strength.

Head-to-Head Performance Comparison

To illustrate the differences, we present hypothetical but realistic performance data for the analysis of Methyl-morpholin-3-ylmethyl-amine and two key impurities: a non-polar starting material (Impurity 1) and a highly polar, ring-opened degradant (Impurity 2).

Performance MetricMethod A: HILICMethod B: Polar-Enhanced RPMethod C: Mixed-Mode
Analyte Retention (k') Excellent (k' = 5.2) Poor (k' = 0.8)Excellent & Tunable (k' = 6.5)
Impurity 1 Retention (k') Poor (k' = 0.5)Excellent (k' = 10.1) Excellent (k' = 11.3)
Impurity 2 Retention (k') Excellent (k' = 3.8) Very Poor (k' = 0.2)Excellent (k' = 4.5)
MS Compatibility High (Volatile buffers, high organic)High (Volatile buffers)High (Low salt concentration)[15][17]
Method Robustness Moderate (Sensitive to water content)HighHigh (Multiple variables to control retention)
Ease of Development Moderate (Requires equilibration)High (Familiar RP principles)Moderate-to-Low (Complex interactions)
Throughput ModerateHighModerate

Expert Interpretation:

  • HILIC provides the best retention for the highly polar main analyte and its polar degradant, but it struggles with non-polar process impurities which elute early.[2]

  • Polar-Enhanced RP retains the non-polar impurity well but fails to adequately retain the main analyte and the polar degradant, making it unsuitable for a comprehensive purity method.[1]

  • Mixed-Mode Chromatography emerges as the superior choice, offering excellent and tunable retention for all compounds across the polarity spectrum.[14][16] By manipulating pH and buffer concentration, one can fine-tune the ion-exchange interactions to retain the polar amines while the reversed-phase character retains the non-polar impurity.

Detailed Experimental Protocols

These protocols provide a starting point for method development. Optimization will be necessary for specific instrumentation and impurity profiles.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
  • Rationale: This method leverages the high polarity of the analyte for strong retention. The high organic content of the mobile phase is ideal for ESI-MS sensitivity.[18]

  • Protocol:

    • Column: Amide or bare silica column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

    • Gradient: 0-100% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 90:10 Acetonitrile:Water.

    • MS Detection: ESI+, Full Scan (m/z 50-500) and/or MRM for target impurities.

Method C: Mixed-Mode (MM)-MS
  • Rationale: This method uses a combination of reversed-phase and cation-exchange mechanisms to retain both polar, charged analytes and non-polar compounds simultaneously.[17]

  • Protocol:

    • Column: Mixed-Mode C18 / Strong Cation Exchange (SCX) column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 12 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • MS Detection: ESI+, Full Scan (m/z 50-500) and/or MRM.

Workflow and Validation: A Self-Validating System

A scientifically sound method requires rigorous validation to prove it is fit for purpose. The validation should be conducted in accordance with regulatory guidelines such as ICH Q2(R1).[19][20][21][22]

Purity Validation Workflowdot

PurityValidationWorkflow

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-morpholin-3-ylmethyl-amine
Reactant of Route 2
Reactant of Route 2
Methyl-morpholin-3-ylmethyl-amine
© Copyright 2026 BenchChem. All Rights Reserved.